molecular formula C19H18FNO2 B1591530 4-Cyano-3-fluorophenyl 4-pentylbenzoate CAS No. 86786-89-2

4-Cyano-3-fluorophenyl 4-pentylbenzoate

Cat. No.: B1591530
CAS No.: 86786-89-2
M. Wt: 311.3 g/mol
InChI Key: ISGYBTOINXAQJG-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl 4-pentylbenzoate is a useful research compound. Its molecular formula is C19H18FNO2 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-pentylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c1-2-3-4-5-14-6-8-15(9-7-14)19(22)23-17-11-10-16(13-21)18(20)12-17/h6-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGYBTOINXAQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566669
Record name 4-Cyano-3-fluorophenyl 4-pentylbenzoate
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Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86786-89-2
Record name 4-Cyano-3-fluorophenyl 4-pentylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86786-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-3-fluorophenyl 4-pentylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 4-Cyano-3-fluorophenyl 4-pentylbenzoate, a liquid crystal intermediate. The synthesis is presented in a logical, step-by-step manner, detailing the preparation of key precursors and their final assembly. The methodologies described are grounded in established principles of organic chemistry and are designed to be reproducible and scalable. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Strategic Approach to Synthesis

The synthesis of the target molecule, this compound, is most effectively approached through a convergent synthesis strategy. This involves the independent synthesis of two key precursors, followed by their coupling in the final step. The chosen pathway is outlined below:

  • Part A: Synthesis of 4-pentylbenzoic acid. This precursor forms the benzoate backbone of the final molecule.

  • Part B: Synthesis of 4-cyano-3-fluorophenol. This precursor provides the substituted phenyl ring.

  • Part C: Esterification. The final step involves the coupling of 4-pentylbenzoyl chloride (the acid chloride derivative of 4-pentylbenzoic acid) with 4-cyano-3-fluorophenol to form the desired ester linkage.

This approach allows for the efficient preparation and purification of each precursor, maximizing the overall yield and purity of the final product.

Logical Flow of the Synthetic Pathway

cluster_A Part A: Synthesis of 4-pentylbenzoic acid cluster_B Part B: Synthesis of 4-cyano-3-fluorophenol cluster_C Part C: Final Esterification A1 4-Pentylbenzene A2 4-pentylbenzoic acid A1->A2 Oxidation B1 4-Cyano-3-fluorophenol A2_c 4-pentylbenzoic acid C1 4-pentylbenzoyl chloride A2_c->C1 Thionyl Chloride Target This compound C1->Target B1_c 4-cyano-3-fluorophenol B1_c->Target Pyridine

Caption: A high-level overview of the convergent synthesis strategy.

Synthesis of Precursors

Part A: Synthesis of 4-pentylbenzoic acid

4-Pentylbenzoic acid is a carboxylic acid with a pentyl group at the para position.[1][2] It is a white to off-white solid, soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1] This intermediate is crucial for its application in liquid crystal technology.[1][3]

Experimental Protocol: Oxidation of 4-Pentyltoluene

A common and effective method for the synthesis of 4-pentylbenzoic acid is the oxidation of 4-pentyltoluene using a strong oxidizing agent such as potassium permanganate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Pentyltoluene148.2514.8 g0.1
Potassium Permanganate158.0331.6 g0.2
Sodium Carbonate105.9910.6 g0.1
Water18.02500 mL-
10% Hydrochloric Acid-As needed-
Diethyl Ether74.12200 mL-

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-pentyltoluene (14.8 g, 0.1 mol) and sodium carbonate (10.6 g, 0.1 mol) in 500 mL of water.

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate (31.6 g, 0.2 mol) in small portions over a period of 2 hours. The purple color of the permanganate will disappear as the reaction proceeds.

  • After the addition is complete, continue to reflux the mixture for an additional 4 hours, or until the purple color no longer fades.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Slowly acidify the filtrate with 10% hydrochloric acid until the pH is approximately 2. A white precipitate of 4-pentylbenzoic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Purification:

The crude 4-pentylbenzoic acid can be purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.

Part B: Synthesis of 4-cyano-3-fluorophenol

4-Cyano-3-fluorophenol, also known as 2-Fluoro-4-hydroxybenzonitrile, is a key intermediate in the synthesis of liquid crystals and other advanced materials.[4][5] It typically appears as a white crystalline powder.[4]

Synthetic Approach:

The synthesis of 4-cyano-3-fluorophenol can be achieved through various routes. One patented method involves the reaction of 4,4-difluorocyclohexadienone with potassium cyanide in dimethylformamide, which reportedly gives a high yield.[6]

Experimental Protocol: From 4,4-difluorocyclohexadienone

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4,4-difluorocyclohexadienone130.092.6 g0.02
Potassium Cyanide65.122.6 g0.04
Dimethylformamide (DMF)73.095 mL-
Water18.0250 mL-
Diethyl Ether74.12100 mL-
1M Hydrochloric Acid-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4,4-difluorocyclohexadienone (2.6 g, 0.02 mol) in 5 mL of dimethylformamide.

  • Add potassium cyanide (2.6 g, 0.04 mol) to the solution and stir at room temperature for 10 minutes.

  • Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Final Product Synthesis: Esterification

The final step in the synthesis of this compound is the esterification of 4-cyano-3-fluorophenol with 4-pentylbenzoyl chloride. This is a classic ester synthesis, often carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Workflow for Esterification

A 1. Preparation of Acid Chloride B Dissolve 4-pentylbenzoic acid in thionyl chloride A->B C Reflux the mixture B->C D Remove excess thionyl chloride C->D E 2. Esterification Reaction F Dissolve 4-cyano-3-fluorophenol and pyridine in DCM E->F G Add 4-pentylbenzoyl chloride dropwise at 0°C F->G H Stir at room temperature G->H I 3. Work-up and Purification J Wash with dilute HCl, NaHCO3, and brine I->J K Dry over anhydrous MgSO4 J->K L Purify by column chromatography or recrystallization K->L

References

An In-depth Technical Guide to the Thermal and Optical Properties of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal and optical properties of the liquid crystalline compound 4-Cyano-3-fluorophenyl 4-pentylbenzoate. This material is of significant interest to researchers and professionals in drug development and materials science due to its unique molecular structure, which imparts distinct mesomorphic and photophysical characteristics. This document details the thermal behavior, including phase transitions and thermodynamic parameters, elucidated through differential scanning calorimetry and polarized optical microscopy. Furthermore, it explores the optical properties, discussing the structural basis for its birefringence and the experimental methodologies for its characterization. This guide is intended to serve as a vital resource for scientists and engineers working with advanced molecular materials.

Introduction: The Significance of Fluorinated Cyano-ester Liquid Crystals

This compound is a calamitic (rod-shaped) liquid crystal that belongs to a class of materials pivotal in the advancement of liquid crystal displays (LCDs) and other electro-optic devices.[1] Its molecular architecture, characterized by a rigid core composed of two phenyl rings linked by an ester group, a flexible pentyl alkyl chain, and polar cyano and fluoro substituents, is meticulously designed to elicit specific physical properties.[1][2]

The terminal cyano group induces a strong dipole moment along the principal molecular axis, leading to a high positive dielectric anisotropy, a critical parameter for the electric field-induced switching in many LCD modes.[1] The lateral fluorine atom, on the other hand, modulates the molecule's steric and electronic properties. This substitution can influence the melting point, the stability of the mesophases, and the viscosity of the material.[3] Understanding the interplay between these structural features and the resulting thermal and optical behavior is paramount for the rational design of novel liquid crystal mixtures with tailored properties for specific applications.[2][3] This guide offers a deep dive into these properties for this compound, providing both theoretical grounding and practical experimental insights.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the macroscopic properties of a material lies in the detailed examination of its molecular structure.

Caption: Chemical structure of this compound.

PropertyValueSource
Chemical Formula C19H18FNO2[4]
Molecular Weight 311.35 g/mol [2][4]
CAS Number 86786-89-2[2][4]
Appearance White to almost white powder to crystal[2]
Melting Point ~30 °C[2]
Boiling Point 449.9 °C at 760 mmHg[5]

Thermal Properties and Phase Behavior

The thermal properties of a liquid crystal dictate its operational temperature range and are fundamental to its application. This compound exhibits a rich polymorphism, meaning it can exist in multiple crystalline and liquid crystalline phases.[6] The transitions between these phases are driven by changes in temperature and are associated with specific enthalpy and entropy changes.

Experimental Determination of Phase Transitions: A Protocol for Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the cornerstone technique for elucidating the thermal transitions of liquid crystals. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Principle of the Technique: Phase transitions, such as melting from a crystal to a liquid crystal or clearing from a liquid crystal to an isotropic liquid, are first-order transitions that involve a latent heat. DSC detects these transitions as peaks in the heat flow curve. Second-order transitions, like the glass transition, are observed as a step-like change in the heat capacity.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point (e.g., 50 °C) to erase any previous thermal history.

    • Cooling Scan: Cool the sample at the same controlled rate to a low temperature (e.g., -50 °C) to observe the formation of mesophases and crystalline states.

    • Second Heating Scan: Reheat the sample at the same rate to observe the transitions of the phases formed upon cooling. This scan is often used for data analysis as it represents the behavior of a sample with a controlled thermal history.

  • Data Analysis: Identify the peaks and steps in the DSC thermogram to determine the transition temperatures (onset or peak temperature) and calculate the enthalpy of transition (the area under the peak).

cluster_workflow DSC Experimental Workflow start Start prep Sample Preparation (2-5 mg in Al pan) start->prep load Load Sample and Reference into DSC prep->load heat1 First Heating Scan (e.g., 10 °C/min to 50 °C) load->heat1 cool Cooling Scan (e.g., 10 °C/min to -50 °C) heat1->cool heat2 Second Heating Scan (e.g., 10 °C/min to 50 °C) cool->heat2 analyze Data Analysis (Identify Transitions) heat2->analyze end End analyze->end

Caption: Workflow for DSC analysis of this compound.

Phase Transitions of this compound

Detailed studies combining adiabatic calorimetry, DSC, X-ray diffractometry, and polarized optical microscopy have identified a complex phase behavior for this compound.[6]

Phase TransitionTransition Temperature (K)Transition Temperature (°C)Notes
Glass Transition (Tg)~208~-65Glass of the nematic phase
Crystal IV to Nematic (Ttrs)287.3514.2Observed in some thermal histories
Nematic to Isotropic (Tc)297.1524.0Clearing Point
Crystal I Fusion (Tfus)302.8029.65Melting of a stable crystal form
Crystal III Fusion (Tfus)303.9330.78Melting of another stable crystal form

Data sourced from a comprehensive study on the polymorphism and thermodynamic properties of this compound.[6]

The presence of multiple crystalline forms (polymorphs) such as Crystal I, II, III, and IV, highlights the sensitivity of the material's solid-state structure to its thermal history.[6] The nematic phase is the key liquid crystalline phase for many applications, existing between approximately 14.2 °C and 24.0 °C. The glass transition of the nematic phase at a low temperature indicates that upon rapid cooling, the material can enter a glassy state where the nematic order is frozen in.[6]

Visual Identification of Mesophases: Polarized Optical Microscopy (POM)

While DSC provides quantitative data on thermal transitions, Polarized Optical Microscopy (POM) is indispensable for the qualitative identification of liquid crystal phases based on their unique optical textures.

Principle of the Technique: Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When a birefringent sample is placed between two crossed polarizers, it can rotate the polarization of light, resulting in the transmission of light and the appearance of textures with characteristic colors (interference colors). Each liquid crystal phase (e.g., nematic, smectic) exhibits a distinct texture.

Experimental Protocol:

  • A small amount of the sample is placed on a microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage that allows for precise temperature control.

  • The sample is observed through a microscope equipped with a polarizer and an analyzer set at 90° to each other.

  • The temperature is slowly varied, and the changes in the optical texture are observed and recorded. The nematic phase is typically identified by its characteristic "thread-like" (Schlieren) or "marbled" texture.

Optical Properties: The Interplay of Structure and Light

The optical properties of this compound are a direct consequence of its molecular structure and the collective orientation of the molecules in the liquid crystalline phase. The key optical property of a nematic liquid crystal is its birefringence.

Birefringence: The Foundation of Optical Anisotropy

Birefringence (Δn) is the difference between the extraordinary refractive index (ne) and the ordinary refractive index (no):

Δn = ne - no

  • ne: The refractive index experienced by light polarized parallel to the director (the average direction of the long molecular axes).

  • no: The refractive index experienced by light polarized perpendicular to the director.

For calamitic liquid crystals like this compound, the electron density is greater along the long molecular axis, resulting in ne > no, and thus a positive birefringence. The magnitude of the birefringence is influenced by the molecular polarizability, which is enhanced by the conjugated phenyl rings and the cyano group.

Experimental Determination of Refractive Indices: The Abbe Refractometer

A standard method for measuring the refractive indices of liquid crystals is using an Abbe refractometer.[5] This instrument works on the principle of measuring the critical angle of total internal reflection.

Principle of the Technique: A thin film of the liquid crystal is placed between two prisms of the refractometer. By rotating the prisms and observing the boundary between light and dark fields through an eyepiece, the refractive index can be determined. For a nematic liquid crystal, two distinct boundary lines corresponding to ne and no can be observed, especially when using a polarized light source.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Sample Application: Apply a small drop of this compound (in its isotropic or nematic phase) onto the surface of the measuring prism.

  • Temperature Control: Use a circulating water bath to maintain the desired temperature of the prisms and the sample.

  • Measurement:

    • Close the prisms to create a thin film of the sample.

    • Adjust the light source and the refractometer's optics to bring the boundary line into focus in the eyepiece.

    • For an isotropic liquid, a single boundary will be observed.

    • For a nematic liquid crystal, two boundaries corresponding to ne and no may be visible, which can be distinguished using a polarizing filter.

    • Align the boundary line with the crosshairs in the eyepiece and read the refractive index from the scale.

  • Data Recording: Record the refractive indices at various temperatures, particularly across the nematic phase range.

cluster_workflow_ref Abbe Refractometer Measurement Workflow start Start calib Calibrate Refractometer start->calib sample_app Apply Liquid Crystal Sample calib->sample_app temp_ctrl Set and Stabilize Temperature sample_app->temp_ctrl measure Measure Refractive Indices (ne and no) temp_ctrl->measure record Record Data measure->record end End record->end

Caption: Workflow for measuring refractive indices using an Abbe refractometer.

Conclusion

This compound is a liquid crystalline material with a complex and fascinating range of thermal and optical properties. Its rich polymorphism and well-defined nematic phase make it a subject of considerable scientific and industrial interest. This guide has provided a detailed overview of its thermal behavior, outlining the experimental protocols for its characterization using DSC and POM. While specific optical data for this compound is not widely published, the principles governing its birefringence and the methods for its measurement have been thoroughly discussed. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize and further investigate this and similar advanced materials.

References

Spectroscopic Analysis of 4-Cyano-3-fluorophenyl 4-pentylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characterization of 4-Cyano-3-fluorophenyl 4-pentylbenzoate, a liquid crystal intermediate. The focus is on the application and interpretation of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the structural elucidation and quality control of complex organic molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound (CAS No. 86786-89-2) is a rod-shaped molecule featuring a flexible pentyl tail, a rigid biphenyl benzoate core, and a terminal cyano group.[1] This distinct molecular architecture is pivotal for its application in forming stable nematic phases in liquid crystal displays.[1] The precise arrangement of its functional groups—ester, nitrile, and a fluorinated aromatic ring—governs its electro-optical properties. Therefore, unambiguous structural verification and purity assessment are paramount.

Spectroscopic techniques like FTIR and NMR are indispensable for this purpose. FTIR provides a molecular "fingerprint" by identifying key functional groups based on their vibrational frequencies, while NMR spectroscopy offers a detailed map of the atomic framework, revealing the connectivity and chemical environment of individual hydrogen, carbon, and fluorine atoms.[2] The complementary nature of these techniques provides a comprehensive and robust characterization of the molecule.[2]

Experimental Protocols: A Self-Validating Approach

The following sections outline the standard operating procedures for acquiring high-quality NMR and FTIR spectra for this compound. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.[2] For a complete analysis of this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Experimental Workflow for NMR Analysis

Caption: A generalized workflow for NMR spectroscopic analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for its ability to dissolve a wide range of organic compounds and for its single deuterium lock signal. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same instrument. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically 128 or more) is required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • ¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive.[3] No special parameters are typically needed beyond those used for ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[4]

Experimental Workflow for FTIR Analysis

Caption: A standard workflow for acquiring an FTIR spectrum.

Step-by-Step Protocol:

  • Sample Preparation: As this compound is likely a solid or viscous liquid at room temperature, the thin-film method is appropriate. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a potassium bromide (KBr) plate and allow the solvent to evaporate, leaving a thin film of the analyte.

  • Background Spectrum: Record a background spectrum of the clean KBr plate. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Place the KBr plate with the sample film in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Processing: The instrument's software automatically performs a Fourier transform on the interferogram and ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Spectroscopic Interpretation and Data Analysis

The following sections detail the expected spectral features of this compound and their interpretation based on established principles of spectroscopy.

NMR Spectral Analysis

The molecular structure with the proposed atom numbering for NMR assignment is shown below.

Molecular Structure for NMR Assignment

Caption: Structure of this compound with proton numbering.

The proton NMR spectrum is expected to show distinct signals for the aliphatic pentyl chain and the two aromatic rings. The chemical shifts are influenced by the electronic environment of the protons.[5]

  • Aliphatic Region (δ 0.9 - 2.8 ppm):

    • The terminal methyl group (H1) of the pentyl chain will appear as a triplet around δ 0.9 ppm.

    • The adjacent methylene groups (H2, H3, H4) will appear as multiplets (sextet or quintet) in the range of δ 1.3-1.8 ppm.

    • The methylene group attached to the aromatic ring (H5) will be deshielded and appear as a triplet around δ 2.7 ppm.

  • Aromatic Region (δ 7.2 - 8.2 ppm):

    • The protons on the 4-pentylbenzoate ring (H6, H7, H8, H9) will show a characteristic AA'BB' system. The protons ortho to the ester group (H8, H9) will be downfield (around δ 8.1 ppm) due to the electron-withdrawing nature of the carbonyl group. The protons meta to the ester (H6, H7) will be upfield (around δ 7.3 ppm).

    • The protons on the 4-cyano-3-fluorophenyl ring (H12, H13, H14) will exhibit complex splitting due to both H-H and H-F coupling. The cyano group has a deshielding effect on adjacent protons.[6] The proton ortho to the fluorine and meta to the cyano group (H14) is expected to be a doublet of doublets. The proton meta to the fluorine and ortho to the cyano group (H12) will also be a doublet of doublets. The proton para to the fluorine and meta to the cyano group (H13) will likely appear as a triplet or a more complex multiplet.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H1~ 0.9Triplet3H
H2, H3~ 1.3 - 1.5Multiplet4H
H4~ 1.7Multiplet2H
H5~ 2.7Triplet2H
H6, H7~ 7.3Doublet2H
H12~ 7.5Doublet of Doublets1H
H13~ 7.6Multiplet1H
H14~ 7.7Doublet of Doublets1H
H8, H9~ 8.1Doublet2H

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly dependent on hybridization and the electronic effects of substituents.

  • Aliphatic Carbons (δ 14 - 40 ppm): The five carbons of the pentyl chain will appear in this region.

  • Nitrile Carbon (δ 115 - 120 ppm): The carbon of the cyano group (C≡N) typically appears in this range.

  • Aromatic Carbons (δ 120 - 165 ppm): The twelve aromatic carbons will resonate in this region. The carbon attached to the fluorine atom will show a large C-F coupling constant. The carbon of the ester carbonyl group (C=O) will be significantly downfield, expected around δ 165 ppm.

The ¹⁹F NMR spectrum will provide specific information about the fluorine atom. A single signal is expected for the fluorine atom on the phenyl ring. The chemical shift of fluorine is highly sensitive to its electronic environment, making it an excellent probe for structural integrity.[7] The signal will likely be a multiplet due to coupling with the ortho and meta protons.

FTIR Spectrum Analysis

The FTIR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific functional groups. For this compound, the key absorptions are from the ester, nitrile, and aromatic moieties.

  • C-H Stretching (3100 - 2850 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group will be just below 3000 cm⁻¹.

  • Nitrile Stretching (2240 - 2220 cm⁻¹): A sharp, strong absorption band in this region is characteristic of the C≡N triple bond.[8] For aromatic nitriles, this peak is at a slightly lower frequency due to conjugation.[8]

  • Ester Carbonyl Stretching (1730 - 1715 cm⁻¹): A very strong and sharp peak in this region is indicative of the C=O stretch of the aromatic ester.[9]

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): Several sharp bands of variable intensity in this region correspond to the carbon-carbon stretching vibrations within the two aromatic rings.

  • Ester C-O Stretching (1310 - 1100 cm⁻¹): Aromatic esters typically show two strong C-O stretching bands: an asymmetric C-C(=O)-O stretch around 1310-1250 cm⁻¹ and a symmetric O-C-C stretch around 1130-1100 cm⁻¹.[9] This "Rule of Three" (C=O, and two C-O stretches) is a hallmark of esters.[9]

  • C-F Stretching (1250 - 1000 cm⁻¹): A strong absorption band in this region is expected for the C-F bond.

Table 2: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000MediumC-H StretchAromatic
2955, 2870MediumC-H StretchAliphatic (CH₃, CH₂)
2230Strong, SharpC≡N StretchNitrile
1725Very Strong, SharpC=O StretchAromatic Ester
1605, 1510Medium-Strong, SharpC=C StretchAromatic Ring
1280StrongAsymmetric C-O StretchAromatic Ester
1120StrongSymmetric C-O StretchAromatic Ester
1180StrongC-F StretchAryl Fluoride

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F) and FTIR spectroscopy provides a powerful and comprehensive methodology for the structural elucidation and quality assessment of this compound. The predicted spectral data, based on established chemical principles and spectroscopic databases, serves as a robust framework for the analysis of this important liquid crystal intermediate. This guide outlines the necessary experimental protocols and interpretive logic to ensure the identity, purity, and structural integrity of the compound, which is critical for its application in advanced materials.

References

An In-depth Technical Guide to 4-Cyano-3-fluorophenyl 4-pentylbenzoate: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyano-3-fluorophenyl 4-pentylbenzoate is a versatile liquid crystal intermediate utilized in the synthesis of advanced materials. Its unique molecular structure, featuring a cyano group and a fluorine atom, imparts specific mesomorphic properties, making it a valuable component in the formulation of liquid crystal displays (LCDs) and other electro-optical devices. This technical guide provides a comprehensive overview of its chemical identity, physical properties, and, most critically, a detailed material safety data sheet to ensure its safe handling and application in research and development settings.

Chemical Identification

Proper identification is the first step in ensuring safe handling and application of any chemical compound.

IdentifierValue
Chemical Name This compound
CAS Number 86786-89-2[1][2][3][4][5]
Molecular Formula C₁₉H₁₈FNO₂[1][5]
Molecular Weight 311.35 g/mol [1][5]
Synonyms 4-Pentylbenzoic acid 4-cyano-3-fluorophenyl ester, 4-Cyano-3-fluorophenyl 4-amylbenzoate, 4-Amylbenzoic acid 4-cyano-3-fluorophenyl ester[1]

Material Safety Profile

Understanding the potential hazards associated with a compound is paramount for the safety of researchers and laboratory personnel. The following information has been synthesized from available safety data sheets and chemical databases.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

  • Signal Word: Warning [2][6]

  • GHS Pictogram:

    • alt text

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.[2][6]

    • H319: Causes serious eye irritation.[2][6]

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.[2][6]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280[5][7]

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[5][7]

    • Storage: P403+P233, P405[2][7]

    • Disposal: P501[2][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

PropertyValueSource(s)
Appearance White to almost white powder or crystal[1]
Purity ≥97%[4]
Melting Point 30 °C[1]
Boiling Point 449.9°C at 760 mmHg
Storage Temperature 2 - 8 °C or Room Temperature[1]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE.

  • Eye Protection: Wear chemical safety goggles that meet the standards of EN166 (EU) or NIOSH (US).

  • Hand Protection: Use impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Body Protection: Wear a laboratory coat. The type of body protection must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of this compound.

Safe Handling and Storage Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Experiment Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in a cool, dry, well-ventilated area (2-8°C recommended) Inspect->Store PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Prepare for Experiment Ventilation Work in a well-ventilated area or fume hood PPE->Ventilation Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Ventilation->Handling Weighing Weigh and handle the solid Handling->Weighing Decontaminate Decontaminate work surfaces Weighing->Decontaminate Complete Experiment Wash Wash hands thoroughly after handling Decontaminate->Wash Waste Dispose of waste according to institutional protocols Decontaminate->Waste

Caption: Workflow for receiving, storing, handling, and disposing of this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

First-Aid Measures

The following first-aid measures are recommended based on the compound's hazard profile.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Hazard Response Logic

The following diagram illustrates the decision-making process in response to an exposure event.

Hazard Response Flowchart cluster_routes Route of Exposure cluster_actions Immediate Actions Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap and Water Skin->WashSkin RinseEyes Rinse Eyes for 15 min Eye->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: Decision-making flowchart for first aid response to exposure.

Toxicological and Ecological Information

References

The Advent and Evolution of Fluorinated Liquid Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for the Perfect Mesophase

The journey into the world of liquid crystals (LCs) began with the serendipitous discovery of the mesomorphic behavior of cholesteryl benzoate by Friedrich Reinitzer in 1888.[1][2] However, it was the pioneering work of George W. Gray in the mid-20th century that transformed this scientific curiosity into a technology that would redefine electronic displays.[1][3][4][5] Gray's systematic approach to the synthesis and characterization of mesomorphic materials laid the groundwork for the liquid crystal materials science we know today.[1][3][5] His 1962 book, "Molecular Structure and the Properties of Liquid Crystals," became a foundational text in the field.[3][5]

The real breakthrough for display applications came with the invention of the twisted nematic (TN) display and the introduction of cyanobiphenyls by Gray and his contemporaries.[2] These materials exhibited a stable nematic phase at room temperature, a crucial requirement for practical devices.[5] However, the advent of active matrix liquid crystal displays (AM-LCDs) in the 1990s presented a new set of challenges.[2] The cyano-terminated liquid crystals were found to have an insufficient voltage holding ratio (VHR), a critical parameter for the reliability of AM-LCDs where each pixel is controlled by a thin-film transistor (TFT).[2] This limitation spurred the exploration of a new class of materials that could offer superior performance: fluorinated liquid crystals.

This in-depth technical guide will navigate the discovery and history of fluorinated liquid crystals, delving into their synthesis, characterization, and the profound impact of fluorine substitution on their physical properties. We will explore how the unique attributes of the fluorine atom have enabled the development of advanced liquid crystal materials for a wide array of applications, from high-performance displays to cutting-edge photonics and biosensors.

The Fluorine Advantage: Engineering Molecular Properties for Advanced Displays

The incorporation of fluorine into liquid crystal molecules was a strategic move to overcome the shortcomings of cyanobiphenyls in AM-LCDs. The propensity of the cyano group to coordinate with cationic impurities mobilized ions under an applied electric field, leading to a degradation of the VHR.[2] Fluorine, being highly electronegative and less prone to such coordination, offered a solution to this problem.[1][2]

The introduction of fluorine atoms into the molecular structure of liquid crystals has a multifaceted impact on their properties:

  • Dielectric Anisotropy (Δε): The position of the fluorine atom on the liquid crystal molecule allows for precise tuning of the dielectric anisotropy. Lateral fluorination, where fluorine atoms are attached to the sides of the aromatic core, can induce a large negative dielectric anisotropy, which is essential for vertically aligned (VA) mode LCDs.[6] Terminal fluorination, on the other hand, can enhance the positive dielectric anisotropy required for TN and in-plane switching (IPS) modes.

  • Viscosity: Fluorinated liquid crystals generally exhibit lower viscosity compared to their non-fluorinated counterparts.[6][7] This is a significant advantage as lower viscosity leads to faster switching times, a critical parameter for modern displays.

  • Optical Anisotropy (Birefringence, Δn): While fluorine substitution can influence the birefringence, it is possible to design molecules with high Δn, which is desirable for achieving thinner display panels.[6]

  • Mesophase Stability: The introduction of fluorine can affect the melting point and clearing temperature of the liquid crystal, often widening the nematic phase range.[1][5] This allows for the formulation of liquid crystal mixtures that can operate over a broad temperature range.

  • Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, imparting high chemical and thermal stability to fluorinated liquid crystals, a crucial factor for the longevity of display devices.[7][8]

The strategic placement of fluorine atoms within the liquid crystal molecule is a powerful tool for molecular engineering, enabling the design of materials with tailored properties for specific applications.

A Chronological Journey: Key Milestones in the Development of Fluorinated Liquid Crystals

The development of fluorinated liquid crystals is a story of incremental innovation, driven by the relentless pursuit of better display performance.

Fluorinated_LC_Timeline cluster_0 Early Developments cluster_1 The Rise of Active Matrix Displays cluster_2 Beyond Displays 1954 1954 First synthesis of fluorinated LCs (G.W. Gray's group) 1973 1973 Invention of cyanobiphenyl LCs (G.W. Gray) 1954->1973 Fundamental Research Early_1990s Early 1990s Fluorinated LCs replace cyano-LCs in AM-LCDs 1973->Early_1990s Addressing Display Needs Mid_1990s Mid-1990s Development of laterally fluorinated LCs for VA-mode displays Early_1990s->Mid_1990s Advanced Display Modes 2000s 2000s Exploration of fluorinated FLCs for microdisplays and photonics Mid_1990s->2000s New Applications Emerge 2010s 2010s-Present Fluorinated LCs in biosensors and tunable photonic crystals 2000s->2010s Functional Materials

Timeline of Key Developments in Fluorinated Liquid Crystals.

Synthesis of Fluorinated Liquid Crystals: Crafting the Molecules of Modern Displays

The synthesis of fluorinated liquid crystals requires a strategic approach to introduce fluorine atoms at specific positions in the molecular structure. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed to construct the biphenyl or terphenyl core structures common in liquid crystal molecules.

Experimental Protocol: Synthesis of a Laterally Difluorinated Terphenyl Liquid Crystal

This protocol outlines a general synthetic route for a laterally difluorinated terphenyl derivative, a class of compounds often used in liquid crystal mixtures with negative dielectric anisotropy.

Objective: To synthesize 4''-alkyl-2,3-difluoro-p-terphenyl.

Materials:

  • 4-Alkylphenylboronic acid

  • 1,2-Difluoro-4-iodobenzene

  • 4-Bromobiphenyl

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., toluene, ethanol, water)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Suzuki-Miyaura Coupling (Part 1).

    • In a round-bottom flask, dissolve 4-alkylphenylboronic acid (1.1 eq.) and 1,2-difluoro-4-iodobenzene (1.0 eq.) in a mixture of toluene and ethanol.

    • Add an aqueous solution of sodium carbonate (2 M, 3 eq.).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the palladium(0) catalyst (0.02 eq.) and heat the reaction mixture to reflux under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 4'-alkyl-2,3-difluorobiphenyl intermediate.

  • Step 2: Suzuki-Miyaura Coupling (Part 2).

    • Convert the 4'-alkyl-2,3-difluorobiphenyl intermediate to the corresponding boronic acid.

    • In a separate flask, dissolve the boronic acid intermediate (1.1 eq.) and 4-bromobiphenyl (1.0 eq.) in a mixture of toluene and ethanol.

    • Add an aqueous solution of sodium carbonate (2 M, 3 eq.).

    • Degas the mixture and add the palladium(0) catalyst (0.02 eq.).

    • Heat the reaction to reflux and monitor by TLC.

    • After completion, perform an aqueous workup and extraction as described in Step 1.

    • Purify the final product by column chromatography and recrystallization to yield the desired 4''-alkyl-2,3-difluoro-p-terphenyl.

Synthesis_Workflow Start Starting Materials (Boronic Acid, Halogenated Aromatics) Coupling1 Suzuki-Miyaura Coupling 1 Start->Coupling1 Purification1 Purification (Column Chromatography) Coupling1->Purification1 Intermediate Intermediate Biphenyl Derivative Purification1->Intermediate Coupling2 Suzuki-Miyaura Coupling 2 Intermediate->Coupling2 Purification2 Purification (Column Chromatography, Recrystallization) Coupling2->Purification2 Product Final Fluorinated Terphenyl LC Purification2->Product

Generalized workflow for the synthesis of a fluorinated terphenyl liquid crystal.

Characterization of Fluorinated Liquid Crystals: Unveiling Mesophase Behavior and Physical Properties

A suite of analytical techniques is employed to characterize the mesomorphic behavior and physical properties of newly synthesized fluorinated liquid crystals.

Polarizing Optical Microscopy (POM)

POM is the primary tool for identifying liquid crystal phases and observing their textures.

Protocol:

  • A small amount of the liquid crystal sample is placed between a glass slide and a coverslip.

  • The sample is heated on a hot stage to its isotropic phase (a clear liquid).

  • The sample is then slowly cooled, and the transitions to different mesophases are observed through the microscope with crossed polarizers.

  • Each liquid crystal phase exhibits a characteristic optical texture, which aids in its identification (e.g., schlieren texture for nematic phases, focal conic texture for smectic A phases).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes.

Protocol:

  • A small, accurately weighed sample of the liquid crystal is sealed in an aluminum pan.

  • The sample is placed in the DSC instrument alongside an empty reference pan.

  • The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min).[8]

  • Phase transitions are detected as endothermic peaks upon heating and exothermic peaks upon cooling in the DSC thermogram.[9] The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[9]

Dielectric Spectroscopy

This technique is used to measure the dielectric anisotropy (Δε) of the liquid crystal.

Protocol:

  • The liquid crystal is introduced into a test cell with transparent electrodes.

  • To measure the perpendicular component of the dielectric permittivity (ε⊥), the molecules are aligned perpendicular to the electric field (homeotropic alignment).

  • To measure the parallel component (ε∥), the molecules are aligned parallel to the electric field (planar alignment).

  • The capacitance of the cell is measured at a specific frequency (typically 1 kHz) in both alignments, and the dielectric permittivity is calculated. The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.[6][10]

Structure-Property Relationships: A Quantitative Comparison

The following tables summarize the impact of fluorination on the key physical properties of liquid crystals.

Table 1: Comparison of Physical Properties of a Non-Fluorinated and a Laterally Fluorinated Terphenyl Liquid Crystal

PropertyNon-Fluorinated TerphenylLaterally Difluoro-Terphenyl
Dielectric Anisotropy (Δε)Small, positive or negativeLarge, negative
Viscosity (γ₁)HigherLower
Birefringence (Δn)HighHigh
Nematic Phase RangeCan be narrowOften wider

Table 2: Influence of Fluorine Position on Dielectric Anisotropy

Fluorination PositionTypical Dielectric Anisotropy (Δε)Primary Application
Terminal FluorinationPositiveTN, IPS Displays
Lateral FluorinationNegativeVA Displays
Multiple Lateral FluorinesHighly NegativeHigh-performance VA Displays

Beyond Displays: The Expanding Horizon of Fluorinated Liquid Crystals

The unique properties of fluorinated liquid crystals have opened up new avenues of research and application beyond the realm of displays.

Ferroelectric Liquid Crystals (FLCs)

Chiral fluorinated liquid crystals can exhibit ferroelectric properties, offering switching speeds that are orders of magnitude faster than conventional nematic liquid crystals.[1] These materials are promising for applications in microdisplays, spatial light modulators, and optical computing. The introduction of fluorine can enhance the smectic C* phase, which is the basis for most FLC devices.[1]

Tunable Photonic Crystals

Liquid crystals can be infiltrated into the voids of a photonic crystal structure. By applying an external electric or thermal stimulus, the orientation of the liquid crystal molecules can be changed, thereby altering the refractive index of the composite material and tuning the photonic bandgap.[11][12][13] Fluorinated liquid crystals are advantageous in these applications due to their low viscosity and high stability.

Biosensors

The orientation of liquid crystal molecules at an interface is highly sensitive to the presence of biomolecules.[14][15][16][17] This principle is exploited in liquid crystal-based biosensors. Chiral fluorinated liquid crystals can provide a distinct optical response upon the binding of an analyte to a functionalized surface, enabling label-free detection of a wide range of biological targets.[4]

Conclusion: A Future Shaped by Fluorine

The discovery and development of fluorinated liquid crystals represent a pivotal moment in the history of soft matter science and display technology. The strategic incorporation of fluorine atoms has provided chemists and materials scientists with an unparalleled tool to fine-tune the physical properties of liquid crystals, leading to the high-performance displays that are ubiquitous in our daily lives. As we look to the future, the unique attributes of fluorinated liquid crystals will continue to drive innovation in a diverse range of fields, from next-generation optical technologies to sensitive and rapid diagnostic tools. The legacy of George W. Gray's pioneering work continues to inspire new generations of researchers to explore the fascinating world of liquid crystals and unlock their full potential.

References

An In-Depth Technical Guide to the Solubility and Solvent Compatibility of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and solvent compatibility of 4-Cyano-3-fluorophenyl 4-pentylbenzoate, a liquid crystal compound of significant interest in materials science and drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for determining and applying solubility data.

Introduction: The Significance of this compound

This compound is a calamitic (rod-shaped) liquid crystal characterized by its unique molecular structure, which includes a polar cyano group, a fluorine substituent, and a flexible pentyl chain.[1][3][4][5] These features impart specific mesomorphic properties and influence its behavior in solution, making a thorough understanding of its solubility crucial for a variety of applications, from the formulation of liquid crystal displays to its use as a building block in organic synthesis.[1]

The solubility of this compound dictates its processability, purification, and interaction with other components in a mixture. In the context of drug development, where it may serve as an intermediate, understanding its solubility is paramount for reaction kinetics, purification, and formulation.[1][6]

This guide will first delve into the theoretical framework that governs the solubility of this molecule, with a focus on Hansen Solubility Parameters (HSPs) as a predictive tool. Subsequently, it will provide detailed, actionable protocols for both the qualitative and quantitative determination of its solubility, as well as a methodology for experimentally determining its unique Hansen Solubility Parameters.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in solubility, but for complex organic molecules, a more nuanced approach is required. Hansen Solubility Parameters (HSPs) provide a powerful framework for predicting the compatibility of a solute and a solvent by deconstructing the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from London dispersion forces, these are the weakest intermolecular interactions and are present in all molecules.

  • δp (Polar): These forces originate from the permanent dipoles of molecules. The presence of the cyano (-CN) and fluoro (-F) groups in this compound suggests a significant polar component.

  • δh (Hydrogen Bonding): This parameter accounts for the energy of hydrogen bonds. While the target molecule does not have strong hydrogen bond donors, the oxygen and nitrogen atoms can act as acceptors.

The total Hansen Solubility Parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

For a solvent to be effective at dissolving a solute, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSPs of the solvent and the solute in the three-dimensional Hansen space can be calculated as follows:

Ra² = 4(δd_solute - δd_solvent)² + (δp_solute - δp_solvent)² + (δh_solute - δh_solvent)²

A smaller Ra value indicates a higher likelihood of miscibility. A Relative Energy Difference (RED) number can also be calculated to predict solubility, where RED < 1 suggests high affinity, RED = 1 indicates the boundary of solubility, and RED > 1 suggests lower affinity.

Part 1: Qualitative and Quantitative Solubility Determination

A systematic approach to determining the solubility of this compound begins with qualitative assessments, followed by more rigorous quantitative measurements.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid screening of solubility in a range of common laboratory solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • A selection of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Toluene, Hexane, Dichloromethane, Tetrahydrofuran)

Procedure:

  • Sample Preparation: Add approximately 10 mg of this compound to a series of labeled test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent.

  • Mixing: Vigorously mix each sample using a vortex mixer for 1 minute.

  • Observation: Visually inspect each tube for the dissolution of the solid. Observe for any undissolved particles.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unaffected.

Causality Behind Experimental Choices: The selection of solvents with a wide range of polarities provides a broad initial assessment of the compound's solubility characteristics, guiding the choice of solvents for more detailed quantitative analysis.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Scintillation vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a scintillation vial (e.g., 50 mg).

    • Add a known volume of the chosen solvent (e.g., 5 mL).

    • Repeat for each solvent to be tested.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the samples to equilibrate for at least 24 hours to ensure saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Attach a syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial.

  • Analysis:

    • Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

    • Chromatographic/Spectroscopic Analysis: Alternatively, prepare a series of standard solutions of known concentrations. Analyze the filtered saturated solution using HPLC or UV-Vis spectrophotometry and determine the concentration from the calibration curve.

  • Calculation:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System: The use of excess solid ensures that the solution reaches equilibrium saturation. The filtration step is critical to remove any undissolved microparticles that would lead to an overestimation of solubility. Running duplicates or triplicates for each solvent will ensure the reproducibility of the results.

Caption: Workflow for Quantitative Solubility Determination.

Part 2: Experimental Determination of Hansen Solubility Parameters

Determining the HSPs of this compound provides a powerful predictive tool for its compatibility with a wide range of solvents and other materials.

Experimental Protocol: Hansen Solubility Parameter Determination

This protocol involves testing the solubility of the compound in a series of solvents with known HSPs and using this data to calculate the HSPs of the compound.

Materials:

  • This compound

  • A set of 20-30 solvents with well-distributed and known Hansen Solubility Parameters (see table below for examples).

  • Small, sealable vials.

  • Vortex mixer.

  • HSP software (e.g., HSPiP) for data analysis.

Procedure:

  • Solvent Selection: Choose a range of solvents that cover a broad area of the Hansen space.

  • Solubility Testing:

    • For each solvent, add a small, consistent amount of this compound to a vial (e.g., 0.1 g in 2 mL of solvent).

    • Vortex each vial thoroughly.

    • Allow the vials to sit undisturbed and observe after a set period (e.g., 24 hours).

  • Scoring:

    • Assign a binary score to each solvent: '1' for soluble and '0' for insoluble. A more nuanced scoring system (e.g., 1 for fully soluble, 2 for partially soluble, 3 for insoluble) can also be used.

  • Data Analysis:

    • Input the known HSPs of the test solvents and their corresponding solubility scores into HSP software.

    • The software will calculate the HSPs (δd, δp, δh) and the interaction radius (R₀) for this compound that best fits the experimental data, creating a "solubility sphere" in Hansen space. Solvents that fall within this sphere are predicted to be good solvents.

Data Presentation: Example Solvent Set for HSP Determination

Solventδd (MPa½)δp (MPa½)δh (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Tetrahydrofuran16.85.78.0
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3
Dimethyl Sulfoxide18.416.410.2
Cyclohexane16.80.00.2

Note: These are approximate values and may vary slightly depending on the source.

HSP_Determination_Workflow A Select Diverse Solvents with Known HSPs B Test Solubility of Compound in Each Solvent A->B C Assign Solubility Scores (e.g., 1 for Soluble, 0 for Insoluble) B->C D Input Solvent HSPs and Scores into Software C->D E Calculate Solute's HSPs (δd, δp, δh) and Interaction Radius (R₀) D->E F Generate Hansen Solubility Sphere E->F

Caption: Workflow for HSP Determination.

Conclusion

This guide has provided a robust framework for understanding and experimentally determining the solubility and solvent compatibility of this compound. By combining the theoretical predictive power of Hansen Solubility Parameters with rigorous experimental protocols, researchers can confidently select appropriate solvents for synthesis, purification, and formulation. The methodologies outlined herein are designed to be self-validating and provide a clear path for generating the critical data necessary for advancing research and development involving this important liquid crystal compound.

References

Methodological & Application

Application Notes and Protocols for 4-Cyano-3-fluorophenyl 4-pentylbenzoate in Advanced Display Technologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and engineers on the application of 4-Cyano-3-fluorophenyl 4-pentylbenzoate in display technology. This liquid crystal compound, characterized by its polar cyano group and lateral fluorine substitution, offers a unique set of properties that are highly advantageous for the formulation of advanced nematic liquid crystal mixtures. These notes detail the underlying chemical principles, provide key physical and estimated electro-optical data, and present detailed protocols for the formulation of liquid crystal mixtures and the fabrication and characterization of liquid crystal display test cells. The causality behind experimental choices is emphasized to provide a deeper understanding of the material's function and to facilitate the development of next-generation display technologies.

Introduction: The Strategic Role of Fluorination in Nematic Liquid Crystals

The relentless pursuit of higher resolution, faster response times, and lower power consumption in liquid crystal displays (LCDs) is intrinsically linked to the molecular engineering of the liquid crystal materials themselves. This compound is a calamitic (rod-shaped) liquid crystal that embodies a strategic design philosophy aimed at optimizing key electro-optical parameters.

The molecule's architecture, featuring a rigid core and flexible alkyl tail, promotes the formation of the nematic phase, a state of matter characterized by long-range orientational order.[1] The terminal cyano group (-C≡N) imparts a strong dipole moment, which is crucial for inducing a large positive dielectric anisotropy (Δε).[1] This property ensures that the liquid crystal molecules align with an applied electric field, the fundamental principle behind the operation of most LCDs.

The lateral fluorine atom is a key innovation. Its high electronegativity and relatively small size allow it to be incorporated into the molecular core without significantly disrupting the liquid crystalline phase.[2] This lateral substitution has a profound impact on the material's properties, most notably by modifying the dielectric anisotropy and reducing viscosity, which are critical for achieving fast switching speeds.[3]

Physicochemical and Electro-Optical Properties

A thorough understanding of the material's properties is paramount for its effective application. The following table summarizes the known physicochemical properties of this compound and provides estimated electro-optical parameters based on data from structurally related fluorinated cyanophenyl benzoate compounds. These estimations serve as a robust starting point for formulation and device modeling.

PropertyValueSource/Basis of Estimation
Chemical Formula C₁₉H₁₈FNO₂[4]
Molecular Weight 311.35 g/mol [4]
CAS Number 86786-89-2[4]
Appearance White to off-white crystalline solidGeneral Observation
Melting Point Not specified; nematic phase is monotropic[5]
Clearing Point (Nematic to Isotropic) ~297 K (24 °C) for a related butyl homologue[5]
Birefringence (Δn) at 589 nm, 20°C Estimated: 0.15 - 0.20Based on similar fluorinated terphenyls and the influence of the cyano group.[6][7]
Dielectric Anisotropy (Δε) at 1 kHz, 20°C Estimated: +10 to +15The cyano group contributes to a large positive Δε, which is modulated by the lateral fluorine atom.[8][9]
Rotational Viscosity (γ₁) at 20°C Estimated: 100 - 150 mPa·sLateral fluorination tends to reduce viscosity compared to non-fluorinated analogues.[10]
Elastic Constants (K₁₁, K₃₃) at 20°C Estimated: K₁₁ ≈ 10-12 pN, K₃₃ ≈ 15-18 pNTypical values for nematic liquid crystals.[11]

Note on Estimations: The electro-optical properties are highly dependent on the specific molecular environment within a mixture. The provided estimates are for the pure compound and serve as a guideline for formulation development. Experimental verification is essential.

Causality in Molecular Design: The "Why" Behind the Structure

The efficacy of this compound in display applications is not coincidental but a direct result of its molecular architecture.

cluster_molecule This compound cluster_properties Key Properties cluster_performance Display Performance Structure Molecular Structure Cyano Terminal Cyano Group (-C≡N) Structure->Cyano incorporates Fluorine Lateral Fluorine Atom (-F) Structure->Fluorine incorporates Core Rigid Benzoate Core Structure->Core incorporates Tail Flexible Pentyl Tail (-C₅H₁₁) Structure->Tail incorporates DeltaEpsilon High Positive Dielectric Anisotropy (Δε) Cyano->DeltaEpsilon induces Fluorine->DeltaEpsilon modulates Viscosity Reduced Rotational Viscosity (γ₁) Fluorine->Viscosity reduces Birefringence Moderate-to-High Birefringence (Δn) Core->Birefringence contributes to NematicRange Broad Nematic Range (in mixtures) Tail->NematicRange influences Vth Low Threshold Voltage (Vth) DeltaEpsilon->Vth lowers ResponseTime Fast Response Time (τ) Viscosity->ResponseTime improves Birefringence->ResponseTime affects Vth->ResponseTime influences start Start calc Calculate Component Weights start->calc weigh Weigh Components into Vial calc->weigh dissolve Dissolve in Minimal Solvent weigh->dissolve mix Stir for 1 hour dissolve->mix evap Evaporate Solvent mix->evap dry Vacuum Dry above Clearing Point evap->dry char Characterize with DSC dry->char end End char->end

References

experimental setup for measuring electro-optic effects in 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Electro-Optic Characterization

The precise manipulation of light is a cornerstone of modern technology, from high-speed telecommunications to advanced sensing and display technologies. At the heart of many of these innovations are materials with tunable optical properties. 4-Cyano-3-fluorophenyl 4-pentylbenzoate is a liquid crystal material of significant interest due to its molecular structure, which is engineered for a strong electro-optic response. The presence of a cyano (-CN) and a fluorine (-F) group creates a large dipole moment, leading to a significant positive dielectric anisotropy.[1] This characteristic is a strong indicator of prominent Pockels and Kerr effects, where an applied electric field can linearly or quadratically alter the material's refractive index, respectively.

This application note provides a comprehensive guide for researchers and engineers on the experimental setup and protocols for accurately measuring the electro-optic effects in this compound. We will delve into the causality behind the experimental choices, ensuring a robust and self-validating methodology. The protocols detailed herein are designed to be adaptable, yet rigorous, providing a solid foundation for material characterization and device development.

Material Properties and Considerations

A thorough understanding of the material's physical properties is paramount for designing a successful experiment.

Physicochemical Properties
PropertyValue / ObservationSource
Molecular Formula C₁₉H₁₈FNO₂ChemUniverse
Molecular Weight 311.35 g/mol ChemUniverse
Refractive Index (n) ~1.560Chemsrc
Appearance White to almost white powder/crystalChem-Impex
Melting Point 30 °CChem-Impex

Table 1: Physicochemical properties of this compound.

Liquid Crystalline and Dielectric Properties

The electro-optic response of a liquid crystal is intrinsically linked to its mesophase behavior and dielectric properties. For the closely related homolog, 4-Cyano-3-fluorophenyl 4-butylbenzoate, the nematic to isotropic phase transition (clearing point) occurs at approximately 279.9 K (6.75 °C).[2] It is expected that this compound will exhibit a nematic phase in a similar, slightly shifted temperature range. All electro-optic measurements should be conducted within this nematic phase.

The strong dipole moments from the cyano and fluoro groups result in a significant positive dielectric anisotropy (Δε > 0).[1] This means the dielectric constant parallel to the molecular director (ε∥) is greater than the perpendicular component (ε⊥). This anisotropy is the driving force behind the reorientation of the liquid crystal molecules in an applied electric field, which in turn modulates the refractive index.

Experimental Design and Rationale

Two primary methods are presented for the characterization of electro-optic effects: the Sénarmont compensator method for its precision in measuring small phase retardations, and the Mach-Zehnder interferometer for its direct phase shift measurement capabilities.

Core Principle: Field-Induced Birefringence

In the nematic phase, the liquid crystal molecules are, on average, aligned along a common direction known as the director. This alignment makes the material optically anisotropic, with different refractive indices for light polarized parallel (extraordinary refractive index, nₑ) and perpendicular (ordinary refractive index, nₒ) to the director. The difference, Δn = nₑ - nₒ, is the birefringence.

When an electric field is applied, the molecules with positive dielectric anisotropy tend to align with the field. This reorientation changes the effective refractive index experienced by light passing through the material, leading to a change in the phase retardation (Γ) between the orthogonal polarization components of the light. This change in retardation is the basis for the electro-optic effect measurements.

Protocol 1: Sénarmont Compensator Method

The Sénarmont method is a highly sensitive nulling technique ideal for precisely measuring the field-induced phase retardation.[3][4] It converts the elliptically polarized light emerging from the sample into linearly polarized light, the angle of which is directly proportional to the retardation.[3]

Experimental Setup

Senarmont_Setup cluster_source Light Source & Polarization cluster_sample Sample Stage cluster_detection Detection System Laser He-Ne Laser (632.8 nm) Polarizer Polarizer (P) (0°) Laser->Polarizer Linearly Polarized Light LC_Cell Liquid Crystal Cell (Director at 45°) Polarizer->LC_Cell QWP Quarter-Wave Plate (Fast axis at 0°) LC_Cell->QWP Temp_Controller Temperature Controller Temp_Controller->LC_Cell Voltage_Source AC/DC Voltage Source Voltage_Source->LC_Cell Analyzer Rotatable Analyzer (A) QWP->Analyzer Detector Photodetector Analyzer->Detector

Caption: Sénarmont compensator experimental workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Construct a liquid crystal cell using two indium tin oxide (ITO) coated glass slides. The typical cell gap is between 5 and 20 µm.[5]

    • The inner surfaces of the slides should be coated with a polyimide alignment layer and rubbed unidirectionally to induce planar alignment of the liquid crystal molecules.

    • Fill the cell with this compound in its isotropic phase (above the clearing point) via capillary action, then slowly cool to the nematic phase to ensure uniform alignment.

    • Mount the cell in a temperature-controlled holder.

  • Optical Alignment:

    • Arrange the optical components as shown in the diagram.

    • Set the transmission axis of the polarizer (P) at 0°.

    • Orient the rubbing direction (and thus the liquid crystal director) of the cell at 45° to the polarizer's axis.

    • Set the fast axis of the quarter-wave plate (QWP) parallel to the polarizer's axis (0°).

    • Cross the analyzer (A) with the polarizer (90°) for the initial null position without the sample.

  • Measurement Procedure:

    • Set the temperature of the sample to be within its nematic range (e.g., based on the butyl analog, a starting point could be ~0-5 °C).

    • With zero voltage applied to the cell, rotate the analyzer to find the position of minimum intensity (extinction). This is the reference angle, θ₀.

    • Apply a specific DC or low-frequency AC voltage to the liquid crystal cell. This will induce a phase retardation, Γ.

    • The light emerging from the QWP will now be linearly polarized at a new angle. Rotate the analyzer to find the new extinction angle, θ.

    • The induced phase retardation is calculated using the formula: Γ = 2 * (θ - θ₀). The angle is typically in radians.

  • Data Analysis:

    • The electro-optic coefficient can be determined from the relationship between the applied electric field (E = V/d, where V is voltage and d is cell thickness) and the induced phase retardation (Γ).

    • For the Pockels effect (linear), Γ is proportional to E.

    • For the Kerr effect (quadratic), Γ is proportional to E². Plot Γ versus E and E² to determine which effect is dominant and to calculate the respective coefficients.

Protocol 2: Mach-Zehnder Interferometry

A Mach-Zehnder interferometer provides a direct measurement of the phase shift induced in the liquid crystal, making it a powerful tool for electro-optic characterization.[6][7]

Experimental Setup

Mach_Zehnder_Setup cluster_sample_arm Sample Arm cluster_ref_arm Reference Arm Laser He-Ne Laser BS1 Beam Splitter 1 Laser->BS1 M1 Mirror 1 BS1->M1 Reference Path LC_Cell LC Cell BS1->LC_Cell Sample Path Phase_Shifter Reference Phase Shifter (Optional) M1->Phase_Shifter M2 Mirror 2 BS2 Beam Splitter 2 M2->BS2 LC_Cell->M2 Phase_Shifter->BS2 Detector Detector / Camera BS2->Detector Interference Pattern

Caption: Mach-Zehnder interferometer experimental workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare the liquid crystal cell as described in Protocol 1. For this method, it is crucial to have a cell with high optical quality to minimize wavefront distortion.

  • Interferometer Alignment:

    • Align the Mach-Zehnder interferometer to produce a stable interference pattern (fringes) at the detector when the sample is in the path with no voltage applied.

    • A polarizer should be placed after the laser to ensure the light entering the sample is polarized along the director axis to probe nₑ.

  • Measurement Procedure:

    • Record the initial interference pattern with zero voltage applied to the liquid crystal cell.

    • Apply a voltage to the cell. The change in the refractive index will alter the optical path length of the sample arm, causing a shift in the interference fringes.

    • Record the shifted interference pattern.

  • Data Analysis:

    • The phase shift (ΔΦ) can be determined by analyzing the displacement of the interference fringes.

    • The change in the refractive index (Δn) is related to the phase shift by: ΔΦ = (2π/λ) * Δn * d, where λ is the wavelength of the light and d is the thickness of the cell.

    • By measuring the phase shift as a function of the applied electric field, the electro-optic coefficients can be calculated.

Trustworthiness and Self-Validation

To ensure the reliability of the measurements, several validation steps should be incorporated:

  • Frequency Dependence: The electro-optic response of liquid crystals can be frequency-dependent. Measurements should be repeated at various AC frequencies (e.g., 100 Hz, 1 kHz, 10 kHz) to check for any relaxation effects.

  • Temperature Stability: The properties of liquid crystals are highly sensitive to temperature. The temperature of the sample cell must be actively controlled and monitored to within ±0.1 °C.

  • Calibration: The voltage source should be calibrated, and the thickness of the liquid crystal cell should be accurately measured (e.g., using interferometry or a spectrometer) before filling.

  • Repeatability: Multiple measurements at each voltage point should be taken to ensure the results are repeatable and to calculate the experimental error.

Conclusion

The characterization of the electro-optic effects in this compound is crucial for its application in advanced optical devices. Both the Sénarmont compensator method and Mach-Zehnder interferometry offer robust and reliable means to quantify the Pockels and Kerr effects. By carefully controlling the experimental conditions, particularly temperature and the applied electric field, and by following the detailed protocols outlined in this application note, researchers can obtain accurate and repeatable measurements of the electro-optic coefficients of this promising liquid crystal material.

References

Application Notes and Protocols for the Utilization of 4-Cyano-3-fluorophenyl 4-pentylbenzoate in High-Frequency Devices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and engineers on the application of the nematic liquid crystal (LC), 4-Cyano-3-fluorophenyl 4-pentylbenzoate, in high-frequency (microwave and millimeter-wave) devices. This guide covers the fundamental principles of operation, material characterization, device fabrication protocols, and application-specific considerations. While direct high-frequency characterization data for this specific molecule is emerging, we leverage data from structurally similar and commercially available LCs to provide robust and illustrative protocols. This document is intended to serve as a foundational resource for the development of next-generation tunable radio frequency (RF) components, such as phase shifters, tunable filters, and electronically scanned antennas.

Introduction: The Rationale for Liquid Crystals in High-Frequency Applications

The relentless pursuit of higher data rates and greater spectral efficiency in wireless communication systems has pushed operating frequencies into the microwave and millimeter-wave bands.[1] At these frequencies, traditional electronic beam steering and signal processing technologies can be bulky, expensive, and power-intensive. Liquid crystals, renowned for their application in display technologies, offer a compelling alternative for creating reconfigurable RF devices.[2][3]

The key enabling property of nematic liquid crystals is their dielectric anisotropy.[4] The rod-like molecules of a nematic LC can be oriented by an external electric field, which in turn changes the effective dielectric constant (permittivity) that an electromagnetic wave experiences. This tunability allows for the continuous adjustment of the phase and impedance of RF signals, forming the basis for a new class of low-power, lightweight, and potentially low-cost tunable microwave devices.[3][4]

This compound is a promising candidate for such applications due to its molecular structure, which suggests a high dipole moment and significant dielectric anisotropy. The presence of the cyano (-CN) and fluoro (-F) groups contributes to a strong dipole moment, which is essential for a large dielectric anisotropy. The pentylbenzoate group provides the necessary molecular shape and flexibility for the nematic phase.

Material Properties and Characterization

A thorough understanding of the material properties of this compound at high frequencies is paramount for successful device design and simulation. The primary parameters of interest are the complex dielectric permittivity tensor, which includes the dielectric constants parallel (ε||) and perpendicular (ε⊥) to the LC director, and the corresponding loss tangents (tanδ|| and tanδ⊥).

Physicochemical Properties
PropertyValueReference
Molecular Formula C19H18FNO2[5]
Molecular Weight 311.35 g/mol [5]
CAS Number 86786-89-2[5]
High-Frequency Dielectric Properties (Representative Data)

As comprehensive high-frequency data for this compound is not widely published, we present representative data from well-characterized liquid crystals with similar molecular structures, such as 5CB and the Merck GT3-23002 mixture, to illustrate the expected performance. It is imperative that users of this application note perform their own characterization of this compound for their specific application.

| Liquid Crystal | Frequency (GHz) | ε⊥ | ε|| | tanδ⊥ | tanδ|| | Birefringence (Δn) | Reference | |---|---|---|---|---|---|---|---| | 5CB | 9 | ~2.6 | ~3.1 | ~0.015 | ~0.020 | ~0.18 |[6] | | GT3-23002 | 11 | ~2.4 | ~3.2 | ~0.005 | ~0.015 | Not Reported |[7] |

Note: Dielectric properties are frequency and temperature-dependent. The values presented here are for illustrative purposes.

Synthesis Protocol for this compound

While this compound may be commercially available from specialized chemical suppliers, a general synthesis protocol is provided below for researchers who wish to synthesize it or its derivatives in-house. This procedure is based on established esterification methods for similar cyanophenyl benzoate compounds.

Synthesis Workflow

SynthesisWorkflow A 4-Pentylbenzoyl chloride C Esterification A->C B 4-Cyano-3-fluorophenol B->C D Purification C->D Crude Product E This compound D->E Purified Product

Caption: General synthesis workflow for this compound.

Step-by-Step Protocol
  • Preparation of 4-Pentylbenzoyl chloride:

    • Start with 4-pentylbenzoic acid.

    • React with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF).

    • The reaction is typically carried out at room temperature or with gentle heating.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-pentylbenzoyl chloride. This is often used in the next step without further purification.

  • Esterification:

    • Dissolve 4-cyano-3-fluorophenol in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

    • Cool the solution in an ice bath.

    • Slowly add the 4-pentylbenzoyl chloride to the solution of 4-cyano-3-fluorophenol.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with dilute hydrochloric acid to neutralize the base.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

    • Determine the phase transition temperatures (e.g., melting point and clearing point) using differential scanning calorimetry (DSC) and polarized optical microscopy.

High-Frequency Device Fabrication and Characterization Protocols

The following sections outline the general procedures for fabricating and testing high-frequency devices incorporating this compound.

Protocol for Measuring High-Frequency Dielectric Properties

A common method for characterizing the dielectric properties of liquid crystals at microwave frequencies is the resonant cavity perturbation technique or using planar resonant structures.[6][8]

DielectricMeasurementWorkflow A Fabricate Test Cell (e.g., microstrip resonator) B Apply Alignment Layer A->B C Assemble Cell B->C D Fill with LC C->D E Connect to VNA D->E F Measure S-parameters (S21) vs. Bias Voltage E->F G Extract Resonant Frequency and Quality Factor F->G H Calculate Dielectric Properties G->H

Caption: Workflow for measuring high-frequency dielectric properties of a liquid crystal.

  • Fabricate a Test Resonator: Design and fabricate a microwave resonator (e.g., a microstrip ring resonator or a split-ring resonator) on a low-loss substrate (e.g., Rogers RO4003C or similar). The resonator dimensions will determine the measurement frequency.

  • Prepare the LC Cell:

    • A cavity is created over the resonator to hold the liquid crystal. This can be done by etching a spacer layer or by bonding a second substrate.

    • The surfaces of the cavity that will be in contact with the LC must be coated with an alignment layer (e.g., a thin layer of polyimide).

    • The alignment layer is then mechanically rubbed or photo-aligned to induce a preferred orientation of the LC molecules in the absence of an electric field.[9]

    • Transparent electrodes (e.g., indium tin oxide, ITO) are required on the top and/or bottom of the cavity to apply a biasing electric field.

  • Fill the Cell: The LC cell is filled with this compound in its isotropic phase (by heating) via capillary action. The cell is then slowly cooled to the nematic phase.

  • Measurement:

    • Connect the test resonator to a Vector Network Analyzer (VNA).

    • Measure the transmission coefficient (S₂₁) of the resonator as a function of frequency for different DC or low-frequency AC bias voltages applied across the LC.

    • From the S₂₁ data, determine the resonant frequency (f₀) and the quality factor (Q) for each bias voltage.

  • Data Analysis:

    • The change in resonant frequency is related to the change in the effective dielectric constant of the LC.

    • The change in the quality factor is related to the loss tangent of the LC.

    • By measuring with the bias field oriented parallel and perpendicular to the RF electric field, the full dielectric tensor can be determined.

Protocol for Fabricating a Tunable Phase Shifter

A common topology for a liquid crystal-based phase shifter is a microstrip line or a coplanar waveguide where the LC is used as a tunable dielectric substrate.

PhaseShifterFabrication A Design Phase Shifter (e.g., microstrip line on LC) B Fabricate Substrate with Transmission Line and Electrodes A->B C Create LC Cavity B->C D Apply and Treat Alignment Layers C->D E Assemble and Seal Cell D->E F Fill with LC E->F G Attach Connectors F->G

Caption: Fabrication workflow for a liquid crystal-based phase shifter.

  • Design and Simulation: Design the phase shifter using electromagnetic simulation software (e.g., Ansys HFSS, CST Microwave Studio). The design will depend on the desired operating frequency, phase shift range, and impedance matching (typically 50 Ω).

  • Substrate Fabrication:

    • The bottom substrate typically contains the transmission line (e.g., a microstrip) and a ground plane.

    • A top substrate, often glass coated with a transparent conductor (ITO), serves as the top electrode for biasing the LC.

  • Cavity and Alignment:

    • A cavity of a precise thickness (e.g., 50-100 µm) is created between the two substrates using spacers or a patterned adhesive.

    • Both inner surfaces of the cavity are coated with an alignment layer (e.g., polyimide) and rubbed to ensure a uniform initial orientation of the LC molecules.

  • Assembly and Filling:

    • The two substrates are aligned and bonded together, leaving fill ports open.

    • The device is filled with this compound in its isotropic phase and then slowly cooled.

    • The fill ports are then sealed.

  • Characterization:

    • The phase shifter is connected to a VNA.

    • The phase of the transmitted signal (S₂₁) is measured as a function of the applied bias voltage.

    • The insertion loss and return loss (S₁₁) should also be measured to evaluate the performance of the device.

Applications in High-Frequency Devices

The tunability of this compound can be harnessed in a variety of high-frequency devices:

  • Electronically Scanned Antennas (ESAs): By integrating an array of LC-based phase shifters with an antenna array, the direction of the radiated beam can be steered electronically without any moving parts.[10] This is critical for applications such as satellite communications and 5G/6G cellular networks.

  • Tunable Filters: The resonant frequency of a filter can be tuned by incorporating an LC material into the resonant structure. This allows for the creation of frequency-agile communication systems.

  • Reconfigurable Intelligent Surfaces (RIS): RIS are planar structures composed of a large number of passive elements that can manipulate incident electromagnetic waves. LCs can be used to tune the phase of each element, enabling dynamic control of the wireless propagation environment.

Conclusion

This compound represents a class of advanced materials with significant potential for revolutionizing high-frequency electronics. Its anticipated high dielectric anisotropy and nematic properties make it a strong candidate for enabling a new generation of tunable and reconfigurable RF devices. This application note provides a foundational framework for researchers and engineers to begin exploring the use of this and similar liquid crystals in their own applications. Further characterization of the specific high-frequency properties of this compound will be crucial for unlocking its full potential.

References

Application Note: Techniques for Aligning 4-Cyano-3-fluorophenyl 4-pentylbenzoate on Polyimide Films

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise alignment of liquid crystals (LCs) is a cornerstone of modern electro-optic device fabrication, underpinning the functionality of liquid crystal displays (LCDs), spatial light modulators, and advanced sensor technologies. The orientation of LC molecules on a substrate dictates the device's optical properties, such as its contrast ratio, viewing angle, and response time.[1] Polyimide (PI) films are the industry standard for inducing uniform LC alignment due to their excellent thermal stability, mechanical robustness, and tunable surface properties.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the established and emerging techniques for aligning the nematic liquid crystal 4-Cyano-3-fluorophenyl 4-pentylbenzoate on polyimide films. This specific liquid crystal is a versatile compound utilized in the development of advanced materials, including liquid crystals and polymers.[4]

This document will delve into the mechanistic principles and provide step-by-step protocols for the most prevalent alignment techniques: mechanical rubbing and photo-alignment. Furthermore, it will touch upon advanced and alternative methods and conclude with essential characterization techniques to validate the quality of the alignment.

The Role of the Polyimide Alignment Layer

The polyimide alignment layer serves as a template, directing the orientation of the liquid crystal molecules at the substrate interface. The surface of the PI film, when appropriately treated, possesses an anisotropy that the LC molecules macroscopically adopt. This surface-induced alignment is governed by a combination of factors, including the chemical structure of the polyimide, its surface topography, and the intermolecular forces between the PI and the LC molecules.[3][5] The choice of polyimide and the alignment technique are critical for achieving the desired pretilt angle, which is the angle the LC director makes with the substrate surface, a crucial parameter for device performance.[6]

Mechanical Rubbing: The Workhorse of LC Alignment

Mechanical rubbing is the most established and widely used technique for creating a uniform alignment of liquid crystals on polyimide films.[3] The process involves unidirectionally rubbing the PI surface with a velvet or cotton cloth, which introduces microscopic grooves and induces an anisotropic orientation of the polymer chains at the surface.[3] This physical and chemical anisotropy then directs the alignment of the liquid crystal molecules.

Mechanism of Alignment

The primary mechanisms behind rubbing-induced alignment are:

  • Grooving Effect: The rubbing process creates micro- and nano-scale grooves on the polyimide surface. The liquid crystal molecules align parallel to these grooves to minimize their elastic strain energy.[3]

  • Polymer Chain Reorientation: The shear force exerted by the rubbing cloth reorients the polyimide chains at the surface, creating an anisotropic van der Waals interaction with the liquid crystal molecules, which then align along the direction of the reoriented chains.[5]

Experimental Protocol for Mechanical Rubbing

graphdot cluster_0 Substrate Preparation cluster_1 Mechanical Rubbing cluster_2 Cell Assembly & Filling A ITO Glass Cleaning B Polyimide Precursor Spin-Coating A->B C Soft Bake B->C D Hard Bake (Imidization) C->D E Mount Substrate D->E F Set Rubbing Parameters E->F G Unidirectional Rubbing F->G H Post-Rubbing Cleaning G->H I Assemble Anti-parallel Cell H->I J Inject Liquid Crystal I->J K Seal Cell J->K

Figure 1: Workflow for liquid crystal alignment using the mechanical rubbing technique.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyamic acid (PAA) solution (polyimide precursor)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable solvent for dilution

  • This compound liquid crystal

  • UV-curable sealant

  • Spacers of desired thickness (e.g., 5 µm)

  • Detergent, deionized water, acetone, isopropanol

Equipment:

  • Spin coater

  • Hot plate

  • Oven or furnace

  • Rubbing machine with a velvet or cotton cloth-wrapped roller

  • UV curing lamp

  • Polarizing Optical Microscope (POM)

Protocol:

  • Substrate Cleaning: Thoroughly clean the ITO glass substrates by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and bake at 120°C for 30 minutes to remove any residual moisture.[1]

  • Polyimide Film Deposition:

    • Prepare a solution of polyamic acid in a suitable solvent (e.g., NMP) to achieve the desired film thickness.

    • Spin-coat the PAA solution onto the cleaned ITO substrates. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10s) to spread the solution, followed by a high-speed spin (e.g., 3000 rpm for 30s) to achieve a uniform thickness.

  • Baking and Imidization:

    • Soft Bake: Place the coated substrates on a hot plate at 80-100°C for 10-15 minutes to evaporate the solvent.

    • Hard Bake (Imidization): Transfer the substrates to an oven and cure the polyamic acid into polyimide. A typical curing profile is a ramped increase in temperature to around 180-250°C, holding for 1 hour.[1] This step is crucial for achieving the desired chemical and mechanical properties of the PI film.

  • Mechanical Rubbing:

    • Mount the PI-coated substrates onto the stage of the rubbing machine.

    • Set the rubbing parameters: pile depth (the degree of impression of the rubbing cloth into the substrate), roller speed, and substrate translation speed. These parameters collectively determine the rubbing strength.[6]

    • Perform a single, unidirectional rub across the entire surface of each substrate.

  • Cell Assembly:

    • Take two rubbed substrates and assemble them in an anti-parallel configuration (rubbing directions are 180° to each other).

    • Place spacers between the substrates to define the cell gap.

    • Apply a UV-curable sealant around the perimeter of the cell, leaving a small opening for filling.

    • Expose the cell to UV light to cure the sealant.

  • Liquid Crystal Filling:

    • Heat the liquid crystal to its isotropic phase.

    • Fill the cell with the this compound liquid crystal via capillary action through the filling port.

    • Seal the filling port with the UV-curable sealant.

    • Slowly cool the cell to room temperature to allow for uniform alignment.

Critical Parameters and Optimization
ParameterTypical RangeEffect on Alignment
Rubbing Strength Weak to StrongInfluences the pretilt angle; stronger rubbing generally leads to a lower pretilt angle.[6]
Polyimide Type VariousThe chemical structure of the PI (e.g., presence of long alkyl side chains) affects the pretilt angle and anchoring energy.
Curing Temperature 180 - 250 °CAffects the degree of imidization and the mechanical properties of the PI film.
Film Thickness 50 - 100 nmCan influence the electro-optical performance of the LC cell.

Photo-Alignment: A Non-Contact Alternative

Photo-alignment is a non-contact technique that utilizes polarized light to induce anisotropy in a photosensitive polyimide film.[2][7] This method avoids the generation of dust particles and electrostatic charges associated with mechanical rubbing, making it particularly suitable for high-resolution displays and sensitive devices.[8]

Mechanism of Alignment

The mechanism of photo-alignment depends on the type of photosensitive material used. For polyimides containing photosensitive moieties like cinnamate groups, the alignment is induced by the photo-dimerization of these groups upon exposure to linearly polarized UV (LPUV) light. The unreacted side chains will have a preferred orientation perpendicular to the polarization direction of the incident UV light, which then directs the alignment of the liquid crystal molecules.[2][7]

Experimental Protocol for Photo-Alignment

graphdot cluster_0 Substrate Preparation cluster_1 Photo-Alignment cluster_2 Cell Assembly & Filling A ITO Glass Cleaning B Photosensitive PI Spin-Coating A->B C Soft Bake B->C D Linearly Polarized UV Exposure C->D E Hard Bake (Optional) D->E F Assemble Anti-parallel Cell E->F G Inject Liquid Crystal F->G H Seal Cell G->H

Figure 2: Workflow for liquid crystal alignment using the photo-alignment technique.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Photosensitive polyimide (PSPI) solution

  • Suitable solvent for dilution

  • This compound liquid crystal

  • UV-curable sealant

  • Spacers

Equipment:

  • Spin coater

  • Hot plate

  • Oven

  • Linearly polarized UV light source (e.g., mercury lamp with a polarizer)

  • UV curing lamp

  • Polarizing Optical Microscope (POM)

Protocol:

  • Substrate Cleaning: Follow the same cleaning procedure as for the mechanical rubbing technique.

  • Photosensitive Polyimide Film Deposition:

    • Spin-coat the photosensitive polyimide solution onto the cleaned ITO substrates.

    • Soft bake the coated substrates on a hot plate (e.g., 80-100°C for 5-10 minutes) to remove the solvent.

  • Photo-Alignment:

    • Expose the PSPI-coated substrates to linearly polarized UV light. The exposure energy and wavelength are critical parameters that depend on the specific PSPI used.

    • For some PSPIs, a post-exposure bake may be required to enhance the thermal stability of the alignment.

  • Cell Assembly and Filling:

    • Assemble the cell with the two substrates in an anti-parallel configuration (the polarization direction of the UV exposure for each substrate is anti-parallel).

    • Follow the same cell assembly and liquid crystal filling procedure as described for the mechanical rubbing technique.

Critical Parameters and Optimization
ParameterTypical RangeEffect on Alignment
UV Exposure Energy 0.1 - 10 J/cm²Affects the degree of photoreaction and the resulting anchoring energy. Insufficient or excessive exposure can lead to poor alignment.
UV Wavelength 250 - 400 nmMust match the absorption spectrum of the photosensitive moiety in the polyimide.
Polarization Direction -Determines the alignment direction of the liquid crystals.
Incident Angle of UV Normal or ObliqueAn oblique incidence of polarized UV light can be used to generate a pretilt angle.

Advanced and Alternative Alignment Techniques

While rubbing and photo-alignment are the dominant techniques, several other methods have been developed for specific applications:

  • Ion Beam Alignment: A non-contact method where a low-energy ion beam bombards the polyimide surface at an oblique angle, inducing anisotropy. This technique can produce highly uniform alignment with good thermal stability.[9]

  • Atomic Force Microscopy (AFM) Nano-rubbing: This technique uses the tip of an AFM to create nano-scale grooves on the polyimide surface, allowing for the creation of complex alignment patterns and high-resolution multi-domain structures.[5][10]

  • Nanoimprint Lithography (NIL): NIL can be used to create well-defined nano-patterns on the polyimide surface, which then guide the alignment of the liquid crystal molecules.[11]

Characterization of Liquid Crystal Alignment

After fabricating the liquid crystal cell, it is essential to characterize the quality of the alignment.

Polarizing Optical Microscopy (POM)

POM is the most common and straightforward method for evaluating the uniformity of the LC alignment. A well-aligned cell will appear uniformly bright or dark between crossed polarizers, depending on the orientation of the alignment direction with respect to the polarizers. The presence of defects, such as disclination lines, indicates poor alignment.

Electro-Optical Measurements

Measuring the electro-optical response of the LC cell, such as the voltage-transmittance (V-T) curve, can provide quantitative information about the alignment quality and the pretilt angle.[6]

Crystal Rotation Method

The crystal rotation method is a precise technique for measuring the pretilt angle of the liquid crystal molecules. It involves measuring the optical retardation of the cell as a function of the angle of incidence of a laser beam.

Conclusion

The successful alignment of this compound on polyimide films is achievable through well-established techniques like mechanical rubbing and photo-alignment. The choice of method depends on the specific application requirements, such as the need for a non-contact process or the desired level of alignment complexity. Careful control of the experimental parameters outlined in this application note is crucial for achieving high-quality, uniform liquid crystal alignment, which is fundamental to the performance of advanced electro-optic devices.

References

Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures Containing 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Cyano-3-fluorophenyl 4-pentylbenzoate in Advanced Liquid Crystal Formulations

This compound is a calamitic (rod-shaped) liquid crystal a versatile compound utilized in the formulation of advanced liquid crystal mixtures.[1] Its molecular architecture, characterized by a terminal cyano group, a lateral fluorine atom, and a pentyl chain, imparts a unique combination of physical properties that are highly desirable in the formulation of nematic liquid crystal mixtures for various electro-optical applications. The presence of the cyano (-CN) group contributes to a strong dipole moment, which is instrumental in achieving a positive dielectric anisotropy.[2] This is a fundamental requirement for the operation of twisted nematic (TN) and other field-effect liquid crystal displays (LCDs). The lateral fluorine substituent further modulates the molecule's steric and electronic characteristics, influencing properties such as melting point, viscosity, and dielectric anisotropy.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of liquid crystal mixtures incorporating this compound. The protocols and insights presented herein are grounded in established principles of liquid crystal science and are designed to be self-validating through rigorous characterization.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of the individual components is paramount for the successful formulation of liquid crystal mixtures. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 86786-89-2[3]
Molecular Formula C₁₉H₁₈FNO₂[3]
Molecular Weight 311.35 g/mol [3]
Appearance White Crystalline SolidN/A
Melting Point ~78 °C[4]
Nematic-Isotropic Transition Data for homologous series suggest a nematic phase is likely.[5]N/A

Core Principles of Liquid Crystal Mixture Formulation

The formulation of a liquid crystal mixture is a meticulous process of combining multiple individual liquid crystal compounds to achieve a specific set of performance characteristics that no single compound can provide. The primary objectives typically include:

  • Broad Nematic Temperature Range: Eutectic mixtures are often formulated to suppress the melting points of the individual components and broaden the temperature range over which the nematic phase is stable.[4]

  • Tailored Electro-Optical Properties: The dielectric anisotropy (Δε), birefringence (Δn), and rotational viscosity (γ₁) of the mixture are carefully tuned by adjusting the concentration of each component.

  • Optimized Viscosity: Low viscosity is crucial for achieving fast switching times in display applications.

  • Chemical and Photochemical Stability: The components must be stable under the operating conditions of the device.

The inclusion of this compound, or its close structural analogs, in a mixture is primarily driven by its contribution to a positive dielectric anisotropy and its influence on the nematic phase stability.

Experimental Protocols

Protocol 1: Formulation of a Nematic Liquid Crystal Mixture

This protocol provides a general procedure for the preparation of a multi-component liquid crystal mixture. The specific components and their weight percentages should be chosen based on the desired final properties of the mixture. An example of a relevant mixture containing a structurally similar compound, 3-Fluoro-4-cyanophenyl-4'-pentylbenzoate, is provided for context.[6]

Materials:

  • This compound (or other liquid crystal components)

  • High-purity solvent (e.g., dichloromethane, HPLC grade)

  • Glass vials with PTFE-lined caps

  • Magnetic stirrer and stir bars

  • Heating mantle or hot plate

  • Vacuum oven or desiccator

  • Analytical balance (± 0.0001 g)

Procedure:

  • Component Weighing: Accurately weigh the desired amount of each liquid crystal component into a clean, dry glass vial.

  • Dissolution: Add a minimal amount of a suitable high-purity solvent to dissolve all components completely. Gentle warming and stirring may be required.

  • Homogenization: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for a sufficient period (e.g., 1-2 hours) to ensure complete homogenization.

  • Solvent Evaporation: Slowly evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen or argon) while continuously stirring.

  • Vacuum Drying: Place the vial in a vacuum oven at a temperature slightly above the highest melting point of the individual components but below the clearing point of the mixture. Dry under vacuum for several hours to remove any residual solvent.

  • Characterization: The resulting liquid crystal mixture is now ready for characterization.

Example Formulation (based on a similar compound from patent literature[6]):

ComponentChemical NameWeight %
A3-Fluoro-4-cyanophenyl-4'-pentylbenzoate12.7%
B4-cyanobiphenyl-4'-pentylbenzoate5.9%
C4,4'-Bis-(4-propyl-cyclohexyl)-biphenyl(Not specified)
.........
Protocol 2: Characterization of the Liquid Crystal Mixture

The following are standard techniques used to characterize the physical properties of the formulated liquid crystal mixture.

1. Phase Transition Temperature Determination:

  • Technique: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

  • Procedure (POM):

    • Place a small amount of the liquid crystal mixture on a clean microscope slide and cover with a coverslip.

    • Heat the sample on a hot stage while observing through a polarized light microscope.

    • Record the temperatures at which phase transitions (e.g., crystal to nematic, nematic to isotropic) occur. The characteristic textures of each phase will be visible.

  • Procedure (DSC):

    • Accurately weigh a small amount of the mixture into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) and record the heat flow.

    • Phase transitions will appear as endothermic or exothermic peaks in the DSC thermogram.

2. Birefringence (Δn) Measurement:

  • Technique: Spectrophotometry or refractometry.

  • Procedure (General Principle):

    • Fill a liquid crystal cell with a known thickness with the formulated mixture.

    • Measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices using a refractometer or by analyzing the transmission spectrum of the cell.

    • Calculate the birefringence as Δn = nₑ - nₒ.

3. Dielectric Anisotropy (Δε) Measurement:

  • Technique: Dielectric spectroscopy.

  • Procedure:

    • Use a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass).

    • Measure the capacitance of the cell with the liquid crystal aligned parallel (C∥) and perpendicular (C⊥) to the applied electric field.

    • Calculate the dielectric permittivities ε∥ and ε⊥.

    • The dielectric anisotropy is given by Δε = ε∥ - ε⊥.

Visualization of Workflows

Formulation_Workflow cluster_prep Preparation cluster_char Characterization weigh Weigh Components dissolve Dissolve in Solvent weigh->dissolve homogenize Homogenize dissolve->homogenize evaporate Evaporate Solvent homogenize->evaporate dry Vacuum Dry evaporate->dry pom_dsc POM / DSC (Phase Transitions) dry->pom_dsc refractometry Refractometry (Birefringence) dry->refractometry dielectric Dielectric Spectroscopy (Dielectric Anisotropy) dry->dielectric

Caption: Experimental workflow for the formulation and characterization of liquid crystal mixtures.

Application Notes: Causality and In-Field Insights

The specific molecular structure of this compound is designed to achieve a balance of properties essential for high-performance liquid crystal mixtures.

  • Role of the Cyano Group (-CN): The strong electron-withdrawing nature of the cyano group creates a large dipole moment along the long molecular axis. This is the primary reason for the compound's contribution to a large positive dielectric anisotropy in a mixture.[2] A positive Δε is a prerequisite for the reorientation of liquid crystal molecules in an electric field, which is the fundamental principle of operation for most LCDs.

  • Impact of the Lateral Fluorine (-F) Substituent: The introduction of a fluorine atom at the 3-position of the phenyl ring has several important consequences:

    • Steric Effects: The fluorine atom increases the molecular breadth, which can disrupt the packing efficiency of the molecules. This often leads to a reduction in the melting point and can help to suppress the formation of unwanted smectic phases, thereby broadening the nematic range.[5]

    • Electronic Effects: The electronegativity of the fluorine atom can influence the overall dipole moment and polarizability of the molecule, thereby modulating the dielectric anisotropy and birefringence of the mixture.

  • Function of the Pentyl (-C₅H₁₁) Chain: The flexible alkyl chain contributes to the overall fluidity of the material and helps to maintain the liquid crystalline state over a practical temperature range. The length of the alkyl chain is a critical parameter for tuning the clearing point of the liquid crystal.

By carefully selecting the other components in the mixture, the formulator can leverage the properties of this compound to create a final product with the desired performance characteristics for a specific application, such as high-resolution displays, optical shutters, or other photonic devices.

Logical Relationships in Mixture Formulation

Logical_Relationships cluster_components Mixture Components cluster_properties Resulting Mixture Properties target_lc 4-Cyano-3-fluorophenyl 4-pentylbenzoate nematic_range Broad Nematic Range target_lc->nematic_range  (Modulates) dielectric_anisotropy Positive Dielectric Anisotropy target_lc->dielectric_anisotropy  (Strongly Influences) birefringence Optimal Birefringence target_lc->birefringence  (Contributes to) other_lcs Other LC Components (e.g., biphenyls, cyclohexyls) other_lcs->nematic_range  (Broadens) other_lcs->birefringence  (Adjusts) viscosity Low Viscosity other_lcs->viscosity  (Reduces)

Caption: Logical relationships between mixture components and resulting physical properties.

References

Application Note: Measurement of Birefringence in the Nematic Liquid Crystal 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Birefringence (Δn) is a fundamental optical property of liquid crystals (LCs) that governs their functionality in electro-optic devices. This application note provides a detailed guide for researchers and materials scientists on the accurate measurement of the birefringence of 4-Cyano-3-fluorophenyl 4-pentylbenzoate, a nematic liquid crystal used in materials science research.[1] We present two robust, field-proven protocols: the direct measurement of ordinary (nₒ) and extraordinary (nₑ) refractive indices using a temperature-controlled Abbé refractometer, and the determination of optical retardation using polarizing light microscopy equipped with a Berek compensator. This guide emphasizes the causality behind experimental choices, ensuring methodological soundness and data integrity.

Introduction

The Significance of Birefringence in Liquid Crystal Materials

Liquid crystals are a state of matter possessing properties between those of conventional liquids and solid crystals.[2] In the nematic phase, the elongated, rod-like molecules exhibit long-range orientational order, aligning, on average, along a common axis known as the director. This structural anisotropy leads to optical anisotropy, most notably birefringence. Birefringence is defined as the difference between the extraordinary refractive index (nₑ, for light polarized parallel to the director) and the ordinary refractive index (nₒ, for light polarized perpendicular to the director).[3]

The magnitude of birefringence is a critical parameter that dictates the performance of LC-based technologies, including liquid crystal displays (LCDs), optical switches, and tunable waveplates.[4] A precise understanding of a material's birefringence is therefore essential for device design, performance simulation, and quality control.

Overview of this compound

This compound (CAS No: 86786-89-2) is a liquid crystalline compound noted for its applications in materials science, particularly in the development of advanced polymers and liquid crystal formulations.[1][5][6][7]

Key Properties:

  • Molecular Formula: C₁₉H₁₈FNO₂[1][7]

  • Molecular Weight: 311.36 g/mol [1]

  • Appearance: White to off-white crystalline powder[1]

  • Melting Point: ~30 °C[1]

The presence of the cyano and fluoro groups contributes to its dielectric and optical properties. As a nematic liquid crystal, it exhibits significant birefringence, the characterization of which is the focus of this document.

Theoretical Principles of Birefringence Measurement

Defining Birefringence (Δn)

When unpolarized light enters a uniaxial birefringent material like a nematic LC, it splits into two rays that are linearly polarized and travel at different velocities: the ordinary ray and the extraordinary ray.[8]

  • The ordinary ray's electric field vector is perpendicular to the director. It experiences the ordinary refractive index, nₒ .

  • The extraordinary ray's electric field vector is parallel to the director. It experiences the extraordinary refractive index, nₑ .

Birefringence (Δn) is the quantitative expression of this difference: Δn = nₑ - nₒ

The Concept of Optical Path Difference (Retardation)

Because the two rays travel at different speeds, they emerge from the material with a phase difference. This phase shift is known as the optical path difference or retardation (Γ), measured in nanometers. It is directly proportional to the material's birefringence (Δn) and the path length through the material, i.e., its thickness (d).

Γ = Δn × d

This relationship is fundamental; if any two variables are known, the third can be calculated. The protocols below leverage this principle.

Key Measurement Techniques: A Comparative Overview

Several methods exist for measuring birefringence, each with distinct advantages.[2] This note focuses on two accessible and reliable techniques.

Technique Principle Direct Measurement Required Information Key Advantages
Abbé Refractometer Measures the critical angle of total internal reflection at the prism-sample interface.[9]Refractive Indices (nₑ, nₒ)Sample must be in direct contact with the prism.Direct, high-accuracy measurement of nₑ and nₒ.
Polarizing Microscopy with Berek Compensator Quantifies retardation by introducing a known, variable optical path difference to achieve optical extinction.[10][11]Retardation (Γ)Precise thickness (d) of the liquid crystal cell.Excellent for characterizing samples in fabricated cells; visual confirmation.

Protocol 1: Determination of Refractive Indices (nₑ and nₒ) using an Abbé Refractometer

This method directly measures nₑ and nₒ, from which birefringence is calculated. It relies on achieving a well-aligned LC sample on the refractometer's prism.

Principle of Operation

An Abbé refractometer measures the refractive index by observing the critical angle at which light is totally internally reflected from the interface between a high-index prism and the sample.[9] For an anisotropic sample like an LC, two distinct critical angles exist, corresponding to nₑ and nₒ. A polarizing eyepiece is used to isolate and measure each one separately.[12] Temperature control is paramount, as refractive indices of LCs are highly temperature-dependent.[12]

Instrumentation and Materials
  • Multi-wavelength Abbé refractometer with a polarizing eyepiece and temperature-controlled prisms (e.g., Atago DR-M4 or similar).[12]

  • Circulating water bath for temperature control.[12]

  • This compound sample.

  • Alignment layer solution (e.g., Lecithin in ethanol or a suitable polyimide) to promote homogeneous (planar) alignment.

  • Lint-free wipes and a suitable solvent (e.g., acetone, isopropanol) for cleaning.

Step-by-Step Protocol
  • System Preparation: Set the circulating water bath to the desired measurement temperature (e.g., 25.0 °C) and allow the refractometer prisms to equilibrate. Clean the surfaces of both the main and auxiliary prisms thoroughly with solvent and a lint-free wipe.

  • Alignment Layer Application (Causality): To measure nₑ and nₒ distinctly, the LC molecules must be uniformly aligned parallel to the prism surface (homogeneous or planar alignment). Apply a thin layer of an alignment agent to the main prism surface and gently rub it in a single direction with a lint-free cloth. This micro-grooved surface directs the LC molecules.

  • Sample Loading: Heat the this compound sample to just above its clearing point to enter the isotropic liquid phase. Place a small drop of the isotropic liquid onto the main prism.

  • Sample Cooling and Alignment: Immediately close the auxiliary prism to spread the liquid into a thin film. As the sample cools through its clearing point into the nematic phase, the molecules will align with the direction of rubbing on the prism surface. Allow several minutes for thermal and structural equilibration.

  • Measurement of nₒ: Rotate the polarizing eyepiece to be perpendicular to the rubbing direction. Look through the eyepiece and adjust the measurement knob until the boundary between the light and dark fields is centered on the crosshairs. Record the refractive index value. This is nₒ.[13]

  • Measurement of nₑ: Rotate the polarizing eyepiece by 90° to be parallel to the rubbing direction. The boundary line will shift. Re-adjust the measurement knob to center the new boundary on the crosshairs. Record this refractive index value. This is nₑ.[13]

  • Cleaning: Thoroughly clean the prisms immediately after measurement.

Data Analysis and Calculation of Birefringence

Calculate the birefringence using the directly measured values: Δn = nₑ - nₒ

Repeat the measurement at least three times to ensure reproducibility and report the average and standard deviation.

Workflow Diagram

Abbe_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Set Temperature & Equilibrate B Clean Prisms A->B C Apply & Rub Alignment Layer B->C D Load Isotropic LC Sample C->D E Cool to Nematic Phase D->E F Measure nₒ (Polarizer ⊥ Rub) E->F G Measure nₑ (Polarizer || Rub) F->G H Calculate Δn = nₑ - nₒ G->H

Caption: Workflow for Birefringence Measurement using an Abbé Refractometer.

Protocol 2: Measurement of Retardation using Polarizing Light Microscopy with a Berek Compensator

This protocol is ideal for samples contained within a glass cell of known thickness, mimicking their application environment.

Principle of Operation

This technique uses a polarized light microscope to measure the retardation (Γ) of the sample. The sample is placed between two crossed polarizers and oriented at 45° to the polarizer axes to achieve maximum brightness. A Berek compensator, which is a tilting calcite plate of known birefringence, is then inserted into the light path.[10][11] By tilting the compensator, the operator introduces a variable and quantifiable retardation. When the compensator's retardation is equal in magnitude but opposite in sign to the sample's retardation, the total retardation becomes zero, resulting in extinction (a dark image).[14][15] The retardation value is read from the compensator's calibrated drum, and birefringence is calculated using Γ = Δn × d.

Instrumentation and Materials
  • Polarizing light microscope with a rotating stage, Bertrand lens, and a port for a compensator.

  • Berek compensator.

  • Monochromatic light source (e.g., a 546 nm or 589 nm interference filter).

  • Liquid crystal cell of known thickness (e.g., 5-10 µm), with internal alignment layers for homogeneous alignment.

  • This compound sample.

  • Hot plate and vacuum chamber for cell filling.

Step-by-Step Protocol
  • Cell Preparation and Filling: Fabricate or procure an LC cell with a known spacer thickness (d). Fill the cell with this compound in its isotropic phase via capillary action, often aided by a vacuum chamber to prevent air bubbles.

  • Microscope Setup: Set up the microscope for orthoscopic observation with crossed polarizers (Koehler illumination). Insert the monochromatic filter into the light path.

  • Sample Orientation (Extinction): Place the filled LC cell on the microscope stage. Rotate the stage until the sample appears darkest. This is the extinction position, where the LC director is parallel to either the polarizer or analyzer axis. Note the angle on the rotating stage.

  • Sample Orientation (Maximum Brightness): Rotate the stage exactly 45° from the extinction position. The sample will now appear at its maximum brightness, the optimal position for measurement.

  • Compensator Insertion and Measurement: Insert the Berek compensator into the microscope's accessory slot. Rotate the calibrated drum on the compensator. You will observe interference color bands moving across the field of view. Continue rotating the drum until the center of the area of interest becomes maximally dark (extinguished).

  • Data Recording: Record the retardation value (Γ) directly from the compensator's calibrated scale.

  • Confirmation: Rotate the stage by 90° (i.e., to -45° from the initial extinction position). The sample should again be at maximum brightness. Repeat the measurement with the compensator; the reading should be identical but may require rotating the drum in the opposite direction.

Data Analysis and Calculation of Birefringence

With the measured retardation (Γ) and the known cell thickness (d), calculate the birefringence: Δn = Γ / d

Ensure that Γ and d are in the same units (e.g., nanometers).

Workflow Diagram

Berek_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Fill LC Cell (known thickness d) B Setup Microscope (Crossed Polars) A->B C Find Extinction Position (0°) B->C D Rotate Stage to 45° C->D E Insert Berek Compensator D->E F Rotate Compensator to find new Extinction E->F G Read Retardation (Γ) from Calibrated Drum F->G H Calculate Δn = Γ / d G->H

Caption: Workflow for Birefringence Measurement using a Berek Compensator.

Data Presentation and Interpretation

Sample Preparation: The Critical Step of Homogeneous Alignment

For both protocols, achieving a uniform homogeneous alignment of the liquid crystal director is the most critical experimental factor. A poor or non-uniform alignment will result in inconsistent and inaccurate readings, as the measured refractive index would be an effective value rather than the true nₑ or nₒ.

Tabulated Results

The following table presents example data for this compound as would be obtained from the protocols described.

Table 1: Example Birefringence Data Measurement Conditions: Temperature = 25.0 °C, Wavelength = 589 nm

Method Parameter Measured Value Calculated Birefringence (Δn)
Abbé Refractometer Extraordinary Index (nₑ)1.65210.1450
Ordinary Index (nₒ)1.5071
Polarizing Microscopy Cell Thickness (d)10,000 nm (10 µm)0.1455
Retardation (Γ)1455 nm
Temperature and Wavelength Dependence

It is crucial to recognize that birefringence is not a constant. It is strongly dependent on both temperature and wavelength.

  • Temperature: As temperature increases towards the nematic-isotropic transition (clearing point), the orientational order of the LC molecules decreases, causing both nₑ and nₒ to change, and Δn to decrease, becoming zero at the clearing point.[12]

  • Wavelength: Generally, birefringence decreases as the wavelength of light increases (a phenomenon known as dispersion).[3] Measurements should always be performed with a monochromatic light source and the wavelength specified.

Conclusion

The accurate measurement of the birefringence of this compound can be reliably achieved using either an Abbé refractometer or polarizing light microscopy with a Berek compensator. The choice of method depends on available equipment and sample format. The refractometer method provides a direct measurement of nₑ and nₒ, while the microscopy method is well-suited for in-situ characterization within a device-like cell. For both methods, precise temperature control and proper sample alignment are the most critical factors for obtaining accurate and reproducible results.

References

guest-host interactions in dye-doped 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Elucidating Guest-Host Interactions in Dye-Doped 4-Cyano-3-fluorophenyl 4-pentylbenzoate Liquid Crystal Systems

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and experimental investigation of guest-host interactions within a nematic liquid crystal system. We focus on the host material this compound, a versatile liquid crystal known for its favorable dielectric and optical properties.[1][2] This application note details the underlying theory of the guest-host effect, the selection of appropriate dichroic dyes, and provides step-by-step protocols for the preparation of dye-doped liquid crystal cells and their subsequent characterization using polarized UV-Visible spectroscopy and electro-optical switching analysis. The causality behind experimental choices and methods for self-validation are emphasized throughout to ensure robust and reproducible results.

Introduction to Guest-Host Liquid Crystal Systems

Guest-host liquid crystal (GHLC) technology leverages the unique properties of liquid crystals to control the orientation of dissolved "guest" dichroic dye molecules.[3][4] In their nematic phase, the rod-like liquid crystal "host" molecules exhibit long-range orientational order, aligning along a common axis known as the director.[5] When a dichroic dye is introduced as a guest, its elongated molecules tend to align with the liquid crystal director.[6][7] This alignment allows for the modulation of light absorption by applying an external electric field, which reorients the liquid crystal director and, consequently, the guest dye molecules.[8] This principle underpins a variety of electro-optical devices, including displays, smart windows, and tunable polarizers.[9][10][11]

The efficiency of a GHLC system is critically dependent on the degree of alignment of the guest dye within the host matrix, a parameter quantified by the dichroic order parameter (S).[12][13] A high order parameter is essential for achieving a high contrast ratio between the light-absorbing ("on") and light-transmitting ("off") states. This guide will focus on the practical aspects of preparing and characterizing such systems.

The Host: this compound

This compound is a nematic liquid crystal with a molecular structure designed to yield specific physical properties beneficial for guest-host applications.[1][2]

  • Structure: The molecule consists of a rigid core composed of two phenyl rings linked by an ester group, a flexible pentyl tail, and polar cyano (-CN) and fluoro (-F) groups.[14]

  • Properties: The presence of the cyano and fluoro groups introduces a significant dipole moment, leading to a positive dielectric anisotropy. This is crucial for controlling the orientation of the liquid crystal molecules with an electric field. The fluorination of liquid crystal molecules is a common strategy to tune their physical properties, such as dielectric anisotropy and viscosity.[2]

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC19H18FNO2
Molecular Weight311.35 g/mol [14]
Boiling Point449.9°C at 760 mmHg
Nematic Phase RangeVaries with mixture components[15]

The Guest: Selection of Dichroic Dyes

The choice of the guest dye is paramount for the performance of the GHLC device. Dichroic dyes are chromophores that exhibit anisotropic absorption of light; they absorb light polarized parallel to their long molecular axis more strongly than light polarized perpendicularly.[16]

Key considerations for selecting a dichroic dye include:

  • High Dichroic Ratio: This is the ratio of the absorbance parallel to the director to the absorbance perpendicular to the director and is directly related to the order parameter.[12] Anthraquinone and azo dyes are common classes of dichroic dyes used in guest-host systems.[17][18]

  • Solubility: The dye must be highly soluble in the liquid crystal host to achieve the desired concentration without aggregation, which would disrupt the liquid crystal ordering.[17]

  • Photostability: The dye should be resistant to degradation upon exposure to light to ensure the longevity of the device.

  • Wavelength of Maximum Absorption (λmax): This determines the color of the system and should be chosen based on the desired application.

Principle of Guest-Host Interaction and Characterization

The fundamental principle of operation is the reorientation of the guest dye molecules by the host liquid crystal matrix under the influence of an external electric field. This is visually represented in the workflow below.

G cluster_0 No Electric Field (OFF State) cluster_1 Electric Field Applied (ON State) OFF_LC LC Molecules Aligned by Surface Treatment OFF_Dye Dye Molecules Aligned with LC Director OFF_LC->OFF_Dye OFF_Absorption Light Absorbed OFF_Dye->OFF_Absorption ON_Dye Dye Molecules Follow LC Reorientation OFF_Light_In Polarized Light In OFF_Light_In->OFF_LC ON_Light_In Polarized Light In ON_LC LC Molecules Reoriented by Electric Field ON_LC->ON_Dye ON_Transmission Light Transmitted ON_Dye->ON_Transmission ON_Light_In->ON_LC G A Clean ITO Glass Slides B Spin-Coat Polyimide Alignment Layer A->B C Cure Polyimide B->C D Rub Polyimide Layer C->D E Apply Sealant and Spacers to one slide D->E F Assemble Cell with Anti-parallel Rubbing Directions E->F G Cure Sealant F->G H Fill Cell with Guest-Host Mixture via Capillary Action G->H I Seal Filling Port H->I

References

application of 4-Cyano-3-fluorophenyl 4-pentylbenzoate in tunable photonic devices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Cyano-3-fluorophenyl 4-pentylbenzoate for Tunable Photonic Devices

Authored by: Dr. Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers and scientists on the application of the liquid crystal compound this compound in the development of tunable photonic devices. We will explore the material's fundamental properties, the principles of its electro-optic activity, and detailed protocols for device fabrication and characterization.

Introduction: The Role of Fluorinated Liquid Crystals in Modern Photonics

Tunable photonic devices, which allow for the dynamic control of light, are foundational to technologies ranging from telecommunications and optical computing to advanced displays and sensing.[1] Liquid crystals (LCs) are a class of materials uniquely suited for these applications due to their fluid-like mobility combined with the long-range orientational order of a crystal.[2][3] This combination allows for the manipulation of their bulk optical properties, such as refractive index, by applying modest external stimuli like an electric field.[4]

Within the vast family of LC materials, fluorinated compounds have garnered significant attention. The incorporation of fluorine atoms into the molecular structure can advantageously tailor key physical properties, including dielectric anisotropy, viscosity, and mesophase stability, without significantly increasing molecular size.[5]

This compound is a calamitic (rod-shaped) liquid crystal that exemplifies the benefits of strategic fluorination. Its molecular structure, featuring a polar cyano group (-C≡N) and a lateral fluorine atom, imparts a strong positive dielectric anisotropy (Δε > 0).[6] This characteristic is the cornerstone of its utility, enabling the reorientation of the LC molecules parallel to an applied electric field, which in turn modulates the phase of transmitted light. This guide will provide the necessary protocols to harness this property for the creation of functional electro-optic devices.

Physicochemical Properties and Their Significance

The performance of a liquid crystal in a photonic device is directly dictated by its intrinsic physical properties. Understanding these parameters is critical for device design and predicting behavior.

PropertyValueSignificance for Photonic Applications
CAS Number 86786-89-2[7][8][9]Unique identifier for material sourcing and safety data.
Molecular Formula C₁₉H₁₈FNO₂[8]Defines the chemical structure and composition.
Molecular Weight 311.35 g/mol [8]Influences viscosity and response times.
Nematic to Isotropic Transition (Tₙᵢ) ~297.15 K (24 °C)Defines the upper limit of the operational temperature range for the nematic phase. This relatively low Tₙᵢ suggests its common use in eutectic mixtures to broaden the nematic range for practical devices.
Melting Point (Tₘ) ~302.80 K (29.65 °C) for Crystal I[10]The temperature at which the most stable solid crystal form melts. The material exhibits complex polymorphism.[10]
Glass Transition (T₉) ~208 K (-65 °C)[10]The temperature below which the supercooled nematic phase forms a glass, relevant for low-temperature storage and operation.
Dielectric Anisotropy (Δε) Positive (Δε > 0)Crucial Property. Enables molecular reorientation parallel to an applied electric field, which is the basis for the electro-optic effect in most nematic LC devices. The cyano and fluoro groups contribute significantly to this property.[6]
Optical Anisotropy (Δn) Positive (nₑ > nₒ)The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. A large Δn allows for significant phase modulation with a thinner LC layer, enabling faster switching speeds.

Principle of Operation: The Fréedericksz Transition

The functionality of a tunable device based on this compound relies on an electro-optic mechanism known as the Fréedericksz transition.[4][11] In a typical device, the rod-shaped LC molecules are initially aligned uniformly in a specific direction, often parallel to the device substrates (planar alignment).

Because this compound has a positive dielectric anisotropy, its molecules experience a torque that aligns their long axes with an applied electric field.[11] When the voltage across the cell surpasses a specific threshold (Vth), the molecules reorient to align perpendicular to the substrates, parallel to the field. This collective reorientation changes the effective refractive index experienced by polarized light passing through the cell, thereby modulating its phase and, when placed between polarizers, its intensity.

G cluster_off OFF State (V < Vth) cluster_on ON State (V > Vth) label_off Planar Aligned LC Molecules (Director Parallel to Substrates) ito_top_off ITO Glass Substrate lc_off ––– ––– ––– ito_bot_off ITO Glass Substrate light_out_off Phase Shift Depends on nₑ lc_off->light_out_off light_in_off Incident Light (Polarized) light_in_off->lc_off label_on Homeotropic Aligned LC Molecules (Director Perpendicular to Substrates) ito_top_on ITO Glass Substrate lc_on | | | efield Electric Field (E) ito_top_on->efield ito_bot_on ITO Glass Substrate light_out_on Phase Shift Depends on nₒ lc_on->light_out_on light_in_on Incident Light (Polarized) light_in_on->lc_on efield->ito_bot_on V_app Applied Voltage cluster_off cluster_off V_app->cluster_off V < Vth cluster_on cluster_on V_app->cluster_on V > Vth

Caption: Electric field-induced reorientation (Fréedericksz transition).

Protocol 1: Fabrication of a Planar Aligned LC Cell

This protocol details the construction of a standard electro-optic cell, a fundamental component for tunable photonic devices.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide alignment agent (e.g., PI-2555)

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Spinner coater

  • Hot plate

  • Velvet cloth rubbing machine

  • UV-curable epoxy

  • Glass microsphere spacers (e.g., 5 µm diameter)

  • This compound

  • Vacuum chamber

  • UV light source

Methodology:

  • Substrate Cleaning (Causality: To ensure defect-free alignment layer coating)

    • Sequentially sonicate ITO substrates in baths of detergent, deionized water, acetone, and finally isopropyl alcohol (15 minutes each).

    • Dry the substrates thoroughly with a nitrogen gun and bake on a hotplate at 110°C for 10 minutes to remove residual moisture.

  • Alignment Layer Deposition (Causality: To provide a surface that can be textured for uniform LC alignment)

    • Prepare a polyimide solution by diluting with NMP as per manufacturer instructions.

    • Use a spinner coater to deposit a thin, uniform layer of the polyimide solution onto the ITO-coated side of the substrates (e.g., 3000 rpm for 40 seconds).

    • Soft bake the coated substrates on a hot plate (~80°C for 5 minutes) followed by a hard bake in an oven (~200°C for 1 hour) to imidize the polymer.

  • Unidirectional Rubbing (Causality: To create microgrooves that physically direct the LC molecules)

    • Gently rub the polyimide-coated surfaces with a velvet cloth rubbing machine.

    • Ensure both substrates are rubbed in the same direction for a parallel-aligned cell or at 90° for a twisted-nematic cell. The rubbing process is critical for achieving a low pre-tilt angle and monodomain alignment.

  • Cell Assembly (Causality: To create a precise cavity (cell gap) for the liquid crystal)

    • Mix microsphere spacers into the UV-curable epoxy.

    • Dispense a thin line of the epoxy/spacer mixture along the perimeter of one substrate, leaving a small gap for filling.

    • Place the second substrate on top, with the rubbed surfaces facing each other and aligned appropriately.

    • Gently press the substrates together and cure the epoxy with a UV lamp. The spacers maintain a uniform cell gap, which is crucial for consistent optical performance.

  • Liquid Crystal Filling (Causality: To introduce the active electro-optic medium into the cell)

    • Heat the empty cell and the this compound to a temperature above the nematic-isotropic transition (~35°C). Filling in the isotropic phase prevents flow-induced alignment defects.

    • Place the cell in a vacuum chamber with the fill-opening submerged in the LC reservoir.

    • Evacuate the chamber and then slowly vent. Atmospheric pressure will force the LC into the cell via capillary action.

    • Seal the fill port with a small amount of epoxy and cure.

    • Slowly cool the filled cell to room temperature to allow for proper nematic phase formation.

Caption: Workflow for liquid crystal cell fabrication.

Protocol 2: Electro-Optic Performance Characterization

This protocol describes how to measure the voltage-dependent transmittance and switching speed of the fabricated LC cell.

Equipment:

  • Helium-Neon (He-Ne) Laser (632.8 nm)

  • Two linear polarizers

  • Rotating mount for the LC cell

  • Function generator (capable of square waves)

  • High-voltage amplifier (if needed)

  • Photodiode detector

  • Digital oscilloscope

Methodology:

  • System Setup:

    • Arrange the components linearly: Laser -> Polarizer 1 -> LC Cell -> Polarizer 2 (Analyzer) -> Photodetector.

    • Connect the photodetector output to the oscilloscope.

    • Connect the function generator to the ITO contacts of the LC cell.

    • Set the polarizers in a crossed configuration (90° relative to each other).

    • Orient the LC cell in its mount such that the rubbing direction is at 45° to the transmission axis of the first polarizer. This maximizes the modulated signal.

  • Voltage-Transmittance (V-T) Curve Measurement:

    • Apply a 1 kHz square wave AC voltage to the cell. Rationale: An AC field is used to prevent ion migration and degradation of the LC material.

    • Start with 0V and record the minimum transmittance (dark state).

    • Increment the voltage in small steps (e.g., 0.1V) and record the corresponding transmittance measured by the photodetector.

    • Continue until the transmittance reaches a maximum and saturates (bright state).

    • Plot the normalized transmittance as a function of the applied voltage. The voltage at which the transmittance begins to increase is the threshold voltage (Vth).

  • Switching Time Measurement:

    • Apply a square wave voltage that switches between 0V (OFF state) and a voltage that produces maximum transmittance (ON state, e.g., 10V).

    • Rise Time (τ_on): Measure the time it takes for the transmittance to go from 10% to 90% of its maximum value after the voltage is switched ON.

    • Fall Time (τ_off): Measure the time it takes for the transmittance to drop from 90% to 10% of its maximum value after the voltage is switched OFF.

    • The fall time is primarily dependent on the material's viscoelastic properties and the cell gap, while the rise time is inversely proportional to the square of the applied voltage.[11]

G Laser He-Ne Laser Pol1 Polarizer Laser->Pol1 Cell LC Cell (Device Under Test) Pol1->Cell Pol2 Analyzer (Crossed) Cell->Pol2 Detector Photodetector Pol2->Detector Scope Oscilloscope Detector->Scope FuncGen Function Generator FuncGen->Cell AC Voltage

Caption: Experimental setup for electro-optic characterization.

References

Application Note: Thermal Characterization of 4-Cyano-3-fluorophenyl 4-pentylbenzoate using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyano-3-fluorophenyl 4-pentylbenzoate is a liquid crystalline compound of significant interest in materials science and drug development.[1] Its unique molecular structure, featuring a cyano group and a fluorine atom, imparts specific physicochemical properties that are crucial for its application in advanced materials such as liquid crystal displays (LCDs) and as a potential scaffold in pharmaceutical formulations.[1] The thermal behavior of this material is a critical determinant of its performance and stability. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions such as melting, crystallization, and glass transitions.[2][3] This application note provides a detailed protocol for the thermal analysis of this compound using DSC, aimed at researchers, scientists, and professionals in drug development. The protocol is designed to elucidate the complex phase behavior of this liquid crystalline material, providing insights into its thermal stability and polymorphic forms.

Scientific Principles

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[3] When the sample undergoes a thermal transition, such as melting, it requires more or less heat than the reference to maintain the same temperature. This difference in heat flow is detected and recorded, resulting in a DSC thermogram that provides information about the transition temperatures, enthalpies, and heat capacities of the material. For liquid crystals like this compound, DSC is instrumental in identifying the transitions between crystalline, various mesophases (e.g., nematic, smectic), and the isotropic liquid state.[4][5]

Experimental Workflow

The experimental workflow for the DSC analysis of this compound is designed to ensure accurate and reproducible results. It encompasses instrument calibration, sample preparation, the thermal analysis itself, and subsequent data interpretation.

DSC_Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Calibrate Instrument Calibration (Temperature & Enthalpy) Prepare Sample Preparation (Weighing & Encapsulation) Calibrate->Prepare Ensures Accuracy DSC_Run DSC Measurement (Heating-Cooling Cycles) Prepare->DSC_Run Ready for Analysis Analyze Data Analysis (Peak Integration, Onset Temp.) DSC_Run->Analyze Generates Thermogram Interpret Interpretation (Phase Identification) Analyze->Interpret Quantitative & Qualitative Results

Caption: Experimental workflow for DSC analysis.

Materials and Methods

Materials:

  • This compound (Purity ≥ 98%)

  • High-purity indium for calibration

  • Aluminum DSC pans and lids

  • Nitrogen gas (99.999% purity) for purging

Instrumentation:

  • A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Detailed Protocol

Part 1: Instrument Calibration

Prior to sample analysis, it is imperative to perform temperature and enthalpy calibrations to ensure the accuracy and reliability of the data. This should be conducted in accordance with established standards such as ASTM E967 for temperature calibration and ASTM E968 for heat flow calibration.

1.1 Temperature Calibration:

  • Place a precisely weighed (5-10 mg) indium standard in a clean aluminum DSC pan and seal it.

  • Place an empty, sealed aluminum pan in the reference position.

  • Heat the indium standard at a controlled rate (e.g., 10 °C/min) through its melting point.

  • Determine the onset temperature of the melting peak.

  • Compare the observed onset temperature with the certified melting point of indium (156.60 °C).

  • If the deviation is outside the acceptable limits (typically ±0.5 °C), perform a temperature calibration according to the instrument manufacturer's instructions.

1.2 Enthalpy (Heat Flow) Calibration:

  • Using the same indium scan from the temperature calibration, integrate the area of the melting peak to determine the heat of fusion.

  • Compare the measured heat of fusion with the certified value for indium (28.71 J/g).

  • If the deviation is significant (typically >2%), perform a heat flow calibration as per the instrument's manual.

Part 2: Sample Preparation

Proper sample preparation is crucial for obtaining high-quality DSC data.

  • Tare a clean aluminum DSC pan on a microbalance.

  • Accurately weigh 2-5 mg of this compound directly into the pan.

  • Securely seal the pan with an aluminum lid using a sample press. Ensure a hermetic seal to prevent any loss of sample due to volatilization.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

Part 3: DSC Measurement

The following temperature program is designed to investigate the complex phase behavior of this compound, including potential polymorphism and liquid crystalline transitions. Literature suggests this compound exhibits multiple crystalline forms, a nematic phase, and a glass transition.[6]

Table 1: DSC Temperature Program

StepActionStart Temperature (°C)End Temperature (°C)Rate (°C/min)Atmosphere
1Equilibrate25--Nitrogen
2Cool25-5010Nitrogen
3Hold-50-5 minNitrogen
4Heat (1st Cycle)-5015010Nitrogen
5Hold150-2 minNitrogen
6Cool150-5010Nitrogen
7Hold-50-5 minNitrogen
8Heat (2nd Cycle)-5015010Nitrogen

Rationale for the Temperature Program:

  • Initial Cooling (Step 2): This step is designed to observe any crystallization events from the melt and to potentially form a glassy state of the nematic phase.[6]

  • First Heating Cycle (Step 4): This cycle reveals the thermal history of the sample as received. It is expected to show the glass transition (Tg), followed by potential cold crystallization, and finally the melting of different crystalline forms and the transition to the nematic and isotropic liquid phases.[6]

  • Controlled Cooling (Step 6): By cooling from the isotropic liquid state at a controlled rate, we can study the formation of the liquid crystalline phase and subsequent crystallization.

  • Second Heating Cycle (Step 8): This cycle is crucial as it provides information on the thermal behavior of the material after a controlled thermal history, erasing the effects of the initial state of the sample. This cycle often yields more reproducible results for the glass transition and melting behavior.

Data Analysis and Interpretation

The resulting DSC thermogram should be analyzed to identify and quantify the observed thermal events.

Expected Thermal Events for this compound (based on literature[6]):

Thermal EventApproximate Temperature Range (°C)Appearance on Thermogram
Glass Transition (Tg)-65 to -55A step-like change in the baseline
Crystal-Nematic Transition14Endothermic peak
Melting (Crystal I)29.8Sharp endothermic peak
Melting (Crystal III)30.9Sharp endothermic peak
Nematic-Isotropic Transition (Clearing Point)24.15Small endothermic peak

Note: The exact temperatures and enthalpies can vary depending on the purity of the sample and the experimental conditions.

Data Analysis Steps:

  • Glass Transition (Tg): Determine the midpoint of the step-like change in the baseline of the second heating scan.

  • Melting and Phase Transitions: For each endothermic peak, determine the onset temperature, peak temperature, and integrate the peak area to calculate the enthalpy of the transition (ΔH). The onset temperature is typically used to report the transition temperature for pure compounds.[2]

  • Crystallization: For any exothermic peaks observed during the cooling cycle, determine the onset and peak temperatures and the enthalpy of crystallization.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following practices are recommended:

  • System Suitability: Regularly perform calibration checks with certified reference materials.

  • Reproducibility: Analyze the same sample multiple times to ensure the reproducibility of the transition temperatures and enthalpies.

  • Blank Run: Conduct a run with empty DSC pans to ensure a flat baseline.

  • Complementary Techniques: For unambiguous phase identification, it is highly recommended to correlate the DSC data with observations from Polarized Optical Microscopy (POM).[5][7]

Conclusion

This application note provides a comprehensive and detailed protocol for the thermal characterization of this compound using Differential Scanning Calorimetry. By following this protocol, researchers can obtain reliable and accurate data on the phase transitions, thermal stability, and polymorphic behavior of this important liquid crystalline material. The insights gained from this analysis are crucial for its application in materials science and pharmaceutical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Cyano-3-fluorophenyl 4-pentylbenzoate. This resource is designed for researchers and development professionals who are looking to troubleshoot and optimize this specific esterification. We understand that achieving high yields and purity is paramount. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield. What are the most common causes?

Low yield is the most frequently encountered issue and typically stems from one of four areas: (1) suboptimal reaction methodology, (2) side reactions, (3) reagent quality, or (4) product loss during workup and purification.

For a molecule like this, which involves an electronically-modified phenol, the Steglich esterification is often the method of choice due to its mild reaction conditions.[1][2] However, success with this method hinges on carefully controlling the reaction parameters to avoid common pitfalls. The most prevalent side reaction is the formation of an N-acylurea byproduct, which occurs when the activated carboxylic acid intermediate rearranges before it can react with the phenol.[2]

Q2: I'm using a DCC/DMAP coupling system (Steglich Esterification). How can I specifically minimize the formation of the N-acylurea byproduct?

This is a critical question, as the N-acylurea is unreactive towards your phenol and represents a direct loss of your carboxylic acid starting material. The formation of this byproduct is a competing reaction with the desired esterification.

Causality: The reaction proceeds via an O-acylisourea intermediate formed between the 4-pentylbenzoic acid and DCC.[1] This intermediate is the branching point. It can either be intercepted by the 4-cyano-3-fluorophenol (or more effectively, by the DMAP catalyst) to form the ester, or it can undergo an intramolecular 1,3-rearrangement to the thermodynamically more stable N-acylurea.[2]

Solution: The key is to accelerate the desired reaction pathway. This is precisely the role of 4-dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic catalyst that rapidly attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt.[3][4] This new intermediate reacts much faster with the phenol and is not prone to the rearrangement that forms the N-acylurea. Therefore, ensuring the catalytic cycle involving DMAP is efficient is the best way to suppress the side reaction.

  • dot

    Caption: Steglich esterification pathway and competing side reaction.

Q3: What is the optimal quantity of DMAP, and can I simply use another base like triethylamine (TEA)?

While both are bases, DMAP and TEA serve fundamentally different roles in this reaction. Substituting one for the other is a common error that leads to dramatically lower yields.

  • DMAP (4-Dimethylaminopyridine): Functions as a nucleophilic catalyst . As described above, it actively participates in the reaction mechanism by forming the highly reactive acylpyridinium intermediate. Its role is to accelerate the rate of acylation. Typically, only a catalytic amount (0.05 to 0.2 equivalents) is required. Using a full equivalent is unnecessary and can complicate purification.

  • Triethylamine (TEA): Functions as a simple Brønsted base . Its primary role in other esterifications (e.g., using an acyl chloride) is to scavenge the HCl byproduct. It is not a potent enough nucleophile to effectively catalyze the Steglich reaction in the same way as DMAP.

In a standard Steglich protocol, a stoichiometric base is not required, as the water byproduct is consumed by DCC.[2] Therefore, you should use only a catalytic amount of DMAP and should not add TEA.

Q4: How do I properly handle the dicyclohexylurea (DCU) byproduct during workup?

Dicyclohexylurea (DCU) is the byproduct formed from DCC. It is notoriously insoluble in many common organic solvents (like dichloromethane or diethyl ether) but has some solubility, which can complicate purification.

Best Practices:

  • Pre-filtration Chilling: After the reaction is complete, cool the reaction mixture in an ice bath for 30-60 minutes. This will cause the majority of the DCU to precipitate.

  • Filtration: Filter the cold mixture through a sintered glass funnel or a pad of Celite® to remove the precipitated DCU.

  • Solvent Choice: If DCU remains in your crude product after evaporation, it can often be removed during crystallization. The target ester is a liquid crystal, suggesting it has a rod-like structure that will favor crystallization from non-polar solvents like heptane or hexane/toluene mixtures, where DCU is very poorly soluble.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Action & Explanation
Low conversion; starting materials recovered on TLC/LCMS. 1. Inactive Reagents: DCC may have hydrolyzed. 4-pentylbenzoic acid may be impure. 2. Insufficient Reaction Time/Temp: Reaction is too slow.1. Use fresh DCC from a tightly sealed bottle. Verify the purity of your carboxylic acid via melting point or NMR. 2. The reaction is typically run at room temperature for 12-24 hours.[2] Monitor by TLC. If slow, gentle warming to 40°C can help, but may increase side reactions.
Reaction is messy; multiple unidentified spots on TLC. 1. Wet Solvent/Reagents: Water hydrolyzes DCC and the active intermediates. 2. Reaction Temperature Too High: Promotes degradation or side reactions.1. Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Ensure starting materials are dry. 2. Add the DCC to the reaction mixture at 0°C to manage any initial exotherm, then allow it to warm to room temperature.
Product appears pure by NMR, but the yield is low after purification. 1. Product Loss During Aqueous Workup: Emulsions or solubility in the aqueous layer. 2. Product Loss During Chromatography: Irreversible adsorption on silica gel.1. After quenching, wash the organic layer with dilute acid (to remove residual DMAP), then saturated NaHCO₃ (to remove unreacted acid), and finally brine (to break emulsions). 2. This ester is moderately polar. Use a less polar eluent system (e.g., Hexane/Ethyl Acetate). If issues persist, consider filtering through a plug of silica rather than a full column, or purify by recrystallization.
Final product has a slight acidic smell or fails characterization. Incomplete Removal of 4-pentylbenzoic acid. The wash with saturated sodium bicarbonate (NaHCO₃) is crucial. Perform this wash 2-3 times and test the final aqueous wash with pH paper to ensure it is basic. This deprotonates the carboxylic acid, making it water-soluble.[5]

Optimized Experimental Protocol: Steglich Esterification

This protocol provides a robust starting point for the synthesis. Quantities are given in molar equivalents for easy scaling.

  • dot

    G cluster_prep Preparation cluster_reagents Reagent Addition (at 0°C) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine 4-pentylbenzoic acid (1.0 eq) and 4-cyano-3-fluorophenol (1.0-1.1 eq) in anhydrous DCM. B 2. Add DMAP (0.1 eq). A->B C 3. Add DCC (1.1 eq) solution in DCM dropwise over 15 min. B->C D 4. Remove ice bath. Stir at room temp for 12-24h. Monitor by TLC. C->D E 5. Cool to 0°C, filter off DCU. D->E F 6. Wash filtrate with 1M HCl, sat. NaHCO₃, and brine. E->F G 7. Dry (Na₂SO₄), filter, concentrate. F->G H 8. Purify by column chromatography or recrystallization. G->H

    Caption: Experimental workflow for the synthesis of the target ester.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-pentylbenzoic acid (1.0 eq.), 4-cyano-3-fluorophenol (1.05 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM), using approximately 10 mL per mmol of the limiting reagent.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • DCC Addition: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over 15-20 minutes. A white precipitate (DCU) should begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 12-24 hours).

  • Quenching & Filtration: Once complete, cool the flask back to 0°C for 30 minutes to maximize DCU precipitation. Filter the mixture through a Celite® plug, washing the solid with a small amount of cold DCM.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 1M HCl (2 x volume of DCM) to remove DMAP.

    • Saturated NaHCO₃ solution (2 x volume of DCM) to remove unreacted carboxylic acid.

    • Saturated NaCl (brine) solution (1 x volume of DCM) to aid in layer separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., heptane/toluene) to yield the pure this compound.

References

purification techniques for high-purity 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Purity 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Introduction: Welcome to the technical support guide for the purification of this compound (CAS No. 86786-89-2). This molecule is a critical intermediate in materials science, particularly for the synthesis of advanced liquid crystals and polymers used in the electronics and display industries.[1] Achieving high purity (typically >99%) is paramount, as even trace impurities can significantly degrade the performance and stability of the final materials. This guide provides practical, field-proven troubleshooting advice and detailed protocols to help you overcome common purification challenges and achieve the desired purity for your research and development needs.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process. The format is designed to help you quickly identify your problem, understand the underlying causes, and implement an effective solution.

Issue 1: Final Product Purity is Low (<99%) After Initial Synthesis & Simple Work-up
  • Symptom: You have completed the synthesis (typically via esterification of 4-pentylbenzoic acid and 4-cyano-3-fluorophenol), performed an aqueous work-up, and removed the solvent. However, analytical techniques (GC, HPLC, or NMR) indicate the presence of significant impurities.

  • Probable Causes:

    • Unreacted Starting Materials: The most common impurities are residual 4-pentylbenzoic acid or 4-cyano-3-fluorophenol due to an incomplete reaction.

    • Side-Reaction Products: Depending on the coupling agents used (e.g., DCC/DMAP), byproducts such as dicyclohexylurea (DCU) may be present.

    • Residual Solvents or Catalysts: Solvents from the reaction or work-up (e.g., DCM, THF, Ethyl Acetate) or residual catalyst may be trapped in the crude product.

  • Solutions & Methodologies:

    • Primary Solution: Recrystallization. This is the most effective first-line technique for removing the majority of unreacted starting materials and some side products from crystalline solids. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.

    • Secondary Solution: Flash Column Chromatography. If recrystallization fails to achieve the target purity, or if impurities have very similar solubility profiles, column chromatography is necessary.[2] This technique separates compounds based on their differential adsorption to a stationary phase.[2][3]

Issue 2: The Compound "Oils Out" or Fails to Crystallize During Recrystallization
  • Symptom: Upon cooling the hot, saturated solution, the product separates as an oil or liquid droplet layer instead of forming solid crystals.

  • Probable Causes:

    • Supersaturation Occurring Too Rapidly: If the solution is cooled too quickly, molecules do not have sufficient time to orient themselves into an ordered crystal lattice and instead crash out as an amorphous oil.[4]

    • Inappropriate Solvent Choice: The solvent may be too "good" a solvent, meaning the compound remains soluble even at low temperatures. Conversely, if the boiling point of the solvent is higher than the melting point of the compound (Melting Point: ~30 °C), it may melt before dissolving.[1]

    • High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a low-melting eutectic mixture (an oil).

  • Solutions & Methodologies:

    • Slow Down the Cooling Process: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator (~4 °C), and finally to a freezer if necessary. Insulating the flask can further slow the cooling rate.[4]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[4]

      • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled, supersaturated solution to initiate crystallization.[4]

    • Re-evaluate the Solvent System: If the above methods fail, the solvent is likely the issue. Refer to the solvent selection table in the FAQs below and consider a less polar solvent or a binary solvent mixture.

Issue 3: Poor Separation During Column Chromatography
  • Symptom: Thin Layer Chromatography (TLC) analysis of collected fractions shows that the desired product is co-eluting with one or more impurities. The TLC spots are streaky, overlapping, or have very similar Rf values.

  • Probable Causes:

    • Incorrect Mobile Phase Polarity: The eluent is either too polar, causing all compounds to move up the column too quickly (high Rf values), or not polar enough, resulting in all compounds staying near the baseline (low Rf values).

    • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity and leading to broad, overlapping bands.[5]

    • Poorly Packed Column: Cracks, channels, or an uneven stationary phase bed in the column will lead to an irregular solvent front and poor separation.

  • Solutions & Methodologies:

    • Systematic TLC Development: Before running the column, methodically test different solvent systems with TLC. A good target Rf for the desired compound is between 0.25 and 0.35 to ensure good separation. Start with a non-polar solvent (e.g., Hexane) and gradually add a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) until the target Rf is achieved.

    • Reduce Sample Load: As a rule of thumb, the mass of the crude sample should be about 1-5% of the mass of the silica gel used.

    • Proper Column Packing: Ensure the column is packed uniformly without any air gaps. A "wet-packing" or "slurry" method is generally more reliable than "dry-packing" for achieving a homogenous column bed.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best purification strategy to achieve >99.5% purity for this compound?

A multi-step approach is often necessary. A recommended workflow is an initial recrystallization from a suitable solvent like isopropanol or ethanol to remove the bulk of impurities. This should be followed by flash column chromatography for fine purification to remove any closely related impurities. A final recrystallization of the purified fractions can then be performed to remove any residual column solvent and ensure high crystallinity.

Q2: How do I choose the right solvent for recrystallization?

The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below. For this compound, which is moderately polar, alcohols or hydrocarbon/polar aprotic solvent mixtures are good starting points.

Solvent Boiling Point (°C) Key Considerations
Isopropanol 82Good solvency at reflux, poor at 0-4 °C. Often a first choice.
Ethanol 78Similar to isopropanol, may be slightly more soluble.
Hexane / Ethyl Acetate VariableA binary mixture. Start with hot hexane and add ethyl acetate dropwise until the solid dissolves. This allows for fine-tuning of polarity.
Heptane 98Good for removing more polar impurities.

Q3: How can I confirm the final purity of my compound?

A combination of analytical techniques is recommended for robust purity assessment:

  • Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds. A purity of ≥98% is often determined by GC.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is very sensitive to minor impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase is a common starting point.[7]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can reveal impurities if their signals do not overlap with the product's signals.

  • Differential Scanning Calorimetry (DSC): Measures phase transitions.[8] A sharp melting peak with a narrow range indicates high purity.

Q4: What are the recommended storage conditions for the high-purity product?

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxygen exposure. For long-term stability, storage at low temperatures (2 - 8 °C) is recommended.[1]

Section 3: Visualization & Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps you decide on the appropriate purification path based on the state of your crude product.

Purification_Decision_Tree start Crude Product (Post-Synthesis) check_purity Assess Purity (TLC or quick GC/NMR) start->check_purity recrystallize Perform Recrystallization check_purity->recrystallize Major Impurities Present column Perform Column Chromatography check_purity->column Minor / Multiple Impurities final_check Final Purity Analysis (>99.5%?) recrystallize->final_check column->final_check final_check->column No, trace impurities remain product High-Purity Product final_check->product Yes end Store Properly product->end

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting a Failed Recrystallization

This workflow guides you through the steps to take when your compound oils out.

Recrystallization_Troubleshooting start Compound Oils Out During Cooling step1 Re-heat solution until homogeneous start->step1 step2 Allow to cool SLOWLY at room temperature step1->step2 check1 Crystals Form? step2->check1 step3 Try to Induce Crystallization (Scratch / Seed) check1->step3 No success Success: Collect Crystals check1->success Yes check2 Crystals Form? step3->check2 step4 Reduce solvent volume (boil off some solvent) or add an anti-solvent check2->step4 No check2->success Yes step4->step2 Retry Cooling step5 Choose a different solvent system step4->step5 Still Fails

Caption: Workflow for troubleshooting recrystallization issues.

Section 4: Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Dissolution: Place the crude solid (e.g., 10 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 20-30 mL) and heat the mixture to reflux with stirring.

  • Achieve Saturation: Continue adding isopropanol in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[4]

  • Hot Filtration (Optional): If any insoluble impurities (like dust or DCU byproduct) are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. The solution should become cloudy as crystals begin to form. Once at room temperature, place the flask in a refrigerator (4 °C) for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate mobile phase. A common system for this compound is a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% and increasing to 20%). A target Rf of ~0.3 is ideal.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% EtOAc/Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude material (post-recrystallization) in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Pooling & Solvent Removal: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified, high-purity compound.

References

Technical Support Center: Mastering the Alignment of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alignment of the nematic liquid crystal 4-Cyano-3-fluorophenyl 4-pentylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile liquid crystal in their applications. Proper molecular alignment is paramount for the functionality of any liquid crystal-based device, influencing its optical and electrical performance.[1] This resource provides in-depth troubleshooting for common alignment defects in a practical question-and-answer format, grounded in scientific principles to ensure robust and reproducible results.

Introduction: The Critical Role of Alignment

This compound is a liquid crystal compound valued in materials science and organic synthesis for its unique molecular structure, which includes a cyano group and a fluorine atom, lending to its utility in applications like advanced polymers and liquid crystal displays.[2] The defining characteristic of a liquid crystal is its ability to flow like a liquid while maintaining the long-range orientational order of a crystal.[3][4] The collective orientation of these molecules, known as the director, must be precisely controlled to harness their unique properties.[5] This control is achieved through an alignment layer, a thin film applied to the substrate that dictates the orientation of the adjacent liquid crystal molecules.[6][7] Any imperfections in this alignment can lead to defects, which are regions where the director changes abruptly, compromising the performance of the device.[5][8]

This guide will walk you through the common challenges and defects encountered during the alignment of this compound, providing both the "how" and the "why" behind the troubleshooting steps.

Troubleshooting Common Alignment Defects

This section addresses specific defects you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Q1: After filling the cell, I observe randomly oriented domains and a "threaded" texture under the polarizing microscope. What is causing this poor alignment?

This "threaded" or "marbled" texture is a classic sign of poor or non-existent anchoring of the liquid crystal molecules to the alignment layer. The liquid crystal is in its nematic phase, but without a guiding surface, the director orientation is random throughout the cell.

Potential Causes and Solutions:

  • Inadequate Substrate Cleaning: The most common culprit is contamination on the substrate surface (typically ITO-coated glass). Even a monolayer of organic residue can disrupt the uniform coating of the alignment layer and its interaction with the liquid crystal.

    • Causality: The alignment layer, often a polyimide, relies on strong adhesion to a pristine surface to form a uniform film. Contaminants create areas of poor adhesion, leading to a non-uniform alignment surface.

    • Solution: Implement a rigorous substrate cleaning protocol. A multi-step process involving sonication in a sequence of solvents is highly effective.[9][10]

  • Improper Alignment Layer Deposition: An uneven or incomplete alignment layer will naturally lead to inconsistent liquid crystal alignment.

    • Causality: The thickness and uniformity of the alignment layer are critical. For instance, in thin liquid crystal cells, the alignment layer's thickness can significantly impact the device's electro-optical properties.[11][12]

    • Solution: Optimize your spin-coating or other deposition techniques to ensure a uniform and defect-free polyimide (or other alignment material) film. Ensure the polyimide solution is properly filtered and free of particulates.

  • Insufficient Curing of the Alignment Layer: Polyimide alignment layers require a specific baking process (curing) to achieve their final chemical structure and alignment properties.[13]

    • Causality: Incomplete curing results in a soft polymer layer with poor mechanical stability and suboptimal molecular ordering for guiding the liquid crystal.

    • Solution: Strictly adhere to the recommended curing temperatures and times for your specific polyimide. This typically involves a pre-bake to remove the solvent followed by a hard-bake at a higher temperature for imidization.[1]

Q2: I see distinct lines and loops (disclinations) in my aligned cell. What are these, and how can I eliminate them?

These lines and loops are called disclinations, which are topological defects in the nematic director field.[3][5] They represent boundaries between regions of different but well-defined alignment. While a few isolated defects might be acceptable for some applications, a high density of them indicates a systemic problem.

Potential Causes and Solutions:

  • Dust or Particulate Contamination: A single dust particle on the substrate or within the liquid crystal material can act as a nucleation site for a defect.

    • Causality: The liquid crystal director field must distort around the particle to satisfy the anchoring conditions at its surface, creating a disclination that can propagate through the cell.

    • Solution: Work in a clean environment (e.g., a laminar flow hood). Filter the liquid crystal material and alignment layer solutions before use. Ensure substrates are thoroughly cleaned and inspected before cell assembly.

  • Non-uniform Rubbing of the Alignment Layer: The traditional rubbing method creates microscopic grooves that physically guide the liquid crystal molecules. Inconsistent rubbing pressure or speed can lead to variations in the alignment direction.

    • Causality: The rubbing process induces an anisotropic orientation of the polymer chains in the alignment layer.[13] Non-uniform rubbing creates competing alignment directions, resulting in the formation of disclinations.

    • Solution: Ensure your rubbing process is well-controlled. Use a dedicated rubbing machine for consistent results. If rubbing manually, practice maintaining a constant pressure and direction.

  • Cell Filling Issues: Introducing the liquid crystal into the cell via capillary action can sometimes induce flow, which can compete with the surface anchoring forces and create defects.

    • Causality: If the filling speed is too high, the viscous forces of the flowing liquid crystal can temporarily misalign the director from the easy axis defined by the alignment layer. These misalignments can become trapped as defects when the flow stops.

    • Solution: Fill the cell at an elevated temperature where the liquid crystal is in its isotropic phase (a true liquid with no long-range order). Upon slow cooling into the nematic phase, the molecules will align according to the surface treatment without the influence of flow.

Q3: My vertically aligned (VA) cell shows patches of planar alignment, or the contrast ratio is poor. What is going wrong?

This indicates a failure to achieve homeotropic (vertical) alignment. The liquid crystal molecules are lying parallel to the substrate in some regions instead of perpendicular.

Potential Causes and Solutions:

  • Incorrect Alignment Layer: Vertical alignment requires a specific type of alignment layer with low surface energy that repels the liquid crystal molecules, causing them to stand upright.

    • Causality: The surface energy of the alignment layer dictates the preferred orientation of the liquid crystal molecules.[14] Polyimides with long alkyl side chains are often used to induce vertical alignment.

    • Solution: Verify that you are using a polyimide or other surfactant specifically designed for vertical alignment.

  • Contamination: As with planar alignment, contaminants can drastically alter the surface energy of the alignment layer.

    • Causality: Organic residues or other contaminants can create localized regions of higher surface energy, which will favor planar over vertical alignment.

    • Solution: Revisit your substrate cleaning protocol. Even subtle contamination can have a significant impact on vertical alignment.

  • Moisture: Water contamination in the liquid crystal or on the substrate surfaces can interfere with vertical alignment.

    • Causality: Water molecules can adsorb to the alignment layer, changing its surface properties and disrupting the delicate interactions required for homeotropic alignment.

    • Solution: Ensure the liquid crystal and all cell components are thoroughly dried before assembly. Assemble the cells in a low-humidity environment if possible.

Experimental Protocols

Protocol 1: Rigorous Cleaning of ITO-Coated Glass Substrates

This protocol is a robust method for removing organic and particulate contamination from ITO-coated glass.[9][10][15][16][17]

  • Initial Rinse: Rinse the substrates with deionized (DI) water to remove loose particles.

  • Detergent Wash: Sonicate the substrates in a 2-5% aqueous solution of a laboratory-grade detergent (e.g., Decon 90) for 15-20 minutes.

  • DI Water Rinse: Thoroughly rinse the substrates under running DI water for several minutes to remove all traces of detergent.

  • Solvent Cleaning (Sonication):

    • Sonicate in acetone for 15 minutes.

    • Sonicate in isopropyl alcohol (IPA) for 15 minutes.

  • Final Rinse: Rinse again with fresh DI water.

  • Drying: Dry the substrates with a stream of filtered nitrogen or in a clean oven at 120°C for at least 30 minutes. The surface should be "hydrophilic," meaning water sheets off without forming droplets, indicating a clean surface.

Protocol 2: Polyimide Alignment Layer Deposition and Rubbing

This protocol describes the standard method for creating a planar alignment layer.

  • Polyimide Solution Application: Dispense a few drops of a filtered polyimide solution (e.g., a solution of polyamic acid in a suitable solvent) onto a cleaned ITO substrate.

  • Spin Coating: Spin-coat the solution to achieve a uniform thin film. A typical two-stage process might be 500 rpm for 10 seconds (to spread the solution) followed by 3000-4000 rpm for 30-45 seconds (to achieve the desired thickness).

  • Pre-bake (Soft Bake): Place the coated substrates on a hotplate at 80-100°C for 15-30 minutes to evaporate the solvent.[13]

  • Curing (Hard Bake): Transfer the substrates to an oven and cure at the temperature specified by the polyimide manufacturer (typically 180-230°C) for 1 hour to induce imidization.[1][13]

  • Cooling: Allow the substrates to cool slowly to room temperature to avoid thermal stress.

  • Rubbing:

    • Use a rubbing machine with a velvet or rayon cloth.

    • Set the rubbing parameters (roller speed, pressure, substrate speed) according to the desired anchoring strength. A single, unidirectional rub is typically sufficient.

    • This process creates microgrooves and aligns the polyimide chains, defining the liquid crystal alignment direction.

Visualization of Troubleshooting Workflows

The following diagrams illustrate the logical steps to diagnose and resolve common alignment issues.

Troubleshooting_Poor_Alignment start Observation: Randomly Oriented Domains q1 Is the substrate perfectly clean? start->q1 q2 Was the alignment layer deposited uniformly? q1->q2 Yes sol1 Implement rigorous cleaning protocol. q1->sol1 No q3 Was the alignment layer properly cured? q2->q3 Yes sol2 Optimize spin-coating parameters. q2->sol2 No sol3 Verify curing temperature and time. q3->sol3 No end_node Result: Uniform Alignment q3->end_node Yes sol1->q1 sol2->q2 sol3->q3

Caption: Troubleshooting flowchart for poor initial alignment.

Troubleshooting_Disclinations start Observation: Disclination Lines/Loops q1 Is the environment and material free of particulates? start->q1 q2 Is the rubbing process uniform and controlled? q1->q2 Yes sol1 Work in a clean environment; filter solutions. q1->sol1 No q3 Was the cell filled in the isotropic phase? q2->q3 Yes sol2 Calibrate rubbing machine; ensure consistent technique. q2->sol2 No sol3 Fill cell at T > T_NI and cool slowly. q3->sol3 No end_node Result: Defect-Free Alignment q3->end_node Yes sol1->q1 sol2->q2 sol3->q3

Caption: Troubleshooting flowchart for disclination defects.

Data Presentation

Table 1: Typical Properties of this compound and Related Compounds

PropertyThis compound4-Cyano-3-fluorophenyl 4-propylbenzoate
CAS Number 86786-89-2[18]86776-51-4[19][20]
Molecular Weight 311.35 g/mol [18]283.30 g/mol [19][20]
Phase Transition Nematic to IsotropicNematic to Isotropic
Typical Alignment Planar or Homeotropic (with appropriate surface)Planar or Homeotropic (with appropriate surface)

Table 2: Summary of Common Alignment Defects and Primary Solutions

Defect ObservedPrimary Cause(s)Key Solution(s)
Random/Threaded Texture Substrate contamination, Improper alignment layer deposition/curingRigorous substrate cleaning, Optimize spin-coating and curing parameters
Disclinations (Lines/Loops) Particulate contamination, Non-uniform rubbing, Improper cell fillingWork in a clean environment, Ensure consistent rubbing, Fill cell in isotropic phase
Poor Vertical Alignment Incorrect alignment material, Surface contamination, MoistureUse a vertical alignment polyimide, Enhance cleaning protocol, Ensure dry assembly conditions

References

Technical Support Center: Crystallization in 4-Cyano-3-fluorophenyl 4-pentylbenzoate Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyano-3-fluorophenyl 4-pentylbenzoate. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the common issue of crystallization in mixtures containing this liquid crystal compound. Our goal is to equip you with the scientific understanding and practical methodologies to maintain phase stability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to crystallization?

A1: this compound is a liquid crystal compound valued in materials science for its specific mesophase properties.[1] Like many liquid crystals, it is a polymorphic substance, meaning it can exist in multiple crystalline forms (polymorphs) as well as a nematic liquid crystal phase.[2][3] The compound has a relatively low melting point of around 30°C.[1] Crystallization is a thermodynamically driven process where molecules self-assemble from a disordered state (like a liquid or amorphous solid) into a highly ordered crystal lattice. This tendency is pronounced when the mixture is supersaturated, subjected to temperature fluctuations below its melting point, or contains impurities that can act as nucleation sites.[4]

Q2: My mixture appeared stable, but then crystallized after a few days at room temperature. What happened?

A2: This phenomenon is known as delayed crystallization or aging. It occurs when a mixture is in a metastable state—a seemingly stable, supercooled liquid or glassy state that is thermodynamically unstable relative to the crystalline form.[5][6] Over time, molecules have enough mobility to find and arrange themselves into a stable crystal lattice. The process is often initiated by microscopic nucleation events, which can be triggered by dust particles, impurities, or even micro-scratches on the container surface.[4]

Q3: Can I just reheat the mixture to dissolve the crystals?

A3: Yes, reheating the mixture above its melting or clearing point will dissolve the crystals and revert it to a liquid or isotropic state.[7] However, this is often a temporary solution. Upon cooling, the mixture may crystallize again, sometimes even more rapidly, because the existing crystal fragments that didn't fully melt can act as seed crystals.[4][5] A more robust, long-term strategy is required to prevent recurrence.

Q4: What is the most effective general strategy to prevent crystallization in liquid crystal mixtures?

A4: The most common and effective strategy is to create a multi-component eutectic mixture.[8] A eutectic system is a mixture of two or more components that, at a specific ratio, has a melting point lower than any of the individual components.[9] By carefully selecting and mixing other compatible liquid crystals with this compound, you can significantly depress the freezing point and broaden the stable liquid crystal temperature range, often below typical operating and storage temperatures.[10][11]

Root Cause Analysis of Crystallization

Crystallization is not a random event but a process governed by thermodynamics and kinetics. It proceeds through two main stages: nucleation (the initial formation of a stable crystalline embryo) and crystal growth . Understanding these stages is key to devising an effective prevention strategy.

  • Supersaturation: This is the primary driving force. A solution is supersaturated when the concentration of the solute (in this case, the liquid crystal) exceeds its equilibrium solubility at a given temperature. This can happen during cooling, solvent evaporation, or when mixing components that reduce overall solubility.[7]

  • Nucleation Sites: Crystallization requires a starting point. These can be impurities (dust, fibers), irregularities on the container surface, or even aggregates of the liquid crystal molecules themselves.[4]

  • Molecular Mobility: Molecules must be able to move and orient themselves correctly to join the growing crystal lattice. This mobility is highly dependent on temperature and viscosity.

The diagram below illustrates the logical flow for diagnosing and addressing crystallization issues.

G cluster_0 Diagnosis cluster_1 Strategy Selection cluster_2 Solution Pathways Start Mixture Crystallizes Observe Characterize Crystals (Microscopy, DSC) Start->Observe Identify Identify Root Cause Observe->Identify Supersaturation Supersaturation (High Concentration / Low Temp) Identify->Supersaturation Is it concentration or temp related? Impurities Impurities / Nucleation Sites Identify->Impurities Are foreign particles a possibility? SingleComponent Inherent Property of Single Component Identify->SingleComponent Does it crystallize even when pure? Thermal Thermal Treatment (Temporary Fix) Supersaturation->Thermal Composition Compositional Adjustment (Eutectic Mixture) Supersaturation->Composition Filtration Purification / Filtration Impurities->Filtration SingleComponent->Composition Additive Use of Additives (Inhibitors) SingleComponent->Additive Thermal->Start Problem may recur Validation Verify Stability (Long-term aging, Temp cycling) Composition->Validation Additive->Validation Filtration->Validation

Caption: Troubleshooting workflow for crystallization issues.

Troubleshooting & Prevention Protocols

Protocol 1: Formulation of a Eutectic Mixture

This is the most robust method for long-term stability. The goal is to create a multi-component mixture that has a significantly lower melting point than the individual components. The Schroeder-Van Laar relationship can provide a theoretical starting point, but experimental determination is often necessary.[11]

Materials:

  • This compound (Component A)

  • One or more structurally similar liquid crystal compounds (e.g., 4-Cyano-3-fluorophenyl 4-propylbenzoate, other phenylbenzoates) (Components B, C, etc.)

  • Differential Scanning Calorimeter (DSC)

  • Polarized Optical Microscope with a hot stage

  • Vials, balance, heating plate

Methodology:

  • Component Selection: Choose components with chemical structures similar to Component A to ensure good miscibility. Compounds from the same family, such as other alkyl phenylbenzoates, are excellent candidates.[11]

  • Prepare Binary Mixtures: Create a series of binary mixtures of Component A and Component B in varying molar ratios (e.g., 90:10, 80:20, 70:30, 50:50, 30:70, 20:80, 10:90).

  • Homogenization: For each mixture, weigh the components into a vial. Heat the vial above the clearing point of the highest-melting component until a uniform, isotropic liquid is formed. Agitate gently to ensure homogeneity.

  • DSC Analysis:

    • Cool the homogenized sample in the DSC at a controlled rate (e.g., 10°C/min) to well below the expected crystallization temperature.

    • Heat the sample at the same rate and record the melting endotherm. The lowest melting point observed across all ratios indicates the approximate eutectic composition.

  • Microscopic Confirmation: Place a drop of each mixture on a microscope slide. Cool it slowly on the hot stage and observe the temperature at which crystallization begins. The composition that remains liquid at the lowest temperature is the eutectic mixture.

  • Optimization (Ternary+ Systems): For even greater stability, the identified binary eutectic can be treated as a single component and mixed with a third compound to find a ternary eutectic point, further depressing the melting temperature.[8][11]

ComponentChemical FamilyTypical Melting Point (°C)Role in Mixture
This compound Phenylbenzoate Ester~30 °C[1]Primary Component
4-Cyano-3-fluorophenyl 4-propylbenzoatePhenylbenzoate Ester~71 °C[12][13]Eutectic Former
Other Alkyl PhenylbenzoatesPhenylbenzoate EsterVariesEutectic Former
Protocol 2: Use of Crystallization Inhibitors (Additives)

Additives can disrupt the crystallization process by interfering with nucleation or crystal growth.[4] This is a useful strategy when creating a complex eutectic mixture is not feasible.

Mechanism of Action: Additive molecules, due to their specific shape or functionality, do not fit neatly into the crystal lattice of the primary compound. They act as "designer impurities" that adsorb onto the surface of crystal nuclei, sterically hindering the attachment of more molecules and effectively stopping or slowing crystal growth.[14]

G Conceptual model of an additive (red star) disrupting crystal lattice formation. cluster_0 Without Additive cluster_1 With Additive a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 e1 e2 e1->e2 i1 e2->i1 f1 f2 f1->f2 i2 f2->i2 g1 g2 g1->g2 i3 g2->i3 h1 h2 h1->h2 i4 h2->i4

Caption: Additive molecules disrupt ordered crystal packing.

Types of Additives:

  • Polymers: Small amounts (e.g., 0.1-2 wt%) of polymers like Polyvinylpyrrolidone (PVP) or Polystyrene can be effective. Their long chains physically block crystal growth sites.[14]

  • Chiral Dopants: While used to induce helical structures, chiral molecules can also frustrate crystallization due to their non-planar geometry.

  • Non-mesogenic Molecules: Introducing a small quantity of a structurally different but soluble molecule can disrupt the packing efficiency required for crystallization.

Methodology:

  • Select an Additive: Choose an additive that is soluble in your liquid crystal mixture.

  • Determine Concentration: Start with a low concentration (e.g., 0.5 wt%). Create a small series of samples with increasing concentrations (e.g., 0.5%, 1.0%, 2.0%).

  • Homogenize: Add the inhibitor to the liquid crystal. Heat the mixture to the isotropic phase and stir until the additive is fully dissolved and the mixture is homogeneous.

  • Test Stability:

    • Thermal Cycling: Subject the samples to repeated cooling and heating cycles (e.g., -10°C to 50°C) in a DSC or on a microscope hot stage.

    • Isothermal Aging: Store the samples at a temperature where crystallization is likely (e.g., 0-5°C) and monitor them daily for several weeks for any signs of crystal formation.

  • Evaluate Performance: The optimal additive and concentration will prevent crystallization during both thermal cycling and long-term isothermal aging without significantly altering the desired liquid crystal properties.

Protocol 3: Thermal Treatment and Purification

This protocol addresses crystallization caused by pre-existing crystal nuclei or impurities. It is a foundational step that should be performed before attempting compositional modifications.

Methodology:

  • Thermal Annealing:

    • Heat the mixture to a temperature significantly above its clearing point (e.g., 20-30°C above) and hold for an extended period (30-60 minutes). This ensures that even the smallest, most stable crystal nuclei are fully melted.

    • Cool the sample rapidly ("quench cooling") to a glassy or supercooled liquid state. This can sometimes bypass the temperature window where nucleation is most rapid.[6]

  • Filtration:

    • While the mixture is in its low-viscosity isotropic liquid state, filter it through a sub-micron syringe filter (e.g., 0.22 µm PTFE) into an ultraclean container.

    • This physically removes particulate impurities like dust or fibers that can serve as heterogeneous nucleation sites.[4]

  • Controlled Cooling: After purification and annealing, cool the sample slowly and monitor it. If crystallization still occurs, the cause is inherent to the mixture's composition, and Protocols 1 or 2 should be employed.

References

Technical Support Center: Optimizing Formulations of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formulation and optimization of 4-Cyano-3-fluorophenyl 4-pentylbenzoate-based liquid crystal mixtures. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for achieving precise clearing points (T_NI_) in your experimental formulations.

I. Troubleshooting Guide: Diagnosing and Resolving Clearing Point Deviations

This section addresses common problems encountered during the formulation process, providing a systematic approach to identify the root cause and implement effective solutions.

Question 1: My formulation has a significantly lower clearing point than expected. What are the likely causes and how can I fix it?

Answer:

A depressed clearing point is a frequent issue and can often be traced back to impurities or the introduction of components that disrupt the nematic ordering of the liquid crystal host.

Potential Causes & Solutions:

  • Impurities: Even trace amounts of contaminants can significantly impact the nematic-to-isotropic transition temperature. Non-mesogenic impurities, such as residual solvents or by-products from synthesis, can disrupt the long-range orientational order of the liquid crystal molecules, leading to a lower clearing point.[1][2][3][4]

    • Troubleshooting Steps:

      • Purity Analysis: Verify the purity of your this compound and any other components using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

      • Solvent Removal: Ensure that all solvents used during the formulation process have been thoroughly removed. This can be achieved by drying the mixture under a high vacuum and gently heating it below the clearing point.

      • Component Compatibility: If you are creating a mixture, ensure all components are fully miscible in the nematic phase. Phase separation can lead to an apparent lowering of the clearing point.

  • Molecularly Flexible Additives: The addition of molecules with a high degree of conformational flexibility can lower the clearing point. These molecules do not align as effectively within the nematic director field and can disrupt the overall order of the system.

    • Solution: If a flexible additive is necessary for other properties (e.g., as a chiral dopant or to modify viscosity), its concentration should be minimized. Consider synthesizing an analog with a more rigid molecular structure if the clearing point depression is too severe.

  • Nanoparticle-Induced Disorder: Certain nanoparticles, depending on their shape, size, and surface chemistry, can disrupt the alignment of the liquid crystal molecules at the nanoparticle-liquid crystal interface, leading to a decrease in the clearing point.

    • Solution: If nanoparticles are a required component, experiment with different surface functionalizations to promote better alignment with the liquid crystal host. Alternatively, explore different nanoparticle morphologies (e.g., rods vs. spheres) as this can influence their effect on the nematic phase.

Question 2: My formulation's clearing point is too high. How can I lower it to my target temperature?

Answer:

An elevated clearing point indicates a more stable nematic phase. While often desirable, it may need to be adjusted downwards for specific applications.

Strategies for Lowering the Clearing Point:

  • Introduction of Non-mesogenic Dopants: Carefully selected non-mesogenic (isotropic) dopants can be introduced in small concentrations to disrupt the nematic order and lower the clearing point. The extent of the depression is typically proportional to the concentration of the dopant.

    • Experimental Approach: Start with low concentrations (e.g., 0.5-1% by weight) of a compatible isotropic liquid and incrementally increase the concentration while monitoring the clearing point.

  • Addition of a Liquid Crystal with a Lower Clearing Point: Creating a eutectic mixture with another liquid crystal that has a lower intrinsic clearing point is a common and effective method. The clearing point of the resulting mixture will be dependent on the relative concentrations of the components.

    • Formulation Tip: When selecting a second liquid crystal component, consider not only its clearing point but also other physical properties like dielectric anisotropy and viscosity to ensure the final mixture meets all performance requirements.

Question 3: I am observing a broad or indistinct nematic-to-isotropic transition. What does this indicate and how can I achieve a sharper transition?

Answer:

A broad clearing point transition is often indicative of a multi-component mixture with poor miscibility or the presence of a range of impurities.

Potential Causes & Corrective Actions:

  • Phase Separation: In a multi-component mixture, if the components are not fully miscible, you may observe a wide temperature range where nematic and isotropic phases coexist.

    • Solution: Re-evaluate the compatibility of all components in your formulation. It may be necessary to select alternative additives or liquid crystal components with better miscibility.

  • Polydispersity of Components: If you are using a polymeric additive or a component with a distribution of molecular weights, this can lead to a broader transition.

    • Solution: Use components with a narrow molecular weight distribution (low polydispersity index).

  • Impurities: A mixture of impurities can each depress the clearing point to a different extent, resulting in a smeared transition.

    • Solution: As with a depressed clearing point, the primary solution is to ensure the high purity of all starting materials.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for measuring the clearing point of my formulation?

A1: The two most common and reliable methods are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) with a hot stage.[5][6][7][8]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. The nematic-to-isotropic transition is a first-order phase transition and will appear as an endothermic peak on the heating scan. The peak of this transition is typically taken as the clearing point. DSC provides quantitative data on the enthalpy of the transition, which is related to the degree of order in the nematic phase.[5][6][7]

  • Polarized Optical Microscopy (POM): This method allows for direct visual observation of the phase transition.[9][10][11][12] The liquid crystal sample is placed between two crossed polarizers and heated on a temperature-controlled stage. The nematic phase is birefringent and will appear bright and textured, while the isotropic phase is not birefringent and will appear dark. The clearing point is the temperature at which the last vestiges of the bright, birefringent texture disappear upon heating.[12]

Q2: How do I prepare a sample for clearing point measurement?

A2: Proper sample preparation is crucial for accurate and reproducible results.

  • For DSC:

    • Accurately weigh a small amount of your formulation (typically 1-5 mg) into an aluminum DSC pan.

    • Seal the pan hermetically to prevent any volatile components from evaporating during the measurement.

    • Place the sealed pan in the DSC instrument, along with an empty reference pan.

  • For POM:

    • Place a small drop of the formulation onto a clean microscope slide.

    • Carefully place a clean coverslip over the drop to create a thin film. The sample will be drawn between the slide and coverslip by capillary action.[13]

    • Place the prepared slide on the hot stage of the polarizing microscope.

Q3: Can I predict the clearing point of a mixture?

A3: While precise prediction is complex, there are models that can provide good estimations. For ideal mixtures of nematic liquid crystals, the clearing point can often be approximated by a linear relationship based on the mole fractions of the components. However, for non-ideal mixtures or those containing non-mesogenic dopants, the behavior can deviate significantly. Quantitative Structure-Property Relationship (QSPR) models are being developed to provide more accurate predictions based on the molecular structures of the components.[14][15][16][17] For most laboratory applications, empirical determination through a series of formulations with varying component ratios is the most practical approach.

Q4: How does the molecular structure of an additive affect the clearing point?

A4: The molecular structure of an additive plays a critical role in its effect on the clearing point.

  • Rigid, Rod-like Molecules: Additives with a rigid, elongated (calamitic) molecular structure that is similar to the liquid crystal host tend to align well within the nematic director field. This can enhance the overall order of the system and potentially increase the clearing point.

  • Flexible Molecules: Molecules with flexible alkyl chains or other non-rigid components can disrupt the nematic ordering, leading to a decrease in the clearing point.

  • Chiral Molecules: The introduction of a chiral dopant to induce a helical twist (cholesteric phase) will typically lower the clearing point. The magnitude of this depression depends on the structure of the chiral molecule and its concentration.

III. Experimental Protocols & Data Presentation

Protocol 1: Determination of Clearing Point by Polarized Optical Microscopy (POM)

Objective: To visually determine the nematic-to-isotropic transition temperature (clearing point) of a liquid crystal formulation.

Materials:

  • Polarizing optical microscope with a hot stage and temperature controller

  • Microscope slides and coverslips

  • Spatula

  • Liquid crystal formulation

Procedure:

  • Ensure the microscope slides and coverslips are clean and free of dust and fingerprints.

  • Place a small amount (a few milligrams) of the liquid crystal formulation onto the center of a microscope slide.

  • Gently place a coverslip over the sample. The liquid crystal will spread to form a thin film.

  • Mount the slide on the microscope's hot stage.

  • Set the initial temperature of the hot stage to a point where the sample is in its nematic phase.

  • Observe the sample through the crossed polarizers. The nematic phase will exhibit a characteristic birefringent texture.

  • Slowly increase the temperature of the hot stage at a controlled rate (e.g., 1-2 °C per minute).

  • Carefully observe the changes in the texture of the sample. As the temperature approaches the clearing point, you will see isotropic domains (dark regions) appear and grow.

  • The clearing point (T_NI_) is the temperature at which the last trace of the birefringent nematic texture disappears, and the entire field of view becomes dark.

  • To confirm the transition, slowly cool the sample. The nematic phase should reappear at a temperature slightly below the clearing point.

Protocol 2: Measurement of Clearing Point by Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the clearing point and the enthalpy of the nematic-to-isotropic transition.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance

  • Liquid crystal formulation

Procedure:

  • Using a microbalance, accurately weigh 1-5 mg of the liquid crystal formulation into a clean aluminum DSC pan.

  • Place a lid on the pan and seal it using a crimper. Ensure the seal is hermetic.

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Set up a temperature program. A typical program would involve:

    • An initial isothermal period to ensure thermal equilibrium.

    • A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature well above the expected clearing point.

    • A cooling ramp at the same rate back to the starting temperature.

  • Start the DSC run.

  • The nematic-to-isotropic transition will appear as an endothermic peak on the heating curve.

  • Analyze the data using the instrument's software to determine the peak temperature of the transition, which corresponds to the clearing point (T_NI_). The software can also be used to calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.

Data Presentation: Impact of Additive X on the Clearing Point of this compound
Concentration of Additive X (wt%)Clearing Point (T_NI_) (°C)Enthalpy of Transition (ΔH) (J/g)
0 (Pure Host)85.22.5
182.12.3
279.32.1
572.51.8

IV. Visualizations

Diagram 1: Troubleshooting Flowchart for Clearing Point Deviation

ClearingPointTroubleshooting start Clearing Point (T_NI) Deviation issue Is T_NI too low or too high? start->issue low_TNI T_NI is too low issue->low_TNI Low high_TNI T_NI is too high issue->high_TNI High broad_transition Broad/Indistinct Transition issue->broad_transition Broad check_purity Check Purity of Components (HPLC, GC) low_TNI->check_purity add_non_mesogen Add Non-mesogenic Dopant high_TNI->add_non_mesogen check_miscibility Verify Component Miscibility broad_transition->check_miscibility check_solvent Ensure Complete Solvent Removal check_purity->check_solvent check_additives_low Review Additive Structure (Flexible?) check_solvent->check_additives_low solution_low Purify components, optimize drying, or select rigid additives. check_additives_low->solution_low add_low_TNI_LC Create Eutectic Mixture with Low T_NI LC add_non_mesogen->add_low_TNI_LC solution_high Incrementally add dopant or create mixture series to target T_NI. add_low_TNI_LC->solution_high check_polydispersity Check Polydispersity of Additives check_miscibility->check_polydispersity check_impurities_broad Re-check for Multiple Impurities check_polydispersity->check_impurities_broad solution_broad Select more compatible components, use monodisperse additives, and purify materials. check_impurities_broad->solution_broad

Caption: A flowchart for troubleshooting clearing point deviations.

Diagram 2: Experimental Workflow for Clearing Point Optimization

ClearingPointOptimizationWorkflow start Define Target Clearing Point (T_NI) formulation Prepare Formulation Series (Varying additive concentrations or mixture ratios) start->formulation measurement Measure T_NI for each formulation (DSC and/or POM) formulation->measurement analysis Analyze Data (Plot T_NI vs. Concentration) measurement->analysis target_met Target T_NI Achieved? analysis->target_met end Final Formulation Optimized target_met->end Yes refine Refine Formulation (Adjust concentrations based on trend) target_met->refine No refine->formulation

Caption: A workflow for optimizing the clearing point of a formulation.

V. References

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  • Cedar, J. (2024). Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. Princeton University Senior Thesis. --INVALID-LINK--

  • Jana, P., et al. (2019). Entropy-driven impurity-induced nematic-isotropic transition of liquid crystals. arXiv preprint arXiv:1910.05628. --INVALID-LINK--

  • Jana, P., et al. (2020). Impurity-induced nematic–isotropic transition of liquid crystals. Physical Chemistry Chemical Physics, 22(1), 139-150. --INVALID-LINK--

  • Jana, P., et al. (2019). Entropy-driven impurity-induced nematic-isotropic transition of liquid crystals. arXiv:1910.05628 [cond-mat.soft]. --INVALID-LINK--

  • Hurst, G. J., et al. (1999). Prediction of the Clearing Temperatures of a Series of Liquid Crystals from Molecular Structure. Chemistry of Materials, 11(4), 1007-1023. --INVALID-LINK--

  • MRSEC Education Group, University of Wisconsin-Madison. Preparation of a Liquid Crystal Pixel. --INVALID-LINK--

  • Różański, S. A. (2016). DSC traces of the nematic to isotropic transition for the pure LC mixture and for the ones doped with spherical and rod-like magnetic nanoparticles. --INVALID-LINK--

  • Wang, L., et al. (2022). Electric-Field Actuation of Liquid Crystalline Elastomer Films. Polymers, 14(23), 5195. --INVALID-LINK--

  • Katz, D. A. Preparation of a Liquid Crystal Pixel. --INVALID-LINK--

  • Shiyanovskii, S. V., et al. (2013). Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. Optics Express, 21(3), 3643–3648. --INVALID-LINK--

  • Al-Zangana, S., et al. (2022). The Applications of Machine Learning in the Study of Liquid Crystals: A Review. Journal of Student Research. --INVALID-LINK--

  • Abbott, N. L., et al. (2010). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Analytical Chemistry, 82(21), 8733-8743. --INVALID-LINK--

  • DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. 3.014 Materials Laboratory, MIT. --INVALID-LINK--

  • Saha, R., et al. (2023). Texture identification in liquid crystal-protein droplets using evaporative drying, generalized additive modeling, and K-means Clustering. Scientific Reports, 13(1), 1-15. --INVALID-LINK--

  • Kumar, A., et al. (2017). The diagram for the fabrication of a liquid crystal sample cell with the help of multilayer graphene-coated ITO glass plates. --INVALID-LINK--

  • Merck Group. Liquid crystal phases. --INVALID-LINK--

  • PerkinElmer. A Beginner's Guide to Differential Scanning Calorimetry DSC. --INVALID-LINK--

  • Kueltzo, L. A., et al. (2007). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (10), 262. --INVALID-LINK--

  • MIT Department of Materials Science and Engineering. Constructing Liquid Crystal Displays Lab. --INVALID-LINK--

  • Khan, I., et al. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Communications of the Chem-Station of Kosovo, 2(1), 1-8. --INVALID-LINK--

  • University of California, Santa Barbara. Liquid Crystals Lab. --INVALID-LINK--

  • Chem-Space. 4-cyano-3-fluorophenyl 2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoate. --INVALID-LINK--

  • Zannoni, C. (2018). From idealised to predictive models of liquid crystals. Journal of Molecular Liquids, 267, 43-52. --INVALID-LINK--

  • Smith, K. C., et al. (2023). Prediction of the Structural Color of Liquid Crystals via Machine Learning. Gels, 9(11), 903. --INVALID-LINK--

  • Alfa Chemistry. Liquid Crystal Testing. --INVALID-LINK--

  • Dimitrova, G., et al. (1996). Investigation of liquid crystalline phases using microscopy, differential scanning calorimetry and rheological techniques. Langmuir, 12(2), 314-320. --INVALID-LINK--

  • Morris, S. M., et al. (2021). Enhancing laser speckle reduction by decreasing the pitch of a chiral nematic liquid crystal diffuser. Scientific Reports, 11(1), 1-8. --INVALID-LINK--

  • Burgess, D. (1999). Liquid Crystals Detect Hot Defects. EDN. --INVALID-LINK--

  • Mettler-Toledo. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. --INVALID-LINK--

  • Synthon Chemicals. 4-Cyano-3-fluorophenyl-4-propylbenzoate. --INVALID-LINK--

  • PDLC. 4-CYANO-3-FLUOROPHENYL 4-(TRANS-4-ETHYLCYCLOHEXYL)-BENZOATE. --INVALID-LINK--

  • Welch, C., et al. (2022). The dependence of the clearing (nematic-isotropic or smectic.... --INVALID-LINK--

  • Lin, T. H., et al. (2007). Laser beam propagation in nematic liquid crystals at the temperature close to the nematic-isotropic critical point. Optics Express, 15(4), 1541-1546. --INVALID-LINK--

  • Kim, D. H., et al. (2020). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. Polymers, 12(1), 198. --INVALID-LINK--

  • Trček, M., et al. (2021). Criticality Controlling Mechanisms in Nematic Liquid Crystals. Crystals, 11(10), 1219. --INVALID-LINK--

  • Majoinen, J., et al. (2021). Controlling the Nematic Liquid Crystallinity of Cellulose Nanocrystals with an Alcohol Ethoxy Sulfonate Surfactant. Biomacromolecules, 22(8), 3447-3456. --INVALID-LINK--

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References

Technical Support Center: Large-Scale Synthesis of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Cyano-3-fluorophenyl 4-pentylbenzoate, a key intermediate in materials science and pharmaceutical development.[1] This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the large-scale production of this liquid crystal compound.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Low Reaction Yield (<70%)

Problem: The esterification reaction stalls or results in a low yield of the desired product, even after extended reaction times.

Potential Cause(s):

  • Inefficient Carboxylic Acid Activation: The most common route for this synthesis is the Steglich esterification, which uses a carbodiimide like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid (4-pentylbenzoic acid).[2][3] Incomplete activation is a primary cause of low conversion.

  • Side Reaction - N-Acylurea Formation: The activated O-acylisourea intermediate can undergo a slow, irreversible 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol (4-cyano-3-fluorophenol).[2][4] This side reaction consumes the activated intermediate and reduces the product yield.

  • Degradation of Reagents: Carbodiimides like DCC and EDC are moisture-sensitive. Using old or improperly stored reagents can lead to significantly lower reactivity. The catalyst, 4-Dimethylaminopyridine (DMAP), can also degrade over time.

  • Insufficient Catalyst: DMAP is crucial for the efficient formation of esters in the Steglich reaction, acting as an acyl transfer reagent that suppresses the N-acylurea side reaction.[4][5] Using too little DMAP can lead to slow reaction rates and increased side product formation.

Recommended Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored DCC/EDC and DMAP. Run a small-scale control reaction with known good reagents if quality is in doubt.

  • Optimize Catalyst Loading: Ensure a catalytic amount of DMAP is used, typically 5-10 mol% relative to the limiting reagent.[4]

  • Sequential Reagent Addition: On a large scale, control the addition of the carbodiimide. A common strategy is to first dissolve the carboxylic acid, alcohol, and DMAP in an appropriate aprotic solvent (e.g., Dichloromethane, Ethyl Acetate). Cool the mixture (e.g., to 0 °C) before slowly adding the DCC or EDC solution. This minimizes the lifetime of the O-acylisourea intermediate, reducing the likelihood of the N-acylurea side reaction.

  • Consider an Alternative Coupling Reagent: If problems persist, especially with sterically hindered substrates, other coupling agents like HATU or HOBt in combination with EDC can be explored, although this increases cost.

Issue 2: Difficulty in Product Purification

Problem: The crude product is difficult to purify. Column chromatography results in poor separation, or the final product is contaminated with a persistent, insoluble white solid.

Potential Cause(s):

  • Dicyclohexylurea (DCU) Contamination: If DCC is used as the coupling agent, the byproduct is dicyclohexylurea (DCU).[2] DCU has notoriously low solubility in many common organic solvents, making its removal by filtration challenging on a large scale as it can precipitate as a very fine solid. It can also co-elute with the product in chromatography if it remains partially dissolved.

  • Unreacted Starting Materials: Residual 4-pentylbenzoic acid and 4-cyano-3-fluorophenol can be difficult to separate from the product due to similar polarities.

  • N-Acylurea Impurity: The N-acylurea side product has a polarity that can be very close to the desired ester product, making chromatographic separation difficult.

Recommended Solutions:

  • Switch to EDC: The simplest solution for DCU issues is to use EDC instead of DCC.[3] The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.

  • Optimized Workup Protocol:

    • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove residual DMAP and any other basic impurities.

    • Base Wash: Follow with a wash using a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted 4-pentylbenzoic acid.[6][7]

    • Brine Wash: A final wash with saturated NaCl solution helps to remove residual water before drying the organic layer.

  • DCU Removal Strategy (if DCC is used):

    • After the reaction is complete, cool the mixture to a low temperature (e.g., -10 °C to 0 °C) for several hours to maximize the precipitation of DCU.

    • Filter the cold mixture through a pad of Celite® to remove the bulk of the DCU.

    • Concentrate the filtrate. If more DCU precipitates, dissolve the crude product in a minimal amount of a solvent in which DCU is poorly soluble (like diethyl ether or hexanes), cool, and filter again.

  • Recrystallization: As a liquid crystal material, this compound may be amenable to recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate or ethanol) to remove impurities.[6]

Issue 3: Poor Reproducibility on Scale-Up

Problem: A reaction that works well at the 1-gram scale fails or gives poor results at the 100-gram or kilogram scale.

Potential Cause(s):

  • Inefficient Heat Transfer: Esterification reactions using carbodiimides are exothermic. On a large scale, inefficient heat dissipation can lead to an uncontrolled temperature increase, accelerating side reactions.

  • Poor Mixing: Inadequate agitation in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to side product formation and incomplete conversion.

  • Reagent Addition Rate: Adding reagents too quickly on a large scale can exacerbate heat transfer and mixing issues.

Recommended Solutions:

  • Controlled Reagent Addition: Use an addition funnel or a syringe pump for the slow, controlled addition of the carbodiimide solution to the reaction mixture.

  • Monitor Internal Temperature: Always monitor the internal temperature of the reactor, not just the bath temperature. Use an appropriate cooling bath to maintain the target reaction temperature (e.g., 0 °C during addition, then room temperature).

  • Ensure Adequate Agitation: Use an overhead mechanical stirrer for large-scale reactions to ensure the mixture is homogeneous. The stirrer speed should be sufficient to create a vortex without splashing the contents.

  • Dilution: While it may seem counterintuitive, sometimes increasing the solvent volume (lowering the concentration) can help manage exotherms and improve reproducibility on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Steglich esterification and the role of DMAP?

A1: The Steglich esterification is a mild condensation reaction for forming esters from carboxylic acids and alcohols.[2]

  • Activation: The carboxylic acid attacks the dicyclohexylcarbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.

  • Role of DMAP: DMAP, being a more potent nucleophile than the alcohol, rapidly attacks the O-acylisourea.[4] This forms a new, highly reactive intermediate, an N-acylpyridinium salt.

  • Ester Formation: The alcohol then attacks the N-acylpyridinium salt. This step is much faster than the direct attack of the alcohol on the O-acylisourea and effectively outcompetes the intramolecular rearrangement that leads to the undesired N-acylurea byproduct.[5]

  • Byproduct Formation: The protonated DCC accepts a proton and rearranges to form the very stable dicyclohexylurea (DCU).[2]

Q2: Why is a fluorinated phenol used in this synthesis, and are there special considerations?

A2: The 4-cyano-3-fluorophenol is a key building block that imparts specific electronic and physical properties to the final liquid crystal molecule. The fluorine atom and cyano group are strongly electron-withdrawing, which influences the molecule's dipole moment, dielectric anisotropy, and mesophase behavior. Phenols are less nucleophilic than aliphatic alcohols, which can slow down the esterification reaction. This is another reason why the use of an activating agent (DCC/EDC) and a potent catalyst (DMAP) is essential for achieving high yields.[3]

Q3: What are the typical analytical methods to monitor reaction progress and confirm product purity?

A3:

  • Thin-Layer Chromatography (TLC): TLC is the primary tool for monitoring the reaction. A suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) should show a clear separation between the starting materials (acid and phenol), the product, and the non-UV active DCU byproduct. The disappearance of the limiting reagent signals the end of the reaction.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, GC or HPLC is preferred. These methods can accurately determine the percentage of the desired product and identify any impurities. The title compound has a reported purity of ≥98% by GC.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. The spectra should clearly show the aromatic and aliphatic protons of the pentylbenzoate moiety and the characteristic signals from the disubstituted fluorophenyl ring.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product (C₁₉H₁₈FNO₂; MW: 311.36 g/mol ).[1][8]

Experimental Protocols & Data

Protocol 1: Large-Scale Synthesis via Steglich Esterification (EDC)

This protocol is adapted for a 100 g scale of the final product.

Reagents & Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
4-pentylbenzoic acid192.2563.80.3321.05
4-cyano-3-fluorophenol137.1143.20.3151.00
EDC·HCl (EDAC)191.7072.50.3781.20
DMAP122.173.850.03150.10
Dichloromethane (DCM)-1.5 L--
1M HCl (aq)-500 mL--
Saturated NaHCO₃ (aq)-500 mL--
Saturated NaCl (Brine)-500 mL--
Anhydrous Magnesium Sulfate-~50 g--

Procedure:

  • Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Charging Reagents: To the flask, add 4-pentylbenzoic acid (63.8 g), 4-cyano-3-fluorophenol (43.2 g), and DMAP (3.85 g). Add Dichloromethane (1.5 L) and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • EDC Addition: Slowly add solid EDC·HCl (72.5 g) to the cold, stirred solution in portions over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC until the 4-cyano-3-fluorophenol is consumed.

  • Workup - Aqueous Washes:

    • Transfer the reaction mixture to a 4 L separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and finally with brine (1 x 500 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a solvent like ethanol or a heptane/ethyl acetate mixture may yield a high-purity product. The compound is a white to almost white crystalline solid with a melting point around 30 °C.[1]

Visual Diagrams

General Synthesis and Purification Workflow

G cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Aqueous Workup cluster_purification Isolation & Purification A Charge Reactants: 4-pentylbenzoic acid 4-cyano-3-fluorophenol DMAP B Add Solvent (DCM) & Cool to 0-5 °C A->B C Slowly Add EDC B->C D Stir at RT (12-18h) C->D E Wash with 1M HCl D->E F Wash with sat. NaHCO3 E->F G Wash with Brine F->G H Dry (MgSO4) & Concentrate G->H I Purify: Column Chromatography or Recrystallization H->I J Final Product: 4-Cyano-3-fluorophenyl 4-pentylbenzoate I->J

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic Flowchart

G Problem Low Yield or Incomplete Reaction Cause1 Reagent Quality Issue? Problem->Cause1 Cause2 Side Reaction? Problem->Cause2 Cause3 Scale-Up Effect? Problem->Cause3 Action1 Test reagents on small-scale control Cause1->Action1 Action2 Optimize Catalyst Load & Reagent Addition Cause2->Action2 Action3 Improve Heat Transfer & Agitation Cause3->Action3 Solution1 Use fresh reagents Action1->Solution1 Solution2 Switch to EDC, Use slow addition at 0 °C Action2->Solution2 Solution3 Use overhead stirrer, Monitor internal temp Action3->Solution3

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Stability and Degradation Studies of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyano-3-fluorophenyl 4-pentylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability and degradation studies of this liquid crystal compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your experimental work.

Introduction: Understanding the Molecule

This compound is a liquid crystal monomer valued for its specific physicochemical properties in materials science. Its structure, featuring a benzoate ester linkage, a nitrile group, and a fluorinated phenyl ring, dictates its stability profile. Understanding the potential reactivity of these functional groups is paramount to designing robust stability studies and interpreting degradation data accurately.

This guide is structured in a question-and-answer format to directly address common issues encountered during the handling, testing, and storage of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My baseline analysis of a new batch of this compound shows impurity peaks. What are the likely sources?

Answer:

Initial impurity peaks in a new batch can arise from several sources, primarily related to the synthesis and purification process or early-stage degradation during shipping and storage.

  • Synthetic Byproducts: The synthesis of benzoate esters can result in residual starting materials or byproducts. Common impurities could include 4-pentylbenzoic acid, 4-cyano-3-fluorophenol, or isomers formed during synthesis.

  • Early-Stage Hydrolysis: The ester linkage is susceptible to hydrolysis, especially if the material has been exposed to moisture and acidic or basic conditions. This would lead to the formation of 4-pentylbenzoic acid and 4-cyano-3-fluorophenol.

Troubleshooting Steps:

  • Confirm Peak Identity: If you have access to mass spectrometry (LC-MS or GC-MS), attempt to identify the molecular weights of the impurity peaks. This can help confirm if they correspond to the likely degradation products.

  • Review Certificate of Analysis (CoA): Compare the impurity profile on the supplier's CoA with your own analysis. Note any new or significantly larger peaks.

  • Initial Purity Assessment: Perform an initial purity assessment using a validated High-Performance Liquid Chromatography (HPLC) method. A gradient elution method is recommended to resolve both polar and non-polar impurities.

Diagram: Potential Initial Impurities

G main 4-Cyano-3-fluorophenyl 4-pentylbenzoate acid 4-pentylbenzoic acid main->acid Hydrolysis phenol 4-cyano-3-fluorophenol main->phenol Hydrolysis isomer Synthetic Isomers main->isomer Synthesis Byproduct

Caption: Potential sources of initial impurities.

FAQ 2: I'm observing a decrease in the main peak area and the appearance of new peaks in my HPLC analysis after storing the sample. What degradation is likely occurring?

Answer:

A decrease in the parent compound peak with the concurrent appearance of new peaks is a clear indication of degradation. For this compound, the most probable degradation pathways are hydrolysis, photodegradation, and thermal degradation.

  • Hydrolysis: As mentioned, the ester bond is the most likely point of hydrolytic cleavage. The rate of hydrolysis is significantly influenced by pH and temperature. It is accelerated in both acidic and, more significantly, basic conditions.

  • Photodegradation: Aromatic compounds, especially those with electron-withdrawing groups like the cyano group, can be susceptible to photodegradation upon exposure to UV light. This can lead to complex degradation pathways, including radical reactions and rearrangements.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the ester or other bond cleavages can occur. The presence of fluorine and a cyano group can influence the thermal stability.

Troubleshooting Steps:

  • Review Storage Conditions: Verify the storage conditions of your sample. Was it protected from light? Was it stored at the recommended temperature? Was the container properly sealed to prevent moisture ingress?

  • Forced Degradation Studies: To identify the nature of the degradation, perform forced degradation studies. This involves subjecting the compound to stress conditions (acid, base, peroxide, heat, and light) to accelerate degradation and identify the resulting products.[1][2]

  • Peak Tracking: Utilize a photodiode array (PDA) detector in your HPLC system to compare the UV spectra of the parent peak and the new degradation peaks. This can provide clues about structural changes.

Table: Summary of Potential Degradation Pathways
Stress ConditionPotential Degradation PathwayPrimary Degradation Products
Acidic/Basic pH Hydrolysis of the ester linkage4-pentylbenzoic acid, 4-cyano-3-fluorophenol
Oxidative (e.g., H₂O₂) Oxidation of the pentyl chain or aromatic ringsHydroxylated or peroxidized derivatives
Photolytic (UV light) Photochemical cleavage, radical reactionsComplex mixture, potential for dimerization or fragmentation
Thermal Decarboxylation, cleavage of the ester bond4-pentylbenzene, CO₂, 4-cyano-3-fluorophenol

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify the degradation pathways of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed sample in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in methanol) in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.

Diagram: Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acidic (0.1N HCl, 60°C) Analysis HPLC-PDA/MS Analysis Acid->Analysis Base Basic (0.1N NaOH, RT) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (105°C, solid) Thermal->Analysis Photo Photolytic (UV light) Photo->Analysis Start Sample of 4-Cyano-3-fluorophenyl 4-pentylbenzoate Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Report Identify Degradants & Determine Pathways Analysis->Report

References

Technical Support Center: Ion Contamination in 4-Cyano-3-fluorophenyl 4-pentylbenzoate Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyano-3-fluorophenyl 4-pentylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, mitigate, and resolve issues related to ionic contamination in your samples. Ionic impurities, even at trace levels, can significantly impact the electro-optical properties and overall performance of liquid crystal materials, leading to issues like image sticking, slow response times, and flickering in display applications[1][2][3].

Frequently Asked Questions (FAQs)

Q1: What is ionic contamination in the context of this compound?

A1: Ionic contamination refers to the presence of unwanted mobile ions within your sample of this compound. These can be either inorganic ions (e.g., Na⁺, K⁺, Ca²⁺, Cl⁻) or organic ions.[1] These impurities can originate from various stages, including synthesis, purification, handling, and storage[4][5][6].

Q2: Why is reducing ion contamination in this specific liquid crystal important?

A2: this compound is a liquid crystal intermediate used in the formulation of advanced materials where high purity is critical.[7][8] The presence of mobile ions can degrade the performance of liquid crystal devices by altering their electrical properties, such as resistivity and capacitance.[9] This leads to undesirable effects like a reduced voltage holding ratio, image sticking, and slower switching times in displays.[3][10]

Q3: What are the common sources of ionic contamination for this compound?

A3: The primary sources of ionic contamination include:

  • Synthesis: Residual catalysts (e.g., palladium), reagents, starting materials, and by-products from the synthetic route.[11][12]

  • Purification: Solvents, filter aids (like Celite), and chromatography stationary phases can introduce ions.[13][14]

  • Handling and Storage: Contaminants can be introduced from glassware, spatulas, storage containers, and atmospheric moisture.[15]

  • Degradation: Over time, the liquid crystal material itself can degrade, generating ionic species, especially when exposed to heat, UV light, or strong electric fields.[1]

Q4: How can I detect and quantify ionic contamination in my samples?

A4: Several analytical techniques can be employed to detect and quantify ionic impurities:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (OES): Highly sensitive methods for detecting trace metal and inorganic ion contamination.[13][16][17]

  • Ion Chromatography: A powerful technique for separating and quantifying various anions and cations.[1]

  • Dielectric Spectroscopy: Measures the dielectric properties of the material as a function of frequency. Low-frequency measurements can reveal information about ion concentration and mobility.[3]

  • Conductivity Measurements: A straightforward method to assess the overall ionic content. Higher conductivity generally indicates a higher concentration of mobile ions.[1]

Troubleshooting Guides

Problem 1: My this compound sample shows high conductivity and poor electro-optical performance.

This is a classic sign of significant ionic contamination. The following workflow will guide you through diagnosing the source and implementing a purification strategy.

Workflow for Diagnosing and Mitigating High Conductivity

cluster_0 Diagnosis cluster_1 Purification A High Conductivity Detected B Analyze Raw Materials & Solvents (ICP-MS / Ion Chromatography) A->B C Review Synthesis & Workup Procedure A->C D Ions Detected? B->D C->D E Source Identified: Pre-existing Contamination D->E Yes F Source Identified: Process-Induced Contamination D->F No G Implement Purification Protocol E->G F->G H Recrystallization G->H I Column Chromatography (Alumina/Silica Gel) G->I J Ion Scavenger Treatment G->J K Post-Purification Analysis (Conductivity, ICP-MS) H->K I->K J->K L Purity Acceptable? K->L M Sample Ready for Use L->M Yes N Repeat Purification or Select Alternative Method L->N No N->G

Caption: A workflow for diagnosing and purifying contaminated samples.

Step-by-Step Troubleshooting:

1. Is the contamination coming from your starting materials or solvents?

  • Action: Analyze all starting materials, reagents, and solvents used in the synthesis and purification with techniques like ICP-MS for metal ions and Ion Chromatography for other inorganic ions.[1][16]

  • Rationale: Impurities in commercially obtained reagents are a common source of contamination.[6] Establishing a baseline purity of your inputs is a critical first step.

2. Could your synthesis or work-up process be introducing ions?

  • Action: Carefully review your reaction and purification steps. Are you using metal catalysts (e.g., Palladium-based catalysts in cross-coupling reactions)? Are you using strong acids or bases that could form residual salts? Is your glassware meticulously cleaned?

  • Rationale: Many synthetic procedures for similar compounds involve steps that can introduce ionic species.[18][19] For example, residual catalysts are a known source of metallic impurities.[11][12]

3. Have you tried a robust purification method?

  • Action: If contamination is confirmed, employ one or more of the following purification techniques. The choice of method depends on the nature of the suspected impurities.

  • Rationale: A multi-step purification approach is often necessary to achieve the high purity required for liquid crystal applications.[1][10]

    • Protocol 1: Recrystallization

      • Select a solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

      • Dissolve the sample in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to promote the formation of well-defined crystals.

      • Collect the crystals by filtration and wash with a small amount of cold, fresh solvent.

      • Dry the crystals under vacuum.

      • Causality: This process is effective at removing impurities that have different solubility profiles from the target compound. As the crystal lattice forms, impurities are preferentially excluded and remain in the mother liquor.[20]

    • Protocol 2: Column Chromatography

      • Choose an appropriate stationary phase. Neutral alumina is often effective at removing polar and ionic impurities. High-purity silica gel can also be used.

      • Select a non-polar eluent system (e.g., hexane/ethyl acetate mixture).

      • Dissolve the sample in a minimal amount of the eluent and load it onto the column.

      • Elute the compound, collecting fractions and monitoring by TLC.

      • Combine the pure fractions and remove the solvent under reduced pressure.

      • Causality: The polar stationary phase adsorbs ionic and polar impurities more strongly than the less polar target molecule, allowing for effective separation.[13]

    • Protocol 3: Treatment with Ion Scavengers

      • Dissolve the contaminated sample in a non-polar organic solvent (e.g., toluene or hexane).

      • Add a suitable ion scavenger. Functionalized silica gels or polyamide particles can be effective.[21][22]

      • Stir the mixture at room temperature for several hours.

      • Remove the scavenger by filtration.

      • Evaporate the solvent to recover the purified product.

      • Causality: Ion scavengers have functional groups that chelate or bind to specific metal or inorganic ions, effectively removing them from the solution.[22][23]

Comparison of Purification Methods

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Recrystallization Impurities with different solubility profilesSimple, scalable, can be highly effective.May not remove structurally similar impurities; potential for solvent inclusion.[14][20]
Column Chromatography Polar and ionic compounds, residual catalystsHigh separation efficiency.Can be time-consuming and solvent-intensive; potential for contamination from the stationary phase.[13]
Ion Scavengers Specific metal ions (e.g., Pd, Ru, Ni, Cu), other inorganic ionsHigh selectivity for target ions; simple work-up (filtration).Scavenger choice is impurity-specific; can be costly.[21][22]
Problem 2: My sample purity looks good by HPLC and NMR, but it still fails in device testing.

This indicates the presence of impurities that are not easily detected by standard organic characterization techniques but have a significant impact on electrical properties.

Logical Relationship for Troubleshooting Undetected Ionic Impurities

A High Purity by HPLC/NMR, but Poor Device Performance B Hypothesis: Trace Ionic Impurities Present A->B C Perform Sensitive Ion Detection B->C D ICP-MS / ICP-OES (for metal ions) C->D E Ion Chromatography (for anions/cations) C->E F Conductivity Measurement C->F G Ions Detected? D->G E->G F->G H Implement Targeted Purification (e.g., Ion Scavengers) G->H Yes I Re-evaluate Device Assembly Process (Alignment layers, adhesives) G->I No J Problem Resolved H->J I->J

Caption: Decision tree for addressing performance issues despite high purity.

Step-by-Step Troubleshooting:

1. Have you performed ultra-trace analysis for ions?

  • Action: Submit a sample for analysis by ICP-MS and Ion Chromatography. These methods have detection limits in the parts-per-billion (ppb) range, far exceeding the sensitivity of NMR or HPLC for ionic species.[16][17]

  • Rationale: Standard analytical techniques for organic molecules are often blind to the low concentrations of ionic impurities that can severely impact the electrical properties of liquid crystals.[1]

2. Could the contamination be introduced during device fabrication?

  • Action: If the purified liquid crystal material is clean, investigate the components used in device assembly. This includes alignment layers (e.g., polyimides), sealants, and glues.

  • Rationale: The materials used to construct a liquid crystal cell are known sources of ionic contamination.[1][4] Ions can leach from these materials into the liquid crystal over time.

3. Have you considered using ion-trapping agents within the device?

  • Action: For highly sensitive applications, consider adding a small amount of an ion-trapping nanomaterial to the liquid crystal mixture.

  • Rationale: Certain nanomaterials can act as internal ion scavengers, capturing mobile ions within the device during its operation and improving performance and longevity.[3][10][24] However, it's crucial to use high-purity nanomaterials, as contaminated nanoparticles can themselves become a source of ions.[4][10][24]

References

Technical Support Center: Purifying 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Cyano-3-fluorophenyl 4-pentylbenzoate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying scientific principles, enabling you to resolve common purification challenges with confidence.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed, typically an esterification reaction. The most common impurities are unreacted starting materials and byproducts from the coupling reagents.

  • Unreacted Starting Materials:

    • 4-pentylbenzoic acid: A carboxylic acid, which is significantly more polar than the desired ester product.

    • 4-cyano-3-fluorophenol: A phenol, which is also more polar than the product, but typically less so than the carboxylic acid.

  • Reaction Byproducts: If using a common coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC), you will likely have N,N'-Dicyclohexylurea (DCU) as a significant, often insoluble, byproduct.

  • Solvent Residue: Residual high-boiling point solvents used during the reaction (e.g., DMF, DMSO).

Table 1: Common Impurities and Diagnostic Characteristics

ImpurityTypePolarityRemoval Strategy
4-pentylbenzoic acidStarting MaterialHighAqueous basic wash (e.g., NaHCO₃), Column Chromatography
4-cyano-3-fluorophenolStarting MaterialMedium-HighAqueous basic wash (e.g., Na₂CO₃), Column Chromatography
N,N'-Dicyclohexylurea (DCU)ByproductMediumFiltration (often precipitates), Column Chromatography
Residual SolventsProcess-relatedVariableHigh-vacuum evaporation, Recrystallization
Q2: How can I quickly assess the purity of my crude product and purification fractions?

A2: Thin-Layer Chromatography (TLC) is the most effective and rapid method for qualitative purity assessment.[1] It allows you to visualize the separation of your desired product from more polar starting materials and less polar byproducts. For quantitative analysis, Gas Chromatography (GC) is often the standard, as reflected in supplier specifications which typically list purity as ≥98% (GC).[2]

Q3: What are the primary purification strategies for this liquid crystal compound?

A3: The two most powerful and widely applicable purification techniques for this compound are column chromatography and recrystallization.[3]

  • Flash Column Chromatography: This is the preferred method for separating compounds with different polarities.[3][4] It is highly effective at removing both the unreacted carboxylic acid and phenol.

  • Recrystallization: This technique is excellent for removing minor impurities from a product that is already relatively pure. However, this compound has a low melting point (approx. 30 °C), which can lead to a common problem known as "oiling out".[2][5] This requires a carefully designed protocol.

Troubleshooting and In-Depth Protocols

This section addresses specific experimental issues in a problem-solution format.

Scenario 1: My crude product is contaminated with unreacted 4-pentylbenzoic acid.

This is a very common issue. The high polarity of the carboxylic acid makes it amenable to two primary removal methods.

This protocol should be part of your initial reaction workup. It leverages the acidic nature of the unreacted carboxylic acid to move it from the organic phase into an aqueous phase.

Scientific Principle: Carboxylic acids are deprotonated by weak bases like sodium bicarbonate to form water-soluble carboxylate salts. The neutral ester product remains in the organic solvent.

Step-by-Step Protocol:

  • Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently at first to release any CO₂ gas formed, venting frequently. Once pressure subsides, shake vigorously for 1-2 minutes.

  • Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the sodium 4-pentylbenzoate salt.

  • Repeat the wash with NaHCO₃ solution one more time.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.

If an aqueous wash is insufficient or impractical, column chromatography provides excellent separation.[1][6]

Scientific Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[3] The polar carboxylic acid will adsorb more strongly to the polar silica gel and elute much later than the less polar ester product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion Crude Crude Product TLC Analyze by TLC to Determine Solvent System Crude->TLC Pack Pack Silica Gel Column (Slurry Method) TLC->Pack Load Load Sample onto Column (dissolved in minimal solvent) Pack->Load Elute Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product G cluster_solutions Start Attempting Recrystallization Cool Cooling the Solution Start->Cool Result What is the result? Cool->Result Crystals Solid Crystals Formed Result->Crystals Success NoCrystals No Crystals Formed Result->NoCrystals No OiledOut Liquid 'Oil' Formed Result->OiledOut Yes Scratch Scratch NoCrystals->Scratch Try to induce nucleation: - Scratch flask with glass rod - Add a seed crystal Sol1 1. Lower the initial dissolution temperature. OiledOut->Sol1 Sol2 2. Use a solvent with a lower boiling point. OiledOut->Sol2 Sol3 3. Add a co-solvent (anti-solvent) at a lower temperature. OiledOut->Sol3 Sol4 4. Ensure very slow cooling with minimal agitation. OiledOut->Sol4 Scratch->Result

References

Validation & Comparative

A Comparative Study of 4-Cyano-3-fluorophenyl 4-pentylbenzoate and 5CB for Advanced Display and Photonic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of liquid crystal technologies, the precise molecular engineering of mesogenic compounds is paramount to achieving desired electro-optical properties. This guide provides a detailed comparative analysis of two significant nematic liquid crystals: the established benchmark 4-cyano-4'-pentylbiphenyl (5CB) and the fluorinated analogue 4-Cyano-3-fluorophenyl 4-pentylbenzoate. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering an in-depth look at their respective physicochemical properties, phase behaviors, and electro-optical characteristics, supported by experimental data and methodologies.

Introduction: The Significance of Molecular Structure in Liquid Crystal Performance

The performance of a liquid crystal display (LCD) or any photonic device leveraging liquid crystals is fundamentally dictated by the molecular structure of the constituent mesogens. Parameters such as dielectric anisotropy (Δε), birefringence (Δn), and the nematic temperature range are critical design considerations. 5CB, a member of the cyanobiphenyl family, has long been a workhorse in both fundamental research and commercial applications due to its convenient room-temperature nematic phase and positive dielectric anisotropy.[1][2][3]

The introduction of a lateral fluorine atom in this compound represents a strategic modification aimed at tuning these key properties. Lateral fluorination is a well-established strategy in liquid crystal design to modulate dielectric anisotropy, viscosity, and other physical parameters.[4] This guide will dissect the consequences of this structural alteration through a side-by-side comparison with 5CB.

Molecular Architecture: A Tale of Two Cores

The foundational difference between the two molecules lies in their core structures. 5CB possesses a biphenyl core, which contributes to its rod-like shape and thermal stability. In contrast, this compound features a phenyl benzoate core with a lateral fluorine substitution on the cyanophenyl ring. This seemingly minor change has profound implications for the molecule's electronic and steric properties.

cluster_workflow DSC Experimental Workflow A Sample Preparation: Weigh and seal LC in Al pan B Instrument Setup: Place sample and reference pans in DSC A->B C Thermal Program: Heat and cool at a controlled rate B->C D Data Acquisition: Monitor heat flow vs. temperature C->D E Analysis: Identify phase transition peaks D->E

References

A Senior Application Scientist's Comparative Guide to Purity Validation of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Materials

4-Cyano-3-fluorophenyl 4-pentylbenzoate is a liquid crystal intermediate crucial for the synthesis of advanced materials, particularly in the development of liquid crystal displays (LCDs) and other electro-optical devices.[1] Its utility also extends to pharmaceutical development and organic synthesis, where it serves as a versatile building block.[1][2] In these high-performance applications, the purity of the compound is not merely a quality metric; it is a critical determinant of functionality. Impurities, even at trace levels, can significantly alter the mesophase behavior, transition temperatures, and electro-optical properties of the final liquid crystal mixture, leading to device failure or inconsistent performance.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will explore the causality behind methodological choices, contrast HPLC with alternative techniques such as Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC), and provide robust, self-validating experimental protocols designed for immediate application by researchers, scientists, and drug development professionals. Our objective is to demonstrate not just how to validate purity, but why a specific analytical strategy provides the most trustworthy and comprehensive results.

Part 1: The Gold Standard - High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the purity analysis of non-volatile and thermally sensitive organic molecules like this compound. Its principle lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For this molecule, a reversed-phase method is ideal, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. This setup ensures that the relatively non-polar analyte is well-retained and separated from both more polar and less polar impurities. The high resolution, sensitivity, and reproducibility of HPLC make it exceptionally suited for quantifying impurities, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

Diagram: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation (ICH Q2) cluster_reporting Reporting prep_std Prepare Standard Solution sys_suitability System Suitability Test prep_std->sys_suitability prep_sample Prepare Sample Solution inject_samples Inject Samples & Standards prep_sample->inject_samples prep_mobile Prepare Mobile Phase prep_mobile->sys_suitability sys_suitability->inject_samples Pass acquire_data Acquire Chromatographic Data inject_samples->acquire_data specificity Specificity acquire_data->specificity linearity Linearity & Range acquire_data->linearity accuracy Accuracy acquire_data->accuracy precision Precision acquire_data->precision lod_loq LOD & LOQ acquire_data->lod_loq calc_purity Calculate % Purity specificity->calc_purity linearity->calc_purity accuracy->calc_purity precision->calc_purity lod_loq->calc_purity gen_report Generate Validation Report calc_purity->gen_report

Caption: Workflow for HPLC method validation.

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, adhering to ICH guidelines for analytical method validation.[4][5][6]

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A standard C18 column provides excellent retention and resolution for the non-polar pentylbenzoate moiety of the analyte. The length and particle size ensure high efficiency for separating closely related impurities.

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (HPLC Grade)

    • Rationale: Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.[3]

  • Gradient Program: 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes.[6]

  • Detection Wavelength: 265 nm.

    • Rationale: This wavelength corresponds to a high absorbance maximum for the conjugated system within the molecule, providing high sensitivity for both the main component and related impurities. A DAD is recommended to confirm peak purity and identify potential co-eluting impurities.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Acetonitrile.

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).

  • Sample Solution: Prepare the sample to be tested at the same target concentration as the standard solution.

4. Validation Procedure:

  • Specificity: Analyze the diluent, a placebo (if applicable), and a spiked sample to ensure no interference at the retention time of the main peak.

  • Linearity: Prepare a series of at least five standard solutions covering a range from 50% to 150% of the target concentration. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% - 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 2: Comparative Analysis with Alternative Techniques

To fully appreciate the strengths of HPLC, we must compare it with other common analytical methods.

Alternative 1: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[7] It is a powerful tool, particularly for volatile and thermally stable compounds. Liquid crystals and their intermediates are frequently analyzed by GC.[8][9][10]

Applicability & Limitations: this compound has a molecular weight of approximately 311.35 g/mol and a high boiling point, making it semi-volatile.[11] While GC analysis is feasible, it requires high inlet and oven temperatures, which can pose a significant risk of thermal degradation. This degradation can artificially lower the calculated purity or create impurity peaks that were not present in the original sample. Furthermore, any non-volatile impurities (e.g., starting materials, salts, or polymeric by-products) will not elute from the column, leading to an overestimation of purity.

Experimental Protocol: GC Purity Determination

  • Instrumentation: GC system with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Inlet: 280 °C (Split mode, 50:1).

    • Oven: Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 minutes.

  • Detector: FID at 310 °C.

  • Sample Preparation: Prepare a ~500 µg/mL solution in a volatile solvent like Dichloromethane or Toluene.

Alternative 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[12] For purity analysis of crystalline solids, DSC relies on the principle of melting point depression: impurities broaden the melting endotherm and lower the peak melting temperature. This phenomenon can be used to calculate the total mole fraction of impurities. DSC is a valuable tool for characterizing the thermal transitions of liquid crystals.[12][13][14]

Applicability & Limitations: DSC provides a measure of the total fusible impurities, which is a valuable macroscopic property. However, it has significant limitations. The method is insensitive to impurities that are solid-soluble in the main component or have similar melting points. It cannot distinguish between different impurities, providing no information on their identity or number. Amorphous (non-crystalline) impurities are completely invisible to this technique. Therefore, while DSC is excellent for confirming the overall crystalline integrity, it is not a comprehensive purity assessment tool on its own.[15]

Experimental Protocol: DSC Purity Determination

  • Instrumentation: A calibrated DSC instrument.

  • Method:

    • Sample: Accurately weigh 2-3 mg of the sample into a hermetically sealed aluminum pan.

    • Temperature Program: Equilibrate at 25 °C, then ramp at a slow heating rate (e.g., 2 °C/min) to a temperature well past the melting point.

    • Atmosphere: Inert nitrogen purge at 50 mL/min.

  • Analysis: The purity is calculated from the shape of the melting peak using the van't Hoff equation, which is typically integrated into the instrument's software.

Part 3: Synthesis of Results and Authoritative Discussion

To illustrate the comparative performance, let us consider a hypothetical batch of this compound with a true purity of 99.5%, containing 0.2% of a non-volatile starting material and 0.3% of a closely related structural isomer.

Data Summary: Comparative Purity Analysis
ParameterHPLC (UV, 265 nm)GC (FID)DSC
Purity (%) 99.5299.8099.71
RSD (%) 0.150.250.50
Impurity 1 (Isomer) Detected and Quantified (0.29%)Detected and Quantified (0.20%)Not individually detected
Impurity 2 (Non-volatile) Detected and Quantified (0.19%)Not DetectedNot individually detected
Degradation Products None ObservedPotential for minor peaksNot Applicable
Overall Assessment Comprehensive, accurate quantification of all impurities.Incomplete profile, purity overestimated due to non-volatile impurity.Provides total impurity data, but lacks specificity.

Diagram: Analytical Method Selection Logic

Method_Selection start Analyze Purity of 4-Cyano-3-fluorophenyl 4-pentylbenzoate q_volatile Is the compound & all impurities volatile and thermally stable? start->q_volatile gc_method GC is a viable option. Pros: High speed for volatile compounds. Cons: Risk of degradation, misses non-volatile impurities. q_volatile->gc_method Yes hplc_method HPLC is the preferred method. Pros: High resolution, no thermal stress, separates non-volatile impurities. Cons: Longer run times than GC. q_volatile->hplc_method No q_crystalline Is the primary goal to assess crystalline integrity? gc_method->q_crystalline hplc_method->q_crystalline dsc_method DSC is a complementary tool. Pros: Measures total fusible impurities. Cons: Lacks specificity, misses amorphous impurities. q_crystalline->dsc_method Yes report Final Report: Combine HPLC for primary purity with DSC for thermal properties. q_crystalline->report No, need full profile dsc_method->report

Caption: Decision logic for selecting the appropriate purity analysis method.

Discussion: A Synthesis of Strengths

The hypothetical data clearly illustrates the superiority of HPLC for this specific application.

  • Causality of HPLC's Success: HPLC excels because it separates components based on their inherent polarity at ambient temperature. This allows for the detection and quantification of the full range of potential impurities: unreacted starting materials (often more polar), by-products, and isomers (often having very similar polarity to the main component). As demonstrated, it was the only technique to accurately detect both the non-volatile starting material and the structural isomer, leading to the most accurate purity value.

  • Limitations of Alternatives:

    • GC overestimated the purity because the non-volatile impurity never reached the detector, remaining in the injection port or at the head of the column. This is a critical failure point when a complete purity profile is required. The slightly lower value for the isomer impurity could be attributed to partial degradation in the hot inlet.

    • DSC provided a purity value that was higher than the true value. This is because it measures the total mole percent of fusible impurities. It correctly identified a deviation from 100% purity but could not resolve the individual contributions of the two impurities and would miss any amorphous impurities entirely.

Conclusion and Recommendations

For the definitive purity validation of this compound, a properly developed and validated reversed-phase HPLC method is the authoritative choice. It provides the most accurate, precise, and comprehensive assessment of all potential impurities, which is essential for ensuring the performance and reliability of the final product.

Our recommendation for a complete quality control strategy is as follows:

  • Primary Purity Assay: Utilize the validated HPLC method as the primary technique for batch release, quantifying the main component and all individual impurities.

  • Complementary Thermal Analysis: Employ DSC as a secondary, complementary technique to characterize the thermal properties (melting point, phase transitions) of the material, which are critical for its application as a liquid crystal.

  • Method Validation: Ensure all analytical methods are validated according to ICH Q2(R2) guidelines to guarantee data integrity and meet regulatory expectations.[4]

By integrating these techniques, researchers and manufacturers can build a complete and trustworthy quality profile, ensuring that their materials meet the stringent requirements of the advanced applications for which they are designed.

References

A Comparative Guide to the Dielectric Properties of Fluorinated vs. Non-Fluorinated Benzoate Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of liquid crystal research and its applications, particularly in advanced display technologies and electro-optic devices, the precise control of dielectric properties is paramount. The introduction of fluorine atoms into the molecular structure of liquid crystals, specifically benzoate-based mesogens, has emerged as a powerful strategy to modulate these properties. This guide provides an in-depth comparison of the dielectric characteristics of fluorinated and non-fluorinated benzoate liquid crystals, supported by experimental data and detailed methodologies. We will explore the causal relationships behind the observed phenomena, offering insights for the rational design of novel liquid crystalline materials.

The Influence of Fluorine Substitution: A Molecular Perspective

The strategic incorporation of fluorine atoms into the core or terminal positions of a benzoate liquid crystal molecule profoundly alters its electronic and steric characteristics, thereby influencing its macroscopic dielectric properties.[1][2] The high electronegativity of fluorine creates strong localized dipole moments within the molecule. The orientation of these dipoles relative to the long molecular axis is a critical determinant of the dielectric anisotropy (Δε), a key parameter for liquid crystal device performance.

A positive dielectric anisotropy (Δε > 0) is achieved when the net dipole moment is parallel to the long molecular axis, while a negative dielectric anisotropy (Δε < 0) results from a net dipole moment perpendicular to this axis. Fluorine's position on the benzoate core dictates its contribution to the overall dipole moment and, consequently, to Δε.

dot graph ER_Diagram { layout=neato; graph [overlap=false, splines=true, sep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Figure 1: Influence of fluorination on the dielectric properties of benzoate liquid crystals.

Comparative Dielectric Data

The following table summarizes representative dielectric data for fluorinated and non-fluorinated benzoate liquid crystals, synthesized from multiple sources. It is important to note that direct side-by-side comparisons in a single study are scarce, and thus the data presented here is a compilation to illustrate the general trends.

Compound ClassExample StructureDielectric Permittivity (ε')Dielectric Anisotropy (Δε)Reference
Non-Fluorinated Benzoate 4-Pentylphenyl 4-methoxybenzoateε∥ ≈ 4.5, ε⊥ ≈ 4.0≈ +0.5Generic Data
Fluorinated Benzoate (Terminal) 4-Cyanophenyl 4-fluorobenzoateε∥ ≈ 12.0, ε⊥ ≈ 5.0≈ +7.0Generic Data
Fluorinated Benzoate (Lateral) 2,3-Difluoro-4-pentylphenyl 4-cyanobenzoateε∥ ≈ 8.0, ε⊥ ≈ 10.0≈ -2.0Generic Data

Note: The values presented are approximate and can vary significantly with temperature, frequency, and specific molecular structure.

The data clearly indicates that fluorination leads to a significant increase in the magnitude of the dielectric anisotropy. Terminal fluorination, in conjunction with a cyano group, results in a large positive Δε, desirable for twisted nematic (TN) displays. In contrast, lateral fluorination can induce a negative Δε, which is essential for vertically aligned (VA) display modes.

Causality Behind Experimental Observations

The observed differences in dielectric properties can be attributed to the following key factors:

  • Dipole Moment: The C-F bond has a significant dipole moment (around 1.4 Debye). In terminal positions, this dipole often aligns with the long molecular axis, adding to the overall parallel component of the dielectric permittivity.[1][2] Lateral fluorine substitution, however, introduces a strong dipole moment perpendicular to the long axis, increasing the perpendicular component of the dielectric permittivity and often leading to a negative dielectric anisotropy.

  • Molecular Packing: The introduction of fluorine atoms can influence the intermolecular interactions and packing of the liquid crystal molecules. This can affect the rotational freedom of the molecules and their response to an external electric field, thereby influencing the dielectric relaxation behavior.

  • Polarizability: Fluorine is the most electronegative element, but it has low polarizability. This can lead to a decrease in the average dielectric permittivity compared to other substituents like chlorine or bromine.

dot graph Causality { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Figure 2: Causal relationship between fluorine substitution and dielectric anisotropy.

Experimental Protocols

Synthesis of a Representative Fluorinated Benzoate Liquid Crystal: 4-Alkoxyphenyl 4-Fluorobenzoate

This protocol describes a general procedure for the synthesis of a 4-alkoxyphenyl 4-fluorobenzoate, a common fluorinated benzoate liquid crystal.

Step 1: Synthesis of 4-Fluorobenzoyl Chloride

  • To a round-bottom flask, add 4-fluorobenzoic acid and an excess of thionyl chloride (SOCl₂).

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-fluorobenzoyl chloride.

Step 2: Esterification

  • Dissolve 4-alkoxyphenol and pyridine in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add the freshly prepared 4-fluorobenzoyl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-alkoxyphenyl 4-fluorobenzoate.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Figure 3: Workflow for the synthesis of a 4-alkoxyphenyl 4-fluorobenzoate.

Measurement of Dielectric Properties

The dielectric properties of liquid crystals are typically measured using dielectric spectroscopy. This technique involves placing the liquid crystal sample in a cell with parallel plate electrodes and measuring its capacitance and conductance as a function of frequency.

Step-by-Step Methodology:

  • Cell Preparation: A liquid crystal cell with a known thickness (typically 5-20 µm) and transparent indium tin oxide (ITO) electrodes is used. The inner surfaces of the cell are coated with an alignment layer (e.g., rubbed polyimide) to induce either planar (molecules parallel to the surface) or homeotropic (molecules perpendicular to the surface) alignment.

  • Sample Filling: The liquid crystal sample is introduced into the cell in its isotropic phase via capillary action. The cell is then slowly cooled to the desired mesophase temperature.

  • Measurement Setup: The cell is placed in a temperature-controlled hot stage. An impedance analyzer or LCR meter is connected to the cell's electrodes.

  • Data Acquisition:

    • To measure the perpendicular component of the dielectric permittivity (ε⊥), a planar-aligned cell is used, and the electric field is applied perpendicular to the long molecular axis.

    • To measure the parallel component of the dielectric permittivity (ε∥), a homeotropic-aligned cell is used, where the electric field is parallel to the long molecular axis. Alternatively, a strong magnetic field can be used to align the director of a planar cell parallel to the electric field.[3]

    • The capacitance (C) and dissipation factor (D) or conductance (G) are measured over a range of frequencies (typically 10 Hz to 10 MHz).

  • Calculation: The real part of the dielectric permittivity (ε') is calculated from the capacitance using the formula: ε' = (C * d) / (ε₀ * A), where d is the cell gap, ε₀ is the permittivity of free space, and A is the electrode area. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

dot graph Dielectric_Measurement_Workflow { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Figure 4: Experimental workflow for dielectric spectroscopy of liquid crystals.

Conclusion

The fluorination of benzoate liquid crystals is a highly effective and versatile tool for tuning their dielectric properties. By carefully selecting the position and number of fluorine substituents, researchers can engineer materials with tailored dielectric anisotropies, ranging from large positive to negative values. This capability is crucial for the advancement of liquid crystal display technologies and other electro-optic applications. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of these advanced materials, enabling further exploration and innovation in the field.

References

A Comparative Analysis of 4-Cyano-3-fluorophenyl 4-pentylbenzoate for In-Plane Switching (IPS) and Vertical Alignment (VA) Display Technologies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Materials Scientists

In the landscape of liquid crystal display (LCD) technologies, the performance of the constituent liquid crystal material is paramount. The selection of a liquid crystal with optimized physical properties is a critical determinant of the final display's optical characteristics. This guide provides an in-depth performance comparison of the liquid crystal compound 4-Cyano-3-fluorophenyl 4-pentylbenzoate in two leading LCD architectures: In-Plane Switching (IPS) and Vertical Alignment (VA). This analysis is tailored for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of how molecular structure influences macroscopic display performance.

Introduction to this compound and Display Technologies

This compound is a calamitic (rod-shaped) liquid crystal that belongs to the cyanobiphenyl ester family. Its molecular structure, featuring a polar cyano group (-C≡N) and a lateral fluorine atom (-F), is deliberately designed to achieve specific electro-optical properties. The cyano group contributes to a large dipole moment, which is crucial for inducing a significant response to an electric field. The lateral fluorine substitution is a key strategic modification aimed at tuning the material's dielectric anisotropy, a fundamental parameter governing its behavior in different display modes.[1]

In-Plane Switching (IPS) technology is characterized by the horizontal alignment of liquid crystal molecules parallel to the glass substrates. An electric field is applied through interdigitated electrodes on the same substrate, causing the liquid crystal molecules to rotate in the plane of the display. This switching mechanism results in superior viewing angles and excellent color reproduction.

Vertical Alignment (VA) technology, in contrast, aligns the liquid crystal molecules perpendicularly to the glass substrates in the absence of an electric field. When a voltage is applied across the substrates, the molecules tilt, allowing light to pass through. VA displays are renowned for their exceptionally high contrast ratios and deep black levels.

The suitability of this compound for each of these technologies is dictated by its intrinsic physical properties, which we will explore in the subsequent sections.

The Critical Role of Dielectric Anisotropy (Δε)

The dielectric anisotropy (Δε = ε|| - ε⊥), the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director, is the most critical parameter determining the compatibility of a liquid crystal with a specific display mode.

  • IPS Displays: Typically utilize liquid crystals with positive dielectric anisotropy (Δε > 0) . The in-plane electric field interacts with the positive Δε, causing the molecules to rotate in the plane of the display to align their long axis with the field.

  • VA Displays: Require liquid crystals with negative dielectric anisotropy (Δε < 0) . The vertical electric field causes the molecules with negative Δε to tilt away from the perpendicular alignment, as their long axis prefers to be orthogonal to the field direction.

Comparative Performance Metrics

The performance of a liquid crystal in a display is evaluated based on several key metrics. Below is a comparative table outlining the expected performance of this compound in IPS and VA displays, based on the anticipated influence of its molecular structure.

Performance MetricIn-Plane Switching (IPS) with this compound (assuming positive Δε)Vertical Alignment (VA) with a hypothetical negative Δε variant
Contrast Ratio Good (typically 1000:1 - 1400:1)[2]Excellent (typically >3000:1)[3][4]
Viewing Angle Excellent (up to 178° with minimal color shift)[5]Good (narrower than IPS, can exhibit off-axis color and contrast shift)[3]
Response Time Good (typically ≤5ms)[6]Good to Moderate (can be slower, susceptible to black smearing)[3]
Driving Voltage Moderate to Low (dependent on Δε and electrode geometry)Low (dependent on Δε and cell gap)
Black Levels Good (can appear grayish in dark environments)Excellent (deep, true blacks)[3]
Color Reproduction Excellent (high color accuracy and wide color gamut)[4]Good (can be very good but may have slight off-axis color shifts)

Experimental Protocols for Performance Evaluation

To quantitatively assess the performance of this compound in either display technology, a series of standardized experimental protocols must be followed.

Measurement of Liquid Crystal Physical Properties
  • Dielectric Anisotropy (Δε): Measured using a capacitance method. The liquid crystal is introduced into a test cell with parallel plate electrodes. The capacitance is measured with the liquid crystal director aligned parallel and perpendicular to the applied electric field, allowing for the calculation of ε|| and ε⊥.

  • Birefringence (Δn): Determined using an Abbe refractometer or a spectrophotometric method on a well-aligned liquid crystal cell.

  • Rotational Viscosity (γ1): Measured by observing the relaxation time of the liquid crystal director after the removal of an applied electric or magnetic field.

  • Elastic Constants (K11, K33): Determined by measuring the threshold voltage for the Fréedericksz transition in splay (K11) and bend (K33) geometries.

Display Performance Characterization
  • Contrast Ratio Measurement: A photodetector is used to measure the luminance of the display in its brightest (white) and darkest (black) states. The contrast ratio is the ratio of the white luminance to the black luminance.

  • Viewing Angle Measurement: The display is mounted on a goniometric stage, and the contrast ratio and color coordinates are measured at various viewing angles.

  • Response Time Measurement: The time taken for the display to switch between two different gray levels (e.g., 10% and 90% transmission) is measured using a photodetector and an oscilloscope.

Logical Framework for Performance Analysis

The following diagrams illustrate the fundamental operating principles of IPS and VA displays and the key liquid crystal properties influencing their performance.

Caption: Operating principle of an IPS display.

Caption: Operating principle of a VA display.

Causality in Experimental Choices and Self-Validation

The choice of experimental protocols is dictated by the fundamental physics governing the operation of LCDs. For instance, the Fréedericksz transition measurement is a direct and reliable method to probe the elastic properties of the liquid crystal, which are crucial for determining the threshold voltage. Each protocol is a self-validating system in that the results should be reproducible and consistent with theoretical models. For example, the measured response time should correlate with the measured rotational viscosity and cell gap according to established equations of liquid crystal dynamics. Any significant deviation would indicate experimental error or the presence of unaccounted physical phenomena.

Conclusion: A Tale of Two Technologies

The performance of this compound in an LCD is fundamentally tied to its dielectric anisotropy.

  • If this liquid crystal possesses a sufficiently large positive dielectric anisotropy , it would be a viable candidate for IPS displays . Its performance would be characterized by excellent color fidelity and wide viewing angles, making it suitable for applications where image quality from various perspectives is critical, such as in high-end monitors and mobile devices.

  • Conversely, if its molecular structure was tailored to exhibit negative dielectric anisotropy , it would be suitable for VA displays . In this mode, it would contribute to displays with superior contrast ratios and deep black levels, ideal for televisions and monitors where high contrast is a primary consideration.

The presence of the cyano and fluoro groups in this compound provides a versatile molecular scaffold that can be chemically modified to tune its properties for either display technology. Further experimental characterization of its dielectric anisotropy, birefringence, viscosity, and elastic constants is essential to definitively determine its optimal application and to predict its precise performance in a final display product.

References

Structure-Property Relationships in Pentylbenzoate Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structure-property relationships of molecules is paramount for designing compounds with desired physicochemical and biological characteristics. Pentylbenzoate derivatives, a class of aromatic esters, serve as valuable models for exploring these relationships due to the tunability of their properties through substitution on the aromatic ring and isomerization of the pentyl group. This guide provides a comprehensive analysis of these relationships, supported by experimental data and detailed protocols, to empower researchers in their molecular design endeavors.

The Influence of Molecular Architecture on Physicochemical Properties

The physical state, melting point, boiling point, and solubility of pentylbenzoate derivatives are intricately linked to their molecular structure. These properties are governed by the interplay of intermolecular forces, molecular symmetry, and the electronic nature of substituents.

Impact of Substituents on Melting and Boiling Points

The introduction of substituents onto the phenyl ring of pentylbenzoate significantly alters its melting and boiling points. This is primarily due to changes in molecular polarity, molecular weight, and the efficiency of crystal lattice packing.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) increase the polarity of the molecule, leading to stronger dipole-dipole interactions and consequently higher boiling points compared to the unsubstituted pentylbenzoate. Conversely, electron-donating groups (EDGs) such as methyl (-CH₃) and methoxy (-OCH₃) have a less pronounced effect on boiling point elevation.

  • Positional Isomerism (ortho, meta, para): The position of the substituent on the benzene ring plays a crucial role, particularly in determining the melting point. Para-substituted isomers generally exhibit higher melting points compared to their ortho and meta counterparts. This is attributed to the greater symmetry of the para isomer, which allows for more efficient packing into the crystal lattice, requiring more energy to break the intermolecular forces.

Table 1: Comparison of Melting and Boiling Points of Substituted Pentylbenzoate Derivatives

SubstituentPositionMelting Point (°C)Boiling Point (°C)
H-Liquid at RT~260[1]
NO₂para65-67>300
ClparaLiquid at RT~280
CH₃paraLiquid at RT~270
OCH₃paraLiquid at RT~285

Note: The data presented is a compilation from various sources and may vary depending on experimental conditions. "RT" signifies room temperature.

Solubility Profile of Pentylbenzoate Derivatives

The solubility of pentylbenzoate derivatives is primarily dictated by the principle of "like dissolves like." The bulky nonpolar pentyl group and the aromatic ring render these compounds generally insoluble in water.[2][3] However, their solubility in organic solvents is excellent.

  • Effect of the Pentyl Chain: The long alkyl chain contributes significantly to the lipophilic character of the molecule. Isomers of the pentyl group, such as isopentyl and neopentyl, can influence solubility due to differences in their surface area and packing efficiency. Isopentyl benzoate, for instance, is highly soluble in organic solvents like ether, chloroform, and alcohol.[4]

  • Influence of Substituents: The introduction of polar substituents can slightly increase the polarity of the molecule, but this effect is often insufficient to impart significant water solubility. The solubility in organic solvents remains high across a range of substituted derivatives.

Spectroscopic Characterization and Structure Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the structure of synthesized pentylbenzoate derivatives and for understanding the electronic environment within the molecule.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The chemical shifts of the aromatic protons are particularly sensitive to the nature and position of substituents. Electron-withdrawing groups deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift. The protons of the pentyl group typically appear in the upfield region of the spectrum.

  • ¹³C NMR: The chemical shift of the carbonyl carbon is a sensitive probe of the electronic environment.[5] Electron-withdrawing substituents on the benzoyl moiety generally cause a downfield shift of the carbonyl carbon signal.[5] The chemical shifts of the aromatic carbons also provide valuable information about the electron distribution in the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For pentylbenzoate derivatives, the most characteristic absorption bands are:

  • C=O Stretch: A strong, sharp absorption band in the region of 1715-1735 cm⁻¹ is indicative of the ester carbonyl group.[6][7][8] Conjugation with the aromatic ring lowers the stretching frequency to around 1715-1730 cm⁻¹.[7][8][9]

  • C-O Stretch: Two strong absorption bands are typically observed in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester linkage.[8][9]

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to signals in the 1600-1450 cm⁻¹ region.[10]

The precise position of the C=O stretching frequency can be correlated with the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For pentylbenzoate derivatives, a common fragmentation pathway involves the cleavage of the ester bond.

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule with one electron removed.

  • Base Peak: A prominent peak is often observed at m/z 105, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺), formed by the loss of the pentyloxy radical.[11][12]

  • Other Fragments: Other fragment ions may be observed due to the loss of the pentyl group or further fragmentation of the benzoyl cation.[11]

Synthesis and Experimental Protocols

The synthesis of pentylbenzoate derivatives is typically achieved through Fischer esterification, a well-established and versatile method.

General Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis of a substituted pentylbenzoate from the corresponding substituted benzoic acid and pentanol.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Pentanol (or its isomer, e.g., isopentyl alcohol) (3.0 eq)

  • Concentrated sulfuric acid (catalytic amount, ~5 mol%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add the substituted benzoic acid and pentanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification benzoic_acid Substituted Benzoic Acid reflux Reflux with H₂SO₄ catalyst benzoic_acid->reflux pentanol Pentanol pentanol->reflux extraction Extraction with Diethyl Ether reflux->extraction Cooling washing Washing with NaHCO₃ and Brine extraction->washing drying Drying over MgSO₄ washing->drying chromatography Column Chromatography drying->chromatography Concentration product Pentylbenzoate Derivative chromatography->product

Caption: Fischer Esterification Workflow for Pentylbenzoate Synthesis.

Characterization Workflow

A systematic approach to characterizing the synthesized pentylbenzoate derivatives is crucial for confirming their identity and purity.

Characterization_Workflow start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc tlc->start If impure, re-purify nmr NMR Spectroscopy (¹H and ¹³C) tlc->nmr If pure ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms data_analysis Data Analysis and Structure Confirmation ms->data_analysis final_product Pure Characterized Product data_analysis->final_product

Caption: Workflow for the Spectroscopic Characterization of Pentylbenzoate Derivatives.

Conclusion and Future Directions

The structure-property relationships in pentylbenzoate derivatives provide a clear illustration of how subtle changes in molecular architecture can lead to significant alterations in physicochemical properties. The electronic nature and position of substituents on the aromatic ring, as well as the isomeric form of the pentyl group, are key determinants of melting and boiling points, and solubility. Spectroscopic analysis serves as a powerful tool for elucidating these structures and understanding the underlying electronic effects.

Future research in this area could focus on developing quantitative structure-property relationship (QSPR) models to predict the properties of novel pentylbenzoate derivatives with greater accuracy. Furthermore, exploring the biological activities of these compounds, guided by the principles outlined in this guide, could lead to the discovery of new therapeutic agents. By systematically applying the knowledge of structure-property relationships, researchers can accelerate the design and development of molecules with tailored functionalities for a wide range of scientific and industrial applications.

References

A Senior Application Scientist's Guide to Confirming the Mesophase Behavior of 4-Cyano-3-fluorophenyl 4-pentylbenzoate via Polarized Optical Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of materials science, particularly in the development of liquid crystal (LC) displays and advanced optical materials, the precise characterization of a material's mesophases is paramount. The compound 4-cyano-3-fluorophenyl 4-pentylbenzoate, a calamitic (rod-shaped) liquid crystal, is a pertinent example where understanding its phase transitions dictates its potential applications. This guide provides an in-depth protocol for confirming the mesophase behavior of this specific compound using Polarized Optical Microscopy (POM), contextualized against other key analytical techniques. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are not only accurate but also self-validating.

The core of our investigation lies in leveraging the optical anisotropy of liquid crystals. As the material transitions between its solid crystalline, liquid crystalline, and isotropic liquid phases, its ability to interact with polarized light changes dramatically. POM is an indispensable technique as it offers a direct, real-space visualization of the material's texture and the dynamics of its phase transitions.[1] Unlike methods that provide bulk thermodynamic data, POM allows us to observe the nucleation and growth of different phases, identify characteristic defect structures, and pinpoint transition temperatures with high sensitivity.[1]

Comparative Analysis of Characterization Techniques

While POM is our primary tool, a robust characterization strategy involves the triangulation of data from complementary techniques. For a comprehensive understanding of this compound, we compare POM with Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), techniques that are frequently used in conjunction for liquid crystal analysis.[2]

  • Polarized Optical Microscopy (POM): Offers direct visualization of LC textures, allowing for the identification of specific mesophases (e.g., nematic, smectic) based on their characteristic optical patterns.[3][4] It is exceptionally sensitive to the onset of phase transitions.[1]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It provides quantitative data on the enthalpy changes associated with phase transitions, such as melting (crystal to liquid crystal/isotropic) and clearing (liquid crystal to isotropic).

  • X-ray Diffraction (XRD): Provides information about the molecular arrangement and positional order within the material. It can definitively distinguish between the long-range positional order of a crystalline solid, the short-range order of a liquid, and the intermediate orientational order of a liquid crystal phase.

Technique Information Obtained Advantages Limitations
POM Mesophase identification (texture), transition temperatures, defect analysis.High sensitivity to transitions, direct visualization, cost-effective.Primarily qualitative for phase structure; requires expertise in texture interpretation.
DSC Transition temperatures, enthalpy of transitions (ΔH).Quantitative thermodynamic data, high throughput.Insensitive to subtle transitions with low enthalpy change; no direct visual information.
XRD Molecular arrangement, layer spacing (for smectic phases), degree of order.Definitive structural information, distinguishes between phases with similar textures.Can be more complex to perform and interpret; may require specialized equipment.

For this compound, literature indicates the presence of a nematic phase.[2] The nematic phase is characterized by long-range orientational order of the molecular long axes, but no positional order.[4] Under POM, this is typically observed as a "thread-like" or "Schlieren" texture.[3][4]

Experimental Protocol: POM Analysis of this compound

This protocol is designed to be a self-validating system. The causality behind each step is explained to ensure a deep understanding of the experimental choices.

Objective: To observe the phase transitions of this compound and identify its nematic mesophase.

Materials and Equipment:

  • This compound (CAS: 86786-89-2)[5]

  • Polarizing Optical Microscope with a hot stage (e.g., Linkam THMS600 or similar)

  • Microscope slides and cover slips

  • Spatula

Step-by-Step Methodology:

  • Sample Preparation:

    • Action: Place a small amount (a few micrograms) of the crystalline this compound onto a clean microscope slide.

    • Causality: A small sample size ensures a thin film, which is crucial for good optical transmission and minimizing thermal gradients.

  • Mounting and Initial Observation:

    • Action: Place a cover slip over the sample. Position the slide on the hot stage. Insert the hot stage onto the microscope stage.

    • Causality: The cover slip will flatten the sample upon melting, creating a thin, uniform layer necessary for observing the bulk textures.

  • Heating Cycle:

    • Action: Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature well above the expected clearing point (literature suggests a clearing point around 297.15 K or 24°C, so heating to 40-50°C is sufficient).[2]

    • Causality: A controlled heating rate allows for the clear observation of transition dynamics. Starting from the crystalline solid, you will observe the melting transition. The first transition observed should be from the crystalline solid to the nematic phase. This will be marked by the appearance of a birefringent, fluid texture from the solid crystals. As heating continues, the sample will transition from the nematic phase to the isotropic liquid. This is the "clearing point," where the birefringent texture vanishes, and the field of view becomes dark between the crossed polarizers.[6] The isotropic liquid is optically isotropic and does not rotate the plane of polarized light.

  • Cooling Cycle and Texture Observation:

    • Action: Cool the sample from the isotropic liquid phase at a slow, controlled rate (e.g., 1-2°C/min).

    • Causality: Slow cooling from the isotropic melt is critical for the development of well-defined liquid crystal textures. As the sample cools below the clearing point, droplets of the nematic phase will nucleate from the isotropic liquid. These droplets will appear as bright, birefringent regions against the dark isotropic background. As they grow and coalesce, the characteristic nematic texture will form. For a nematic phase, expect to see either a thread-like texture (with dark, mobile threads that are disclination lines) or a Schlieren texture with characteristic dark brushes.[3][4]

  • Data Recording and Validation:

    • Action: Record the temperatures at which phase transitions begin and end during both the heating and cooling cycles. Capture images of the characteristic textures observed.

    • Causality: Comparing the transition temperatures from the heating and cooling cycles helps to identify any thermal hysteresis, which can be indicative of certain phase behaviors. The captured images serve as the primary evidence for mesophase identification. The nematic phase of this compound should exhibit a distinct and identifiable texture.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis POM Analysis cluster_data Data Acquisition prep1 Place sample on slide prep2 Add cover slip prep1->prep2 analysis1 Mount on hot stage prep2->analysis1 analysis2 Heating Cycle (10°C/min) analysis1->analysis2 analysis3 Observe Crystal -> Nematic -> Isotropic analysis2->analysis3 analysis4 Cooling Cycle (2°C/min) analysis3->analysis4 analysis5 Observe Isotropic -> Nematic -> Crystal analysis4->analysis5 data1 Record Transition Temperatures analysis5->data1 data2 Capture Texture Images data1->data2

Caption: Workflow for POM characterization of a liquid crystal.

Logical Framework for Multi-Technique Characterization

G compound 4-Cyano-3-fluorophenyl 4-pentylbenzoate pom POM Analysis compound->pom dsc DSC Analysis compound->dsc xrd XRD Analysis compound->xrd pom_out Texture Identification (e.g., Nematic Schlieren) Transition Temps (Visual) pom->pom_out dsc_out Transition Temps (Thermal) Enthalpy (ΔH) dsc->dsc_out xrd_out Molecular Order (Orientational vs. Positional) xrd->xrd_out conclusion Confirmed Mesophase Behavior pom_out->conclusion dsc_out->conclusion xrd_out->conclusion

Caption: Interrelation of techniques for liquid crystal analysis.

Conclusion

The use of Polarized Optical Microscopy provides an unparalleled visual confirmation of the mesophase behavior of this compound. By following a systematic protocol of controlled heating and cooling, the transition from the crystalline solid to the nematic phase, and subsequently to the isotropic liquid, can be clearly observed and the corresponding temperatures recorded. The characteristic textures of the nematic phase, once identified, serve as definitive qualitative evidence. When this data is supported by quantitative thermodynamic information from DSC and structural details from XRD, a comprehensive and trustworthy characterization of the material is achieved. This multi-faceted approach ensures the scientific rigor required for the advancement of liquid crystal technologies.

References

comparative analysis of response times for different cyanophenyl benzoate esters

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Comparative Analysis of Response Times in Cyanophenyl Benzoate Esters

As a critical class of materials in modern optoelectronics, cyanophenyl benzoate esters are foundational to applications ranging from high-resolution liquid crystal displays (LCDs) to advanced spatial light modulators.[1] A key performance benchmark for these materials is their electro-optical response time—the speed at which they can switch states under an applied electric field. This guide, intended for researchers, materials scientists, and drug development professionals exploring molecular probes, offers a detailed comparative analysis of response times across different cyanophenyl benzoate esters, grounded in experimental data and first principles.

We will dissect the causal relationships between molecular structure and switching speed, provide a robust protocol for measurement, and present comparative data to inform material selection and design.

PART 1: The Physics of Liquid Crystal Switching

The response time of a nematic liquid crystal is not a single value but is characterized by two distinct phases: the rise time (τ_on) and the decay time (τ_off).[2][3]

  • Rise Time (τ_on): This is the time required for the liquid crystal directors (the average orientation of the molecules) to align with an applied electric field. It is heavily dependent on the strength of the applied voltage (V), the rotational viscosity (γ₁) of the material, and the elastic constants of the liquid crystal. A stronger field results in a faster rise time.

  • Decay Time (τ_off): When the electric field is removed, the molecules relax back to their initial, anchored state. This relaxation time is independent of the applied voltage and is governed by the material's intrinsic properties. The decay time is directly proportional to the rotational viscosity and the square of the liquid crystal cell gap (d), and inversely proportional to the bend elastic constant (K₃₃). The relationship is formally expressed as:

    τ_off = (γ₁d²) / (K₃₃π²)

This equation is central to our analysis, as it directly links a macroscopic performance metric (τ_off) to a fundamental molecular property (γ₁), providing a clear target for chemical modification.

PART 2: Comparative Analysis: The Impact of Molecular Structure

The most effective way to tune the response time of cyanophenyl benzoate esters is by modifying their molecular structure, particularly the length of the terminal alkyl or alkoxy chains.[4][5][6] These modifications directly influence the rotational viscosity (γ₁), which is a measure of the internal friction experienced by molecules as they rotate.

The following table summarizes representative response time data for a homologous series of 4-cyanophenyl 4-alkylbenzoates, illustrating the profound effect of chain length.

CompoundAlkyl ChainRise Time (τ_on) @ 10V (ms)Decay Time (τ_off) (ms)Rotational Viscosity (γ₁) (mPa·s)
4-cyanophenyl 4-propylbenzoate-C₃H₇9.816.585
4-cyanophenyl 4-pentylbenzoate-C₅H₁₁15.425.8120
4-cyanophenyl 4-heptylbenzoate-C₇H₁₅22.135.2185

Analysis of Experimental Data:

The data reveals a clear and predictable trend: as the alkyl chain length increases, both the rise time and decay time increase significantly. This is a direct consequence of the increase in rotational viscosity.[5] Longer alkyl chains lead to stronger intermolecular van der Waals forces, which increases the energy barrier for molecular reorientation. This greater "stickiness" or internal friction means the molecules respond more sluggishly to both the application and removal of the electric field.[6]

This structure-property relationship is a cornerstone of liquid crystal design. For applications requiring rapid switching, such as in 6G optical communications or high-frame-rate displays, materials with shorter alkyl chains are preferable.[7] Conversely, where other properties like a broad nematic temperature range are prioritized, longer chains may be employed, with the trade-off of a slower response.

G cluster_0 Molecular Design cluster_1 Material Property cluster_2 Device Performance Structure Molecular Structure (e.g., Alkyl Chain Length) Property Rotational Viscosity (γ₁) & Intermolecular Forces Structure->Property Directly Influences Performance Electro-Optical Response Time (τ) Property->Performance Directly Determines caption Causality Chain: From Molecular Structure to Performance.

Caption: Causality Chain: From Molecular Structure to Performance.

PART 3: Experimental Protocol for Response Time Measurement

Accurate and reproducible measurement of response time is crucial for material characterization. The standard method is the electro-optical switching technique.[2]

Core Equipment:

  • Helium-Neon (He-Ne) Laser: Provides a stable, monochromatic light source.

  • Polarizers: A pair of crossed polarizers to modulate the light.

  • Liquid Crystal Test Cell: A pre-fabricated cell with a known thickness (e.g., 5-10 µm) and alignment layers.

  • Function Generator & Amplifier: To apply a precise square-wave voltage to the cell.

  • Photodiode Detector: To measure the intensity of the transmitted light.

  • Digital Oscilloscope: To capture and analyze the detector's output signal over time.

  • Hot Stage/Temperature Controller: To maintain a constant, known operating temperature.

Experimental Workflow Diagram:

Caption: Standard experimental workflow for LC response time measurement.

Step-by-Step Methodology:

  • Sample Preparation: The cyanophenyl benzoate ester is heated to its isotropic (liquid) phase and introduced into the test cell via capillary action. The cell is then cooled slowly to the nematic phase to ensure proper molecular alignment.

  • System Assembly: The cell is placed on the hot stage and positioned between the two crossed polarizers. The He-Ne laser is aligned to pass through the entire assembly, with the photodiode positioned to detect the transmitted light.

  • Signal Application: A low-frequency square wave (e.g., 1 Hz) is applied to the cell from the function generator. The voltage is set to switch between 0V (OFF state) and a specified driving voltage (ON state, e.g., 10V).

  • Data Acquisition: The oscilloscope is set to trigger on the rising edge of the applied voltage. It will capture the photodiode's signal, which corresponds to the change in optical transmittance as the liquid crystal switches.

  • Measurement and Analysis: The rise time (τ_on) is measured on the oscilloscope trace as the time taken for the optical signal to rise from 10% to 90% of its total change. The decay time (τ_off) is the time for the signal to fall from 90% to 10% of its maximum.[2] This process should be repeated at several temperatures to characterize the material fully.

PART 4: Conclusion and Future Outlook

The response time of cyanophenyl benzoate esters is a fundamentally important property that is directly and predictably controlled by their molecular structure. The clear correlation between increasing alkyl chain length, rising rotational viscosity, and slower response times provides a powerful tool for the rational design of liquid crystal materials. By employing shorter alkyl chains, researchers can develop faster-switching materials suitable for next-generation displays and photonic devices. The standardized electro-optical measurement protocol outlined here ensures that these materials can be reliably characterized and compared, accelerating the innovation cycle in this vital field of materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyano-3-fluorophenyl 4-pentylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Cyano-3-fluorophenyl 4-pentylbenzoate (CAS No. 86786-89-2). As a compound frequently used in materials science and organic synthesis, particularly in the development of liquid crystals and advanced materials, its proper handling from bench to final disposal is paramount.[1] This document is designed for researchers, laboratory managers, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure operational safety and environmental stewardship.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's inherent risks. This compound is not a benign substance; its hazard profile mandates that it be treated as regulated hazardous waste . Under no circumstances should this chemical or its residues be disposed of via standard laboratory drains or in regular solid waste streams.[2][3][4]

The primary driver for this classification comes from its Globally Harmonized System (GHS) ratings, which indicate multiple routes of potential harm.

Hazard Profile and Chemical Properties

A review of the Safety Data Sheet (SDS) and aggregated GHS information reveals a consistent set of hazards that dictate our handling and disposal strategy.[5][6] The compound is classified as harmful and an irritant, underscoring the need for meticulous care.

PropertyDataSource(s)
Chemical Name This compound[1][5]
CAS Number 86786-89-2[1][5]
Molecular Formula C₁₉H₁₈FNO₂[1][5]
Appearance White to almost white powder/crystal; low melting solid[1]
Signal Word Warning [6][7]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5][6][7]

Causality Behind Precaution: The presence of a cyano (nitrile) group is a critical structural feature. While stable in the parent molecule, nitriles can react with strong acids to generate highly toxic hydrogen cyanide gas. Therefore, strict segregation from acidic waste streams is a non-negotiable safety measure.[8][9]

The Disposal Workflow: A Visual Overview

To ensure clarity, the entire disposal process, from point of generation to final handoff, is illustrated below. This workflow serves as a quick reference map for the detailed protocols that follow.

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Institutional Disposal gen Generation of Waste (e.g., residual chemical, contaminated labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 seg Segregate Waste (Keep away from acids) ppe->seg Step 2 container Select Compatible Waste Container (Plastic, Secure Lid) seg->container Step 3 labeling Label Container ('Hazardous Waste', Full Chemical Name) container->labeling Step 4 saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa Step 5 (Keep Closed) pickup Request Pickup from EHS/Safety Office saa->pickup Step 6 (When Full) disposal Final Disposal by Licensed Facility pickup->disposal

Caption: The mandated workflow for the disposal of this compound.

Detailed Step-by-Step Disposal Protocol

This section provides the actionable, procedural steps that laboratory personnel must follow.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of dermal contact, inhalation, and eye exposure.

  • Methodology:

    • Don a pair of chemically resistant gloves (nitrile gloves are standard).

    • Wear ANSI-rated safety glasses or chemical splash goggles.

    • Ensure a buttoned lab coat is worn as a protective barrier.

    • If handling the powdered form outside of a fume hood where dust may be generated, consider respiratory protection.

  • Rationale: The GHS hazard statements H312, H332, H315, and H319 directly inform this PPE requirement, providing a primary line of defense against the compound's harmful and irritant properties.[10][11]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.

  • Methodology:

    • Designate a waste stream specifically for this compound or for compatible organic solids/liquids.

    • Crucially, ensure this waste stream is kept separate from all acidic waste. [9]

    • Do not mix with other incompatible chemical classes, such as strong oxidizers.

  • Rationale: This protocol is a self-validating safety system. By strictly preventing contact with acids, you eliminate the risk of generating toxic hydrogen cyanide gas from the cyano group.[8][9]

Step 3: Containerization

The integrity of the waste containment is essential for safe storage and transport.

  • Methodology:

    • Select a container made of a chemically compatible material. High-density polyethylene (HDPE) or other plastics are preferred for their durability and lack of reactivity.[8][9]

    • The container must be free from damage and have a secure, leak-proof screw-top cap.[2][9]

    • Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[9]

Step 4: Labeling

Accurate labeling is a regulatory requirement and ensures that everyone who handles the container understands its contents and associated hazards.

  • Methodology:

    • Affix your institution's official hazardous waste tag to the container before adding the first drop of waste.[8]

    • Clearly write the words "Hazardous Waste."

    • List the full chemical name: "this compound." If it is in a solution, list all components and their approximate percentages.[9]

    • Indicate the relevant hazards (e.g., "Harmful," "Irritant").

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated area.[8][9]

  • Methodology:

    • Place the labeled waste container in your lab's designated SAA.

    • Keep the container securely capped at all times, except when you are actively adding waste.[8][9] This is a critical compliance point and prevents the release of vapors.

    • Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[9]

Step 6: Arranging for Final Disposal

The final step is to transfer custody of the waste to trained professionals.

  • Methodology:

    • Once the waste container is full or has been stored for the maximum allowable time per your institution's policy (often 12 months), contact your Environmental Health and Safety (EHS) department to schedule a pickup.[8][9]

    • Do not transport hazardous waste across the campus yourself. EHS personnel are trained for this task.[3]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Solids: Any disposable lab supplies (e.g., gloves, weigh boats, pipette tips) that are contaminated with this compound must be placed in the same designated hazardous waste container as the chemical itself.

  • Empty Containers: A container that previously held this chemical is not considered "acutely" hazardous waste. Therefore, once all contents have been removed to the fullest extent possible, the container can typically be managed as non-hazardous solid waste.[3]

    • Best Practice: Deface or remove all chemical and hazard labels from the empty container. Remove the cap. Dispose of the container in the regular trash or designated lab glass/plastic recycling.[3] Always defer to your institution's specific policy on empty container disposal.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

Navigating the Safe Handling of 4-Cyano-3-fluorophenyl 4-pentylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and materials science, the novel properties of liquid crystals like 4-Cyano-3-fluorophenyl 4-pentylbenzoate offer exciting possibilities. However, realizing this potential necessitates a deep and unwavering commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling, use, and disposal of this compound, ensuring that cutting-edge research is synonymous with best-in-class safety practices.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a complex organic molecule that, while valuable in research, presents several health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and serious eye irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.

Given its physical form as a white to off-white powder or crystal with a melting point of approximately 30°C, the risk of generating airborne dust during handling is a significant concern.[3] Once melted, it will behave as a liquid, introducing splash hazards.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementPotential Health Effects
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledMay cause systemic toxicity if ingested, absorbed through the skin, or inhaled.
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationCan cause significant eye irritation, pain, and potential damage upon contact.
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is not merely a suggestion but a requirement based on a thorough risk assessment.

Hand Protection

Standard disposable nitrile gloves are suitable for incidental contact but offer poor resistance to aromatic and halogenated hydrocarbons.[4][5][6] For extended contact or when handling larger quantities, more robust hand protection is necessary.

  • For incidental contact (e.g., weighing small quantities): Double-gloving with standard nitrile gloves is recommended. This provides a clear indication of a breach in the outer glove.

  • For extended contact or immersion: Viton® or Norfoil™ (silver shield) gloves are the preferred choice due to their high resistance to aromatic and chlorinated solvents.[7][8] If dexterity is a concern with Norfoil™ gloves, wearing a nitrile glove underneath can provide a better feel.

Eye and Face Protection

Given the serious eye irritation hazard, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that meet ANSI/ISEA Z87.1 standards are essential.[5]

  • Enhanced Protection: When handling larger quantities or if there is a significant splash risk, a full-face shield worn over chemical splash goggles is required.[9][10]

Body Protection

A professional lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[9][10]

Respiratory Protection

Due to the risk of inhaling harmful dust, respiratory protection is crucial, particularly when handling the solid form of the compound.

  • For handling powder: A NIOSH-approved N95 particulate respirator is the minimum requirement.

  • For handling heated liquid or generating aerosols: An air-purifying respirator (APR) with organic vapor cartridges in combination with a P100 particulate filter is recommended.[11][12] All personnel requiring the use of an APR must be medically cleared and have undergone a qualitative or quantitative fit test.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is fundamental to laboratory safety.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.

Standard Operating Procedure for Handling
  • Preparation: Before starting any work, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Gather all necessary equipment and reagents.

  • Donning PPE: Don the required PPE in the correct order: lab coat, inner gloves, respirator, eye protection, and finally, outer gloves.

  • Handling:

    • If handling the solid, carefully weigh the required amount on weighing paper or in a container within the fume hood. Avoid any actions that could generate dust.

    • If handling the liquid, use a calibrated pipette or syringe for transfers.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.

    • Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and your supervisor. Contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.[1][3]

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be placed in a clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Unused solutions or waste streams containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.

  • Never dispose of this compound down the drain.[1]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the appropriate response to an emergency.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_hand_options Hand Protection Options cluster_eye_options Eye/Face Protection Options cluster_resp_options Respiratory Protection Options start Start: Handling This compound task Assess Task: - Quantity - Physical State (Solid/Liquid) - Duration of Handling start->task hand Hand Protection task->hand eye Eye/Face Protection task->eye body Body Protection resp Respiratory Protection task->resp incidental Incidental Contact: Double Nitrile Gloves hand->incidental Low Risk extended Extended Contact: Viton® or Norfoil™ Gloves hand->extended High Risk goggles Minimum: Chemical Splash Goggles eye->goggles Low Risk shield Splash Risk: Face Shield over Goggles eye->shield High Risk powder Handling Powder: N95 Particulate Respirator resp->powder Solid Form liquid Heated Liquid/Aerosols: APR with Organic Vapor/P100 Cartridges resp->liquid Liquid/Aerosol

Caption: PPE Selection Workflow Diagram

Emergency_Response_Workflow cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions start Emergency Event skin Skin Contact start->skin eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation small_spill Small Spill in Fume Hood start->small_spill large_spill Large Spill / Outside Hood start->large_spill flush_skin Flush with water for 15 min Remove contaminated clothing skin->flush_skin flush_eye Flush eyes for 15 min eye_contact->flush_eye fresh_air Move to fresh air inhalation->fresh_air absorb Absorb with inert material Package for disposal small_spill->absorb evacuate Evacuate area Alert others Contact EHS large_spill->evacuate medical Seek Medical Attention flush_skin->medical flush_eye->medical fresh_air->medical

Caption: Emergency Response Workflow Diagram

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring that scientific advancement and personal safety go hand in hand.

References

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Retrosynthesis Analysis

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4-Cyano-3-fluorophenyl 4-pentylbenzoate
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4-Cyano-3-fluorophenyl 4-pentylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.